4-Fluoroaniline hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-fluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCWFLTXPVGHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514622 | |
| Record name | 4-Fluoroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2146-07-8 | |
| Record name | Benzenamine, 4-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2146-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoroaniline Hydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroaniline hydrochloride is an organofluorine compound that serves as a critical building block in organic synthesis. It is the hydrochloride salt of 4-fluoroaniline, featuring a fluorine atom at the para position of the aniline ring. This substitution imparts unique chemical properties that make it a valuable precursor in the development of pharmaceuticals and agrochemicals. Its role as a synthetic intermediate is particularly prominent in medicinal chemistry, where the introduction of fluorine can significantly modulate a molecule's metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and safety considerations.
Chemical Structure and Identifiers
The structure of this compound consists of a 4-fluorophenylaminium cation and a chloride anion. The positive charge is localized on the nitrogen atom of the amino group.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 4-fluoroaniline;hydrochloride | N/A |
| CAS Number | 2146-07-8 | N/A |
| Molecular Formula | C₆H₆FN·HCl | [1] |
| Molecular Weight | 147.58 g/mol | [1] |
| SMILES | C1=CC(=CC=C1N)F.Cl | N/A |
| InChI | InChI=1S/C6H6FN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | [2] |
| InChI Key | RQCWFLTXPVGHLK-UHFFFAOYSA-N | N/A |
Physicochemical Properties
The physicochemical properties of this compound and its free base form, 4-fluoroaniline, are summarized below. The hydrochloride salt is typically a solid at room temperature, while the free aniline is an oily liquid.
Table 2: Physicochemical Data
| Property | Value | Notes | Reference |
|---|---|---|---|
| Appearance | Colorless to pale yellow solid | For the hydrochloride salt | N/A |
| Melting Point | Not available | Data for hydrochloride salt not found | N/A |
| Boiling Point | ~187 °C | For the free base (4-fluoroaniline); salt form decomposes | [3][4] |
| Solubility | Slightly soluble in water | For the free base (33 g/L at 20 °C) | [2][4][5] |
| Soluble in Alcohol, Ether | For the free base | [2][6] | |
| Density | ~1.173 g/mL at 25 °C | For the free base (4-fluoroaniline) | [3][4] |
| pKa | 4.65 at 25 °C | For the conjugate acid of the free base |[4] |
Synthesis and Experimental Protocols
The most common pathway for synthesizing this compound involves a two-step process starting from 4-fluoronitrobenzene. The first step is the reduction of the nitro group to an amine, followed by the formation of the hydrochloride salt.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol: Representative Synthesis
This protocol is a representative method based on established procedures for the reduction of nitroaromatics and subsequent salt formation.[7][8][9]
Step 1: Catalytic Hydrogenation of 4-Fluoronitrobenzene
-
Reactor Setup: Charge a hydrogenation reactor (autoclave) with 4-fluoronitrobenzene (1.0 eq), a catalytic amount of 10% Palladium on Carbon (Pd/C, ~1-2 mol%), and a suitable solvent such as methanol or ethanol.[7] The substrate to catalyst ratio can range from 200:1 to 400:1 by mass.[9]
-
Inerting: Seal the reactor and purge the system three to five times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to a pressure of 0.1-5 MPa.[9]
-
Reaction: Begin vigorous stirring and heat the mixture to a temperature between 50-100 °C.[9] The reaction is typically complete within 3-10 hours.[7][9]
-
Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: After completion, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge again with an inert gas.
-
Catalyst Removal: Filter the reaction mixture while warm through a pad of celite to remove the Pd/C catalyst.[7] Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-fluoroaniline, which typically appears as a yellow to brown oil.[7]
Step 2: Formation of this compound
-
Dissolution: Dissolve the crude 4-fluoroaniline in a minimal amount of a suitable organic solvent, such as anhydrous ethanol or diethyl ether.
-
Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride (HCl) gas through it, or add a pre-chilled solution of HCl in the same solvent.[10]
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue the addition of HCl until no further precipitation is observed.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether) to remove any remaining impurities.
-
Drying: Dry the final product, this compound, under vacuum to obtain a crystalline solid.
Safety and Handling
4-Fluoroaniline and its hydrochloride salt are hazardous chemicals that require careful handling in a controlled laboratory environment. The parent compound, 4-fluoroaniline, is classified as toxic and corrosive.[11][12]
Table 3: GHS Hazard Information for 4-Fluoroaniline
| Category | Information | Reference |
|---|---|---|
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [5] |
| Signal Word | Danger | [5][12] |
| Hazard Statements | H302: Harmful if swallowed. | [11][12] |
| H314: Causes severe skin burns and eye damage. | [11][12] | |
| H335: May cause respiratory irritation. | [11] | |
| H351: Suspected of causing cancer. | [11] | |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray. | [11] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [11] | |
| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [11] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13] |
| | P310: Immediately call a POISON CENTER or doctor/physician. | N/A |
Handling and Storage:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[11][14]
-
Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[4][14]
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]
Applications in Research and Development
This compound is a versatile intermediate with applications across several scientific domains:
-
Pharmaceutical Development: It is a key starting material for the synthesis of various Active Pharmaceutical Ingredients (APIs), including anti-cancer and anti-inflammatory drugs.[15] The fluorine atom can enhance metabolic stability and binding affinity.
-
Agrochemicals: The compound is used in the manufacturing of fungicides and herbicides.[15]
-
Material Science: It serves as a monomer or building block for specialty polymers and dyes.[15]
-
Ligand Chemistry: The amine group can coordinate with transition metals, allowing its use in the development of novel catalysts and materials.
References
- 1. jk-sci.com [jk-sci.com]
- 2. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 371-40-4 CAS MSDS (4-Fluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 371-40-4 CAS | 4-FLUOROANILINE | Laboratory Chemicals | Article No. 3856F [lobachemie.com]
- 6. 4-Fluoroaniline | 371-40-4 | TCI AMERICA [tcichemicals.com]
- 7. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. lobachemie.com [lobachemie.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. chemimpex.com [chemimpex.com]
4-Fluoroaniline hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoroaniline hydrochloride, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, synthesis, key reactions, and applications, with a focus on its role in drug development.
Core Chemical Identity and Properties
This compound is the salt of the organofluorine compound 4-fluoroaniline. The strategic placement of a fluorine atom at the para-position of the aniline ring imparts unique electronic properties that enhance its reactivity and utility as a synthetic building block.
Table 1: Physicochemical and Identification Data
| Property | Value | Reference(s) |
| Compound Name | This compound | |
| CAS Number | 2146-07-8 | [1] |
| Molecular Formula | C₆H₇ClFN | [2] |
| Molecular Weight | 147.58 g/mol | [2] |
| Parent Compound | 4-Fluoroaniline | |
| Parent CAS Number | 371-40-4 | [3][4] |
| Parent Molecular Weight | 111.12 g/mol | [3][4] |
| Parent Melting Point | -1.9 °C | [3] |
| Parent Boiling Point | 187 °C | [3] |
| Parent Density | 1.173 g/mL at 25 °C | [5] |
| Parent Water Solubility | 33 g/L at 20 °C | [3][6] |
| Parent pKa (conjugate acid) | 4.65 at 25 °C | [7] |
| Appearance (Hydrochloride) | Expected to be a crystalline solid | |
| Solubility (Hydrochloride) | Expected to have higher water solubility than the free base |
Synthesis of this compound
The industrial synthesis of 4-fluoroaniline, the precursor to the hydrochloride salt, is most commonly achieved through the reduction of 4-fluoronitrobenzene. The subsequent salt formation is a straightforward acid-base reaction.
Step 1: Reduction of 4-Fluoronitrobenzene to 4-Fluoroaniline
This protocol is based on catalytic hydrogenation, a clean and high-yield method.
-
Materials:
-
4-Fluoronitrobenzene
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite) for filtration
-
Reaction vessel suitable for hydrogenation (e.g., Parr shaker)
-
-
Procedure:
-
Charge the reaction vessel with a solution of 4-fluoronitrobenzene in methanol.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically around 1-2 mol% relative to the substrate.
-
Seal the vessel and purge it several times with hydrogen gas to ensure an inert atmosphere is replaced.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.
-
Once complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield crude 4-fluoroaniline, often as a pale yellow oil.
-
Step 2: Formation of this compound
-
Materials:
-
Crude 4-fluoroaniline from Step 1
-
Concentrated Hydrochloric Acid (HCl) or anhydrous HCl gas
-
A suitable solvent (e.g., ethanol, diethyl ether)
-
-
Procedure:
-
Dissolve the crude 4-fluoroaniline in a minimal amount of a suitable organic solvent like ethanol.[8]
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.[8]
-
The hydrochloride salt will precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
-
Key Reactions and Applications in Drug Development
This compound is a vital intermediate, particularly in the synthesis of fluoroquinolone antibiotics. The aniline nitrogen serves as a nucleophile in various bond-forming reactions.
The following protocol demonstrates a typical N-acylation reaction. Since the hydrochloride salt is used, a base is required to liberate the free amine for it to act as a nucleophile.
-
Objective: To synthesize N-(4-fluorophenyl)acetamide from this compound.
-
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Water
-
Ice bath
-
Filtration apparatus
-
-
Procedure (adapted from a general protocol for aniline acetylation[9]):
-
Dissolve this compound in water. A clear solution of the anilinium salt should form.
-
In a separate flask, prepare an aqueous solution of sodium acetate. This will act as the base.
-
To the stirring solution of this compound, add acetic anhydride.
-
Immediately add the sodium acetate solution to the mixture. The sodium acetate neutralizes the hydrochloride, freeing the 4-fluoroaniline to react with the acetic anhydride.
-
A white precipitate of N-(4-fluorophenyl)acetamide should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
4-Fluoroaniline and its derivatives are foundational to the synthesis of many fluoroquinolone antibiotics. These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9]
Spectroscopic Characterization (1H and 13C NMR)
The NMR spectra of 4-fluoroaniline are well-characterized. For the hydrochloride salt, protonation of the amino group to form the anilinium ion (-NH₃⁺) leads to a downfield shift (deshielding) of the aromatic protons and carbons due to the electron-withdrawing nature of the positively charged group. The characteristic C-F coupling patterns will remain.
Table 2: Representative NMR Data for the Parent 4-Fluoroaniline
| Nucleus | Expected Chemical Shifts (ppm) and Coupling |
| ¹H NMR | Aromatic protons will appear as two multiplets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amino group will be more shielded (upfield) than those ortho to the fluorine atom. The NH₂ protons typically appear as a broad singlet. |
| ¹³C NMR | Four signals are expected for the aromatic carbons. The carbon attached to fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and appear significantly downfield. The other carbons will show smaller two-, three-, and four-bond C-F couplings. |
Note: Actual chemical shifts can vary based on the solvent and concentration. For the hydrochloride salt, all aromatic signals would be shifted downfield.
Safety and Handling
4-Fluoroaniline and its hydrochloride salt should be handled with care, following standard laboratory safety procedures.
-
Hazards: The parent compound is harmful if swallowed and causes skin and eye irritation.[6] It is crucial to avoid personal contact.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.[6]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as acids and strong oxidizing agents. Keep containers tightly sealed.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Buy 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride | 2225142-16-3 [smolecule.com]
- 3. 371-40-4 CAS | 4-FLUOROANILINE | Laboratory Chemicals | Article No. 3856F [lobachemie.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. 4-Fluoroaniline, 98% | Fisher Scientific [fishersci.ca]
- 7. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Solubility of 4-Fluoroaniline Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-fluoroaniline hydrochloride in organic solvents. Due to a scarcity of publicly available quantitative data for this specific compound, this document focuses on providing the theoretical framework, qualitative solubility information, and detailed experimental protocols to enable researchers to determine solubility in their own laboratory settings.
Introduction to this compound and its Solubility
This compound is the hydrochloride salt of the organofluorine compound 4-fluoroaniline.[1][2] It is a colorless to pale yellow solid that serves as a key building block in organic synthesis, particularly in the fields of medicinal chemistry for the development of pharmaceuticals and in the manufacturing of agrochemicals.[1][2] The solubility of this compound is a critical physical property that influences reaction kinetics, purification methods such as crystallization, and the formulation of final products.
The conversion of 4-fluoroaniline, a weak base, to its hydrochloride salt generally increases its polarity and is expected to enhance its solubility in polar solvents, particularly water.[3] However, its solubility in organic solvents will be dictated by a balance of factors including the polarity of the solvent, its ability to form hydrogen bonds, and the overall lattice energy of the salt.
Theoretical Principles of Solubility
The solubility of a crystalline solid like this compound in a liquid solvent is governed by the principle "like dissolves like." This principle is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key intermolecular interactions are:
-
Ionic Interactions: As a salt, the primary forces holding the crystal lattice together are the ionic bonds between the 4-fluoroanilinium cation and the chloride anion. For dissolution to occur, the solvent must be able to solvate these ions effectively.
-
Hydrogen Bonding: The anilinium cation contains N-H bonds that can act as hydrogen bond donors. Solvents that are hydrogen bond acceptors (e.g., alcohols, dimethyl sulfoxide) can interact favorably with the cation.
-
Dipole-Dipole Interactions: The presence of the polar C-F and C-N bonds gives the 4-fluoroanilinium cation a significant dipole moment, allowing for dipole-dipole interactions with polar solvents.
-
Van der Waals Forces: These non-specific forces are present in all molecular interactions and will play a role in the solvation of the phenyl ring portion of the molecule.
Generally, polar protic solvents (like methanol and ethanol) and polar aprotic solvents (like DMSO and DMF) are expected to be better solvents for this compound than non-polar solvents (like hexane or toluene).
Quantitative Solubility Data
| Compound | Solvent | Solubility | Temperature (°C) | Notes |
| This compound | Methanol | Soluble | Not Specified | Qualitative data. |
| 4-Fluoroaniline-d4 | DMSO | ≥10 mg/mL | Not Specified | Data for deuterated free base.[4] |
| 4-Fluoroaniline-d4 | Ethanol | ≥10 mg/mL | Not Specified | Data for deuterated free base.[4] |
| 4-Fluoroaniline (Free Base) | Water | 33 g/L | 20 | [5][6][7][8] |
| 4-Fluoroaniline (Free Base) | Ethanol | Soluble | Not Specified | Qualitative data.[5] |
| 4-Fluoroaniline (Free Base) | Diethyl Ether | Soluble | Not Specified | Qualitative data.[5] |
| 4-Fluoroaniline (Free Base) | Chloroform | Slightly Soluble | Not Specified | Qualitative data.[5] |
| 4-Fluoroaniline (Free Base) | Acetone | Soluble | Not Specified | Qualitative data.[7] |
| 4-Fluoroaniline (Free Base) | Xylene | Soluble | Not Specified | Qualitative data.[7] |
| 4-Fluoroaniline (Free Base) | Carbon Tetrachloride | Soluble | Not Specified | Qualitative data.[7] |
| Aniline Hydrochloride (Analog) | Water | Highly Soluble | 18 | For comparison.[9] |
| Aniline Hydrochloride (Analog) | Methanol, Ethanol, 1-Propanol | Soluble | Not Specified | Studies on solubility in these solvents exist, suggesting good solubility.[10] |
Experimental Protocols for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the equilibrium solubility method.
Materials and Equipment
-
This compound (of known purity)
-
Organic solvents of interest (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and PTFE septa (e.g., 4 mL or 20 mL)
-
Thermostatic shaker, orbital shaker, or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Record the initial mass of the solid.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study to determine the optimal agitation time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the undissolved solid to settle for several hours, ideally at the same constant temperature.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals. The filtration should be done quickly to minimize temperature changes.
-
-
Quantification of Solute:
-
Method A: Gravimetric Analysis
-
Weigh the volumetric flask containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once all the solvent has been removed, re-weigh the flask containing the dried solute.
-
The mass of the dissolved solid can be calculated by difference.
-
Solubility can then be expressed in g/100 mL or other relevant units.
-
-
Method B: Chromatographic/Spectroscopic Analysis (e.g., HPLC-UV)
-
Dilute the filtered supernatant with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution by HPLC-UV or UV-Vis spectrophotometry.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
-
Visualizations
Logical Relationship of Amine Salt Formation and Solubility
References
- 1. moorparkcollege.edu [moorparkcollege.edu]
- 2. Buy this compound | 2146-07-8 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Fluoroaniline--d4 CAS#: 1093659-81-4 [m.chemicalbook.com]
- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluoroaniline CAS#: 371-40-4 [m.chemicalbook.com]
- 7. 4-Fluoroaniline, 98% | Fisher Scientific [fishersci.ca]
- 8. lobachemie.com [lobachemie.com]
- 9. garudachem.com [garudachem.com]
- 10. Aniline hydrochloride (CAS 142-04-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to the Synthesis and Purification of 4-Fluoroaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-Fluoroaniline Hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries. This document details the primary synthetic route from 4-fluoronitrobenzene, including experimental protocols, quantitative data, and purification methodologies.
Synthesis of 4-Fluoroaniline
The most common and efficient method for the synthesis of 4-fluoroaniline is the catalytic hydrogenation of 4-fluoronitrobenzene.[1][2] This process involves the reduction of the nitro group to an amine using a catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas.[3][4]
Reaction Scheme
The overall reaction for the synthesis of 4-fluoroaniline is as follows:
4-Fluoronitrobenzene + 3H₂ --(Catalyst)--> 4-Fluoroaniline + 2H₂O
Experimental Protocol: Catalytic Hydrogenation of 4-Fluoronitrobenzene
This protocol is a representative example of the catalytic hydrogenation process.
Materials:
-
4-Fluoronitrobenzene
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Dichloromethane (DCM)
-
Reaction vessel suitable for hydrogenation (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve 4-fluoronitrobenzene (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 0.01-0.1 eq) to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically to 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature for 3-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield crude 4-fluoroaniline as a yellow oil.[4]
Quantitative Data for Synthesis of 4-Fluoroaniline
| Parameter | Catalytic Hydrogenation (Pd/C) |
| Starting Material | 4-Fluoronitrobenzene |
| Catalyst | 10% Pd/C |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Pressure | 1-4 atm H₂ |
| Reaction Time | 3-6 hours |
| Typical Yield | >95% |
| Purity of Crude Product | High, often suitable for next step without further purification |
Synthesis of this compound
The crude 4-fluoroaniline can be converted to its hydrochloride salt by treatment with hydrochloric acid. This process facilitates purification and improves the stability and handling of the compound.
Reaction Scheme
The reaction for the formation of this compound is a simple acid-base reaction:
4-Fluoroaniline + HCl → this compound
Experimental Protocol: Salt Formation
Materials:
-
Crude 4-fluoroaniline
-
Ethanol
-
Anhydrous Hydrogen Chloride (HCl) gas or concentrated Hydrochloric Acid
-
Reaction vessel
-
Filtration apparatus
Procedure:
-
Dissolve the crude 4-fluoroaniline in a suitable solvent, such as ethanol.[3]
-
Cool the solution in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution or add concentrated hydrochloric acid dropwise with stirring.
-
Continue the addition of HCl until the solution reaches a pH of approximately 0.5, at which point a precipitate of this compound will form.[3]
-
Collect the solid product by suction filtration.
-
Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to obtain this compound.
Purification of this compound
Recrystallization is the primary method for the purification of this compound. The choice of solvent is crucial for obtaining a high yield of pure product.
Solvent Selection for Recrystallization
An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aniline hydrochlorides, polar solvents or mixtures are often effective.
| Solvent/System | Rationale |
| Ethanol/Water | This compound is likely soluble in hot ethanol and less soluble in cold water. A mixed solvent system can be optimized for good recovery. |
| Isopropanol | Often a good single solvent for the recrystallization of salts of organic bases. |
| Acidified Water | Using dilute aqueous HCl can suppress the dissociation of the salt and decrease solubility at lower temperatures. |
Experimental Protocol: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound using an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered to remove the charcoal.
-
Slowly add hot water to the clear solution until it becomes slightly turbid (the saturation point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis and purification of 4-Fluoroaniline HCl.
Purification Logic
Caption: Logical flow of the recrystallization purification process.
Characterization Data
The following table summarizes typical characterization data for 4-fluoroaniline. The data for the hydrochloride salt will show characteristic shifts in the NMR and IR spectra due to the protonation of the amine group.
| Technique | 4-Fluoroaniline |
| ¹H NMR (CDCl₃) | δ ~6.9 (m, 2H, Ar-H), ~6.6 (m, 2H, Ar-H), ~3.6 (s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃) | δ ~156 (d, J≈235 Hz, C-F), ~142 (s, C-N), ~116 (d, J≈8 Hz, CH), ~115 (d, J≈22 Hz, CH) |
| IR (neat) | ν ~3400-3300 cm⁻¹ (N-H stretch), ~1620 cm⁻¹ (N-H bend), ~1220 cm⁻¹ (C-F stretch) |
| Melting Point | -1.9 °C |
| Boiling Point | 187 °C |
| Appearance | Colorless to pale yellow liquid |
Note: Spectroscopic data for this compound will show a downfield shift for the aromatic protons and the disappearance of the N-H stretch in the 3400-3300 cm⁻¹ region, with the appearance of a broad N-H⁺ stretch at lower wavenumbers.
References
Spectral Analysis of 4-Fluoroaniline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-fluoroaniline, the free base of the target compound 4-fluoroaniline hydrochloride. Due to the limited availability of public spectral data for the hydrochloride salt, this document focuses on the spectral characteristics of the free base and provides expert analysis on the expected spectral changes upon protonation to the hydrochloride form. This information is crucial for the identification, characterization, and quality control of 4-fluoroaniline and its derivatives in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for 4-fluoroaniline.
Expected Spectral Changes for this compound:
Upon formation of the hydrochloride salt, the nitrogen atom of the aniline becomes protonated (-NH₃⁺). This protonation induces significant changes in the electron density of the aromatic ring, leading to predictable shifts in the NMR spectra.
-
¹H NMR: The aromatic protons are expected to shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the -NH₃⁺ group. The N-H protons will appear as a broad singlet at a significantly downfield position, and its integration would correspond to three protons.
-
¹³C NMR: All carbon atoms in the aromatic ring are expected to experience a downfield shift. The carbon atom bonded to the nitrogen (C1) will show the most significant downfield shift.
Table 1: ¹H NMR Spectral Data for 4-Fluoroaniline
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.89 | t | 2H | Ar-H |
| 6.62 | dd | 2H | Ar-H |
| 3.60 | s | 2H | -NH₂ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectral Data for 4-Fluoroaniline
| Chemical Shift (δ) ppm | Assignment |
| 156.38 (d, J = 235.2 Hz) | C-F |
| 142.57 (d, J = 2.0 Hz) | C-NH₂ |
| 116.10 (d, J = 7.6 Hz) | CH |
| 115.69 (d, J = 22.4 Hz) | CH |
Solvent: CDCl₃, Frequency: 100 MHz[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The table below summarizes the main absorption bands for 4-fluoroaniline.
Expected Spectral Changes for this compound:
The formation of the anilinium ion (-NH₃⁺) in the hydrochloride salt will lead to notable changes in the IR spectrum.
-
The N-H stretching vibrations of the -NH₂ group (typically two bands around 3300-3500 cm⁻¹) will be replaced by the stretching vibrations of the -NH₃⁺ group, which appear as a broad band in the 2800-3200 cm⁻¹ region.
-
The N-H bending vibrations will also shift.
Table 3: IR Spectral Data for 4-Fluoroaniline
| Wavenumber (cm⁻¹) | Interpretation |
| 3430, 3350 | N-H stretching (asymmetric and symmetric) |
| 1630 | N-H bending |
| 1510 | C=C aromatic ring stretching |
| 1220 | C-F stretching |
| 820 | C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
Expected Spectral Changes for this compound:
In a typical mass spectrometry experiment (e.g., using electrospray ionization - ESI), the hydrochloride salt would likely not be observed directly. Instead, the spectrum will show the protonated molecule of the free base, [M+H]⁺, where M is 4-fluoroaniline. Therefore, the mass spectrum is expected to be very similar to that of the free base under acidic conditions. The molecular ion peak for 4-fluoroaniline (m/z 111) would be observed as the [M+H]⁺ ion at m/z 112.[2]
Table 4: Mass Spectrometry Data for 4-Fluoroaniline
| m/z | Relative Intensity (%) | Interpretation |
| 111 | 100 | Molecular Ion [M]⁺ |
| 84 | ~30 | [M - HCN]⁺ |
| 64 | ~6 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are general protocols and may require optimization based on the specific instrumentation used.
NMR Spectroscopy
Sample Preparation (for solid organic salts):
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as the compound must be fully soluble.
-
Vortex the sample until the solid is completely dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Data Acquisition (¹H and ¹³C NMR):
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
FTIR Spectroscopy
Sample Preparation (KBr Pellet Method for crystalline solids):
-
Thoroughly grind 1-2 mg of the crystalline this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the KBr pellet in the beam path and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Sample Preparation (for organic hydrochlorides):
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the mass spectrometer's ionization source.
Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode is typically used for the analysis of amines to observe the protonated molecule [M+H]⁺.
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.
References
A Technical Guide to the Health and Safety of 4-Fluoroaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the health and safety information for 4-Fluoroaniline hydrochloride, a compound utilized as an intermediate in the manufacturing of pharmaceuticals and other chemicals.[1] Given its hazardous properties, a thorough understanding and implementation of safety protocols are critical for all personnel handling this substance.
Chemical and Physical Properties
4-Fluoroaniline is a light-colored to yellow-brown oily liquid.[1][2][3] It is characterized by the following properties:
| Property | Value | Source |
| Synonyms | 1-Amino-4-fluorobenzene, p-Fluoroaniline | [1][4] |
| CAS Number | 371-40-4 (for 4-Fluoroaniline free base) | [4][5] |
| Molecular Formula | C₆H₆FN | [4][5] |
| Molecular Weight | 111.12 g/mol | [1][3][4] |
| Appearance | Light-colored, yellow to brown oily liquid | [1][2][3] |
| Boiling Point | 187 °C (at 760 mmHg) | [6] |
| Flash Point | 73 °C (163.4 °F) | [6] |
| Solubility | Insoluble in water; 33 g/L at 20 °C | [1][2][6] |
| Log Kow (Partition Coefficient) | 1.15 | [6] |
Hazard Identification and GHS Classification
4-Fluoroaniline is classified as a hazardous substance under the Globally Harmonized System (GHS).[4] It is crucial to understand these classifications to ensure appropriate handling and emergency response.
| GHS Classification | Hazard Class | Hazard Code |
| Acute Toxicity, Oral | Category 4 | H302 |
| Skin Corrosion/Irritation | Category 1B | H314 |
| Serious Eye Damage/Irritation | Category 1 | H318 |
| Carcinogenicity | Category 2 | H351 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | H335 |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373 |
| Hazardous to the Aquatic Environment (Long-term) | Category 3 | H412 |
Hazard Statements (H-Statements):
-
H351: Suspected of causing cancer.[5]
-
H335: May cause respiratory irritation.[5]
-
H373: May cause damage to organs through prolonged or repeated exposure.[1]
-
H412: Harmful to aquatic life with long lasting effects.[5]
Precautionary Statements (P-Statements) - Selected:
-
P201: Obtain special instructions before use.[5]
-
P260: Do not breathe mist/vapours/spray.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P280: Wear protective gloves, protective clothing, eye protection and face protection.[3][4]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
-
P310: Immediately call a POISON CENTER or doctor/physician.[4][5]
-
P405: Store locked up.[5]
Toxicological Profile
Exposure to 4-Fluoroaniline can lead to severe health effects. The material is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[4] Inhalation or ingestion may cause cyanosis (a bluish discoloration of the skin), headache, drowsiness, and nausea.[2][7] The liquid can be absorbed through the skin, causing similar symptoms.[2][7]
| Toxicity Data | Value / Result | Species | Source |
| LD50 Oral | 417 mg/kg | Rat | [4][6][7] |
| Skin Corrosion/Irritation | Severe skin irritation (24 h) | Rabbit | [4] |
| Serious Eye Damage/Irritation | Severe eye irritation (24 h) | Rabbit | [4] |
There is concern that this material may cause cancer or mutations, though sufficient data for a full assessment is not available.[5] High-dose animal studies have shown effects such as methemoglobinemia.[8]
Experimental Protocols & Methodologies
Detailed experimental protocols for the toxicological data cited are not fully available in standard safety data sheets. However, the data provided are typically generated following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity (LD50): The reported LD50 of 417 mg/kg in rats was likely determined using a method similar to OECD Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method).[4] This involves administering the substance to a group of fasted animals, followed by a period of observation for signs of toxicity and mortality.
-
Skin and Eye Irritation: The severe irritation noted in rabbits after 24 hours suggests methodologies aligned with OECD Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion).[4] These tests involve applying the substance to the skin or into the eye of the animal and observing for effects like erythema, edema, opacity, and other signs of damage over a set period.
Safe Handling, Storage, and Exposure Controls
Due to its hazardous nature, strict protocols must be followed when handling and storing this compound.
Handling:
-
Avoid all personal contact, including inhalation of vapors or mists.[4][5]
-
Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE) at all times.[3]
-
Do not eat, drink, or smoke in the work area.[3]
-
Keep away from sources of ignition such as heat, sparks, and open flames.[4][6]
Storage:
-
Keep containers tightly closed and sealed when not in use.[4][5]
-
Store away from incompatible materials, which include acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[4][9]
-
Store in a locked, secure area.[5]
Exposure Controls & Personal Protective Equipment (PPE):
-
Engineering Controls: A laboratory fume hood or other form of local exhaust ventilation is required.[10]
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[1][4]
-
Skin Protection: Handle with chemical-resistant gloves. Wear a complete chemical-protective suit.[1][4]
-
Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with appropriate multi-purpose combination (US) or ABEK (EN 14387) respirator cartridges. For sole protection, a full-face supplied-air respirator is necessary.[1][4]
Emergency Procedures
Immediate and appropriate action during an emergency is vital to minimize harm.
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately.[4] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][7]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush the skin with soap and copious amounts of water.[2] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4][5] Remove contact lenses if possible.[5] Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water.[4] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[3]
Fire-Fighting Measures:
-
Suitable Extinguishers: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[2][3]
-
Specific Hazards: Combustion produces poisonous and corrosive gases, including hydrogen fluoride and nitrogen oxides.[2][4] Containers may explode when heated.[6]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][7] Use a water spray to cool unopened containers.[4]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area.[4] Wear full PPE, including respiratory protection.[4] Ensure adequate ventilation and remove all sources of ignition.[4]
-
Containment: Prevent the substance from entering drains or waterways.[4] Contain the spill using inert materials like sand, earth, or vermiculite.[5]
-
Cleanup: Collect the spilled material using an electrically protected vacuum cleaner or by wet-brushing and place it in a suitable, labeled container for disposal.[4]
References
- 1. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-FLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. 4-Fluoroaniline - Hazardous Agents | Haz-Map [haz-map.com]
- 9. benchchem.com [benchchem.com]
- 10. cleanchemlab.com [cleanchemlab.com]
4-Fluoroaniline Hydrochloride: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroaniline hydrochloride (CAS No: 2146-07-8) is a versatile and pivotal building block in modern organic synthesis.[1] Its strategic importance lies in the presence of a fluorine atom at the para-position of the aniline ring, which imparts unique physicochemical properties to the parent molecule and its derivatives. The incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of bioactive compounds, making 4-fluoroaniline a sought-after precursor in the pharmaceutical and agrochemical industries.[2][3] This technical guide provides an in-depth overview of the chemical properties, key synthetic applications, and detailed experimental protocols involving this compound, serving as a comprehensive resource for researchers and professionals in drug discovery and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 4-fluoroaniline and its hydrochloride salt is essential for its effective use in synthesis.
Table 1: Physicochemical Properties of 4-Fluoroaniline and this compound
| Property | 4-Fluoroaniline | This compound | Reference(s) |
| CAS Number | 371-40-4 | 2146-07-8 | [1][2] |
| Molecular Formula | C₆H₆FN | C₆H₇ClFN | [1][2] |
| Molecular Weight | 111.12 g/mol | 147.58 g/mol | [1][2] |
| Appearance | Clear yellow to brown liquid | Colorless to pale yellow solid | [1][2] |
| Melting Point | -1.9 °C | Not specified | [4] |
| Boiling Point | 188 °C | Not specified | [2] |
| Density | 1.173 g/mL at 25 °C | Not specified | |
| Refractive Index (n20/D) | 1.539 | Not specified | |
| Solubility | Insoluble in water, soluble in organic solvents | Moderately soluble in water | [5] |
Table 2: Spectroscopic Data for 4-Fluoroaniline
| Spectroscopic Technique | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.89 (t, J=8.0 Hz, 2H, ArH), 6.62 (dd, J=8.6, 4.5 Hz, 2H, ArH), 3.60 (s, 2H, NH₂) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 156.38 (d, J=235.2 Hz), 142.57 (d, J=2.0 Hz), 116.10 (d, J=7.6 Hz), 115.69 (d, J=22.4 Hz) | [1] |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching, aromatic C-H, and C-F bonds. | |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. | [5] |
Key Synthetic Applications and Experimental Protocols
This compound is a versatile precursor for a wide range of chemical transformations. For most applications, the free base, 4-fluoroaniline, is required. This can be readily generated in situ or as a separate step by neutralizing the hydrochloride salt with a suitable base, such as sodium hydroxide or sodium bicarbonate.
N-Acylation
N-acylation of 4-fluoroaniline is a fundamental transformation to produce amides, which are common structural motifs in pharmaceuticals and can also serve as protecting groups.
Experimental Protocol: N-Acetylation of 4-Fluoroaniline
-
Materials: this compound, sodium hydroxide, acetic anhydride, hydrochloric acid, water, ethanol.
-
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in water.
-
Slowly add a solution of sodium hydroxide (1.1 eq) with stirring to neutralize the hydrochloride and generate the free aniline.
-
To this solution, add acetic anhydride (1.1 eq) and stir vigorously.
-
An immediate precipitate of N-(4-fluorophenyl)acetamide should form.
-
Continue stirring for 30 minutes to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure N-(4-fluorophenyl)acetamide.
-
Table 3: Quantitative Data for N-Acylation of Substituted Anilines (Analogous Reaction)
| Acylating Agent | Base/Catalyst | Solvent | Reaction Time | Typical Yield | Reference(s) |
| Acetic Anhydride | Pyridine or Sodium Acetate | Pyridine, Acetic Acid, or Solvent-free | 30 min - 4 hours | 85-95% |
Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)
The primary amino group of 4-fluoroaniline can be converted to a diazonium salt, a highly versatile intermediate for introducing a variety of functional groups onto the aromatic ring.
Experimental Protocol: Diazotization of 4-Fluoroaniline and Subsequent Sandmeyer Reaction (Chlorination)
-
Materials: 4-fluoroaniline, concentrated hydrochloric acid, sodium nitrite, copper(I) chloride, water.
-
Procedure (Diazotization):
-
In a beaker, suspend 4-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.0 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the temperature remains below 5 °C.
-
Continue stirring the resulting diazonium salt solution in the ice bath for an additional 20 minutes.
-
-
Procedure (Sandmeyer Reaction):
-
In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Effervescence (evolution of N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product, 1-chloro-4-fluorobenzene, with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
-
Caption: Workflow for the Sandmeyer chlorination of 4-fluoroaniline.
Synthesis of Heterocycles
Fluorinated benzimidazoles are important scaffolds in medicinal chemistry. They can be synthesized by the condensation of a fluorinated o-phenylenediamine with a carboxylic acid or its derivative. 4-Fluoroaniline can be a precursor to the required diamine.
Experimental Protocol: Synthesis of 2-Substituted-5-fluorobenzimidazoles
-
Materials: 4-Fluoroaniline, nitric acid, acetic anhydride, reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C), carboxylic acid (e.g., formic acid or 4-hydroxybenzoic acid), polyphosphoric acid (PPA).
-
Procedure (Illustrative Two-Step Synthesis):
-
Nitration and Reduction: Acetylate the amino group of 4-fluoroaniline, followed by nitration to introduce a nitro group ortho to the acetamido group. Subsequent hydrolysis and reduction of the nitro group yields 4-fluoro-1,2-phenylenediamine.
-
Cyclization (Phillips Reaction): Heat a mixture of 4-fluoro-1,2-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0 eq) in polyphosphoric acid (PPA) at an elevated temperature (e.g., 150-200 °C) for several hours.
-
Pour the hot reaction mixture into ice water to precipitate the crude benzimidazole.
-
Neutralize with a base (e.g., ammonium hydroxide) and collect the solid by filtration.
-
Recrystallize the product from a suitable solvent (e.g., ethanol).
-
Table 4: Representative Yields for Fluorinated Benzimidazole Synthesis
| Benzimidazole Product | Yield | Reference(s) |
| 4-(5(6)Fluoro-1H-benzimidazol-2-yl)-N'-benzylidene-benzohydrazide | 78% | [6] |
| 4-(5(6)Fluoro-1H-benzimidazol-2-yl)-N'-(4-fluorobenzylidene)benzohydrazide | 82% | [6] |
| 4-(5(6)Fluoro-1H-benzimidazol-2-yl)-N'-(2,4-difluorobenzylidene)benzohydrazide | 86% | [6] |
Fluoroquinolone antibiotics are a major class of antibacterial agents. The quinolone core is often synthesized using a substituted aniline as a starting material in reactions such as the Gould-Jacobs reaction. While many industrial syntheses use 3-chloro-4-fluoroaniline, the general principles are applicable.
Caption: Gould-Jacobs reaction for quinolone synthesis.
Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)
4-Fluoroaniline and its derivatives are crucial intermediates in the synthesis of several blockbuster drugs.
Gefitinib (Iressa®)
Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. Its synthesis involves the coupling of a quinazoline core with a substituted aniline, typically 3-chloro-4-fluoroaniline.
Signaling Pathway Inhibited by Gefitinib
Gefitinib inhibits the epidermal growth factor receptor (EGFR) signaling pathway. By binding to the ATP-binding site of the EGFR tyrosine kinase domain, it prevents autophosphorylation and the activation of downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which are crucial for cancer cell proliferation and survival.[7][8]
Caption: Mechanism of action of Gefitinib on the EGFR signaling pathway.
Table 5: Quantitative Data for a Representative Gefitinib Synthesis Step
| Reaction Step | Reactants | Reagents/Conditions | Yield | Reference(s) |
| Nucleophilic Aromatic Substitution | 4-Chloro-6,7-dimethoxyquinazoline, 3-Chloro-4-fluoroaniline | Isopropanol, reflux | 98% | [9] |
| Final Step (Dechlorination) | Intermediate | H₂, Pd/C, NaOAc, MeOH | 14% (overall) |
Lapatinib (Tykerb®)
Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR and HER2, used in the treatment of HER2-positive breast cancer. Its synthesis also relies on a substituted fluoroaniline derivative.
Signaling Pathway Inhibited by Lapatinib
Lapatinib blocks the ATP-binding sites of both EGFR (HER1) and HER2, thereby inhibiting their autophosphorylation and downstream signaling through the PI3K/AKT and MAPK pathways.[10][11][12][13] This dual inhibition can be effective in cancers that have developed resistance to single-target therapies.[14]
Caption: Mechanism of action of Lapatinib on EGFR and HER2 pathways.
Table 6: Quantitative Data for a Representative Lapatinib Synthesis
| Reaction Step | Overall Yield | Reference(s) |
| Five-step process from 6-iodoquinazolin-4-one | 48% | [15] |
| Six-step process (improved sustainability) | 53.3% |
Safety and Toxicology
4-Fluoroaniline and its hydrochloride salt are hazardous chemicals and must be handled with appropriate safety precautions.
-
Toxicity: 4-Fluoroaniline can be absorbed through the skin and respiratory tract.[6] Exposure can cause irritation to the eyes, skin, and respiratory system. Systemic effects may include methemoglobinemia, leading to cyanosis, and potential liver damage.[6]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.
-
Table 7: Toxicological Data for 4-Fluoroaniline
| Metric | Value | Species | Reference(s) |
| LD50 Oral | 417 mg/kg | Rat | [16] |
Conclusion
This compound is an indispensable building block in organic synthesis, particularly for the construction of fluorine-containing bioactive molecules. Its utility is demonstrated in a wide range of reactions, from fundamental transformations like acylation and diazotization to the complex, multi-step syntheses of life-saving pharmaceuticals. The strategic incorporation of the 4-fluorophenyl moiety often imparts desirable pharmacokinetic and pharmacodynamic properties. This guide has provided a comprehensive overview of its properties, key synthetic methodologies with detailed protocols, and its application in drug development, along with essential safety information. A thorough understanding and application of the principles and procedures outlined herein will enable researchers to effectively harness the synthetic potential of this valuable compound.
References
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. acgpubs.org [acgpubs.org]
- 13. organicreactions.org [organicreactions.org]
- 14. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Fluoroaniline(372-19-0) 1H NMR spectrum [chemicalbook.com]
- 16. nbinno.com [nbinno.com]
An In-depth Technical Guide to 4-Fluoroaniline Compounds: Discovery, History, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoroaniline, a halogenated aromatic amine, has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique physicochemical properties, imparted by the strategically positioned fluorine atom, offer significant advantages in modulating the biological activity, metabolic stability, and pharmacokinetic profiles of target molecules. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for 4-fluoroaniline and its derivatives. Detailed experimental protocols for prevalent synthetic routes, including the Balz-Schiemann reaction and the reduction of 4-fluoronitrobenzene, are presented alongside comparative quantitative data. Furthermore, this guide illustrates the principal synthetic pathways and logical progressions through detailed diagrams, serving as a valuable resource for researchers and professionals in drug development and chemical synthesis.
Introduction
4-Fluoroaniline (CAS RN: 371-40-4) is a primary arylamine distinguished by the substitution of a fluorine atom at the para-position of the aniline ring.[1] This structural modification has profound implications for its chemical reactivity and utility in the synthesis of complex organic molecules.[2] The high electronegativity of the fluorine atom influences the electron density distribution within the aromatic ring, thereby affecting its reactivity in electrophilic substitution and the basicity of the amino group.[3] Consequently, 4-fluoroaniline serves as a versatile intermediate in the production of a wide array of commercially significant compounds, including pharmaceuticals, agrochemicals, and dyes.[2][3][4] Its incorporation into active pharmaceutical ingredients (APIs) has been shown to enhance therapeutic efficacy, improve metabolic stability, and favorably alter solubility.[2][3] This guide aims to provide a detailed technical overview of the historical context and synthetic evolution of this important compound.
Discovery and Historical Context
The journey of 4-fluoroaniline is intrinsically linked to the broader development of organofluorine chemistry. While a single discoverer is not widely credited, its first synthesis can be traced back to the early 20th century, a period marked by significant advancements in aromatic chemistry. A landmark development in the synthesis of aryl fluorides was the Balz-Schiemann reaction , first reported by German chemists Günther Balz and Günther Schiemann in 1927. This reaction provided a reliable method to introduce a fluorine atom onto an aromatic ring via the thermal decomposition of an aryl diazonium tetrafluoroborate salt, prepared from the corresponding aniline. This breakthrough was pivotal for the accessibility of a wide range of fluoroaromatic compounds, including 4-fluoroaniline.
Historically, two primary synthetic strategies have dominated the production of 4-fluoroaniline:
-
The Balz-Schiemann Reaction: This classic method involves the diazotization of aniline followed by treatment with fluoroboric acid to yield a diazonium tetrafluoroborate intermediate, which upon heating, decomposes to 4-fluoroaniline.[5]
-
Reduction of 4-Fluoronitrobenzene: This has become a more common and industrially scalable approach. It involves the initial synthesis of 4-fluoronitrobenzene, which is then reduced to 4-fluoroaniline.[6] The reduction can be achieved through various methods, most notably catalytic hydrogenation or using reducing metals like iron powder in an acidic medium.
The evolution of these synthetic methods has been driven by the pursuit of higher yields, greater purity, improved safety, and more environmentally benign processes.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of 4-fluoroaniline is essential for its application in synthesis and for the characterization of its derivatives.
Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 371-40-4 | [2][7] |
| Molecular Formula | C₆H₆FN | [2][8] |
| Molecular Weight | 111.12 g/mol | [2][8] |
| Appearance | Clear pale yellow to red-brown oily liquid | [2][7] |
| Melting Point | -1.9 °C | [7][8] |
| Boiling Point | 186-188 °C | [2][8] |
| Density | 1.173 g/mL at 25 °C | [7][8] |
| Refractive Index (n20/D) | 1.539 - 1.540 | [2][8] |
| Water Solubility | 33 g/L (20 °C) | [7] |
| Flash Point | 165 °F (74 °C) | [9] |
Spectroscopic Data
| Spectroscopy | Key Features and Observations | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.89 (t, J=8.0 Hz, 2H, ArH), 6.62 (dd, J=8.6, 4.5 Hz, 2H, ArH), 3.60 (s, 2H, NH₂) | [10] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.38 (d, J=235.2 Hz), 142.57 (d, J=2.0 Hz), 116.10 (d, J=7.6 Hz), 115.69 (d, J=22.4 Hz) | [10] |
| IR Spectroscopy | A broad band around 1153 cm⁻¹ corresponds to the C-F stretching vibration. | |
| Mass Spectrometry | Molecular ion (M+) peak at m/z = 111. | [11] |
Synthetic Methodologies and Experimental Protocols
The synthesis of 4-fluoroaniline can be broadly categorized into two main approaches: the direct fluorination of an aniline precursor and the reduction of a pre-fluorinated nitrobenzene.
The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from anilines. It proceeds via the formation and subsequent thermal decomposition of an aryldiazonium tetrafluoroborate salt.
Caption: The Balz-Schiemann reaction pathway for the synthesis of 4-fluoroaniline.
Experimental Protocol: Synthesis of 4-Fluorotoluene from p-Toluidine (Illustrative Example)
While a specific detailed protocol for 4-fluoroaniline is less common in recent literature due to the prevalence of other methods, the synthesis of 4-fluorotoluene from p-toluidine serves as an excellent illustrative example of the Balz-Schiemann reaction, with reported yields of approximately 89%.[5]
-
Diazotization: A solution of p-toluidine in aqueous fluoroboric acid (HBF₄) is cooled to 0-5 °C.
-
An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the p-tolyldiazonium tetrafluoroborate precipitate.
-
Isolation: The precipitated diazonium salt is filtered, washed with cold water, and dried under vacuum.
-
Thermal Decomposition: The dry diazonium salt is gently heated until the evolution of nitrogen gas ceases.
-
Purification: The resulting crude 4-fluorotoluene is purified by distillation.
Reduction of 4-Fluoronitrobenzene
The reduction of 4-fluoronitrobenzene is the most common and industrially viable route to 4-fluoroaniline. This two-step process first involves the synthesis of 4-fluoronitrobenzene, typically via the Halex process from 4-chloronitrobenzene, followed by the reduction of the nitro group.[12]
Caption: General synthetic pathway for 4-fluoroaniline via the reduction of 4-fluoronitrobenzene.
Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.
Experimental Protocol: Catalytic Hydrogenation using 10% Pd/C [13]
-
Reaction Setup: To a solution of 4-fluoronitrobenzene (2.00 mmol) in methanol (10 mL), 10% Pd/C (21 mg, 0.020 mmol) is added.
-
Hydrogenation: The reaction mixture is stirred and bubbled with hydrogen gas (H₂) at room temperature for 3 hours.
-
Work-up: The solid catalyst is removed by filtration and washed with dichloromethane (DCM, 25 mL).
-
Isolation: The filtrate and DCM washings are combined and concentrated under reduced pressure to yield 4-fluoroaniline as a clear yellow oil. A yield of 100% has been reported for this procedure.[13]
Reduction with iron powder in an acidic medium is a classic and cost-effective method.
Experimental Protocol: Reduction with Iron Powder (General Procedure)
-
Reaction Setup: A mixture of 4-fluoronitrobenzene, iron powder, ethanol, and water is placed in a reaction vessel.
-
Initiation: The mixture is heated to approximately 60 °C with stirring.
-
Reaction: Hydrochloric acid is slowly added to the mixture. The reaction is typically exothermic, and the temperature is maintained between 80-90 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled.
-
Extraction: The product is extracted with a suitable organic solvent. The work-up often involves filtration to remove iron residues and a basic wash to neutralize the acid.
Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Balz-Schiemann Reaction | Aniline | NaNO₂, HBF₄ | Moderate to Good (~89% for 4-fluorotoluene)[5] | Good for small-scale synthesis; introduces fluorine regioselectively. | Use of hazardous reagents (HBF₄); potential for explosive diazonium intermediates; often requires isolation of the diazonium salt. |
| Catalytic Hydrogenation | 4-Fluoronitrobenzene | H₂, Pd/C (or other catalysts) | High to Quantitative (>99%)[13] | High yields; clean reaction with water as the only by-product; scalable. | Requires specialized hydrogenation equipment; cost of precious metal catalysts; potential for catalyst poisoning. |
| Reduction with Iron Powder | 4-Fluoronitrobenzene | Fe, HCl | Good to High | Cost-effective and robust. | Generates significant iron sludge waste; work-up can be cumbersome. |
Applications in Drug Development and Other Industries
4-Fluoroaniline is a crucial intermediate in the synthesis of a wide range of valuable compounds:
-
Pharmaceuticals: It is a key precursor for various active pharmaceutical ingredients (APIs), including certain anti-inflammatory drugs and antibiotics.[3] The fluorine atom can enhance biological activity and improve the pharmacokinetic profile of drug candidates.
-
Agrochemicals: It is used in the manufacturing of herbicides and fungicides.[2] The presence of fluorine can increase the metabolic stability and bioavailability of these agrochemicals.
-
Dyes and Pigments: 4-Fluoroaniline is utilized in the synthesis of specialty dyes, where the fluorine substituent can impart unique properties such as enhanced stability and colorfastness.[2]
-
Polymers: It finds application in the production of specialty polymers, contributing to materials with improved thermal stability and durability.[2]
Caption: Major application areas of 4-fluoroaniline as a chemical intermediate.
Conclusion
4-Fluoroaniline stands as a testament to the profound impact of organofluorine chemistry on modern science and industry. From its historical roots in the development of the Balz-Schiemann reaction to its current large-scale production via the efficient reduction of 4-fluoronitrobenzene, the synthesis of 4-fluoroaniline has continually evolved. The detailed methodologies and comparative data presented in this guide underscore the versatility and importance of this compound. For researchers and professionals in drug development and chemical synthesis, a comprehensive understanding of the history, properties, and synthetic routes of 4-fluoroaniline is indispensable for the innovation of new materials and therapeutic agents.
References
- 1. 4-fluoroaniline [stenutz.eu]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 6. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 7. 4-Fluoroaniline CAS#: 371-40-4 [amp.chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 4-FLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. rsc.org [rsc.org]
- 11. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 13. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Physical Characteristics of 4-Fluoroaniline Hydrochloride Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroaniline hydrochloride (CAS No: 2146-07-8), the hydrochloride salt of 4-fluoroaniline, is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom at the para position of the aniline ring imparts unique electronic properties that influence its reactivity and biological activity. Understanding the physical characteristics of its crystalline form is crucial for its storage, handling, formulation, and overall application in drug development and scientific research. This technical guide provides an in-depth overview of the known physical properties of this compound crystals, including experimental protocols for their determination and a discussion of their structural features.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available, specific quantitative solubility and detailed crystallographic information for the hydrochloride salt are not extensively reported in publicly accessible literature. Much of the available data pertains to the free base, 4-fluoroaniline.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | p-Fluoroaniline hydrochloride, 4-Fluorobenzenamine hydrochloride | - |
| CAS Number | 2146-07-8 | - |
| Molecular Formula | C₆H₇ClFN | - |
| Molecular Weight | 147.58 g/mol | - |
| Appearance | Colorless to pale yellow solid/crystals | [1] |
| Melting Point | 248 °C | |
| Solubility | Data for the hydrochloride salt is not readily available. 4-Fluoroaniline (free base) is soluble in water (33 g/L at 20°C), ethanol, and ether, and slightly soluble in chloroform.[2][3] | - |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
Crystal Structure and Morphology
X-ray crystallographic studies have indicated that this compound crystallizes in a monoclinic system with the space group P2₁/c.[1] The crystal structure is characterized by a three-dimensional network of ions. The protonated 4-fluoroanilinium cations and the chloride anions are held together by a combination of electrostatic forces and hydrogen bonding interactions.
Due to the unavailability of a public Crystallographic Information File (CIF) for this compound, a detailed visualization of its specific unit cell and atomic coordinates cannot be provided. However, a general representation of the crystal packing in a substituted anilinium chloride can be illustrated. The diagram below depicts the logical arrangement of cations and anions in a crystal lattice, highlighting the key intermolecular interactions.
Caption: Illustrative model of crystal packing in a substituted anilinium chloride.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely published. The following are adapted methodologies based on general procedures for analogous compounds and are intended to serve as a guide for researchers.
Synthesis of this compound
The synthesis of this compound is typically achieved by treating a solution of 4-fluoroaniline with hydrochloric acid.
Materials:
-
4-Fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether (or another suitable organic solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve a known quantity of 4-fluoroaniline in a minimal amount of anhydrous diethyl ether in a round-bottom flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the cooled solution.
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the crystals under vacuum to obtain pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Recrystallization for Purification
Recrystallization is a standard technique to purify the synthesized this compound crystals. The choice of solvent is critical for successful purification. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. An ethanol/water mixture is often a good starting point for the recrystallization of anilinium salts.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In an Erlenmeyer flask, add a minimal amount of hot ethanol to the crude this compound to dissolve it.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled to remove colored impurities.
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).
-
Heat the filtrate and add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath once crystals have started to form.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Determination of Melting Point
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes
-
Sample of purified this compound
Procedure:
-
Finely powder a small amount of the dry this compound crystals.
-
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting). This range is the melting point.
Determination of Solubility
A qualitative assessment of solubility can be performed to understand the compound's behavior in various solvents.
Materials:
-
Purified this compound
-
Test tubes
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane)
-
Vortex mixer
Procedure:
-
Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a series of test tubes.
-
To each test tube, add a known volume (e.g., 1 mL) of a different solvent.
-
Vigorously agitate each test tube using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually observe whether the solid has completely dissolved.
-
If the solid dissolves, it is considered soluble at that concentration. If not, it can be classified as partially soluble or insoluble.
-
For a more quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using techniques like UV-Vis spectroscopy or HPLC after filtration.
Conclusion
This technical guide provides a foundational understanding of the physical characteristics of this compound crystals. While key data such as its melting point and crystal system are known, further research is required to fully elucidate its quantitative solubility in various organic solvents and to obtain a detailed crystallographic structure. The provided experimental protocols offer a starting point for researchers to synthesize, purify, and characterize this important chemical intermediate, facilitating its effective use in drug discovery and development.
References
A Technical Guide to High-Purity 4-Fluoroaniline Hydrochloride for Researchers and Drug Development Professionals
An in-depth examination of commercial suppliers, quality control methodologies, and applications in pharmaceutical synthesis.
Introduction
4-Fluoroaniline hydrochloride (CAS No: 2146-07-8), the hydrochloride salt of 4-fluoroaniline, is a critical chemical intermediate in the pharmaceutical and agrochemical industries. Its strategic importance lies in its role as a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom at the para-position of the aniline ring imparts unique electronic properties that can enhance the metabolic stability, binding affinity, and overall efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of commercial suppliers of high-purity this compound, detailed analytical methodologies for quality assessment, and its applications in drug discovery and development.
Commercial Suppliers and Product Specifications
The procurement of high-purity this compound is a critical first step in any research or manufacturing process. A variety of chemical suppliers offer this compound at different purity grades and quantities. For researchers and drug development professionals, selecting a reliable supplier who can provide comprehensive analytical data and consistent quality is paramount. Below is a summary of prominent commercial suppliers and their typical product specifications.
| Supplier | Purity Specification | Analytical Method(s) | Available Quantities |
| Sigma-Aldrich | Not specified for AldrichCPR grade; buyer assumes responsibility for purity confirmation. | Not provided by supplier for AldrichCPR grade. | 50 mg |
| CP Lab Safety | min 98%[1] | Not explicitly stated | 100 g[1] |
| J&K Scientific LLC | 98%[2] | Not explicitly stated | Inquire |
| Smolecule | In Stock (Purity to be confirmed with supplier) | Not explicitly stated | Inquire[3] |
| ChemicalBook | 99% (from some listed suppliers)[4] | Not explicitly stated | kg quantities[4] |
| Ottokemi | 98% (for 4-fluoroaniline free base)[5] | Not explicitly stated | Inquire |
Note: The pricing for these products can vary significantly based on the supplier, purity, and quantity ordered. It is recommended to contact the suppliers directly for the most current pricing and availability.
Synthesis and Manufacturing
The most common industrial synthesis of 4-fluoroaniline involves the catalytic hydrogenation of 4-nitrofluorobenzene.[6] The resulting 4-fluoroaniline is then converted to its hydrochloride salt.
A typical laboratory-scale procedure for the hydrochloride salt formation is as follows:
-
Dissolution: Dissolve the purified 4-fluoroaniline free base in a suitable anhydrous solvent, such as diethyl ether or ethanol.
-
Acidification: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether).
-
Precipitation: The this compound will precipitate out of the solution as a solid.
-
Isolation and Drying: The precipitate is collected by filtration, washed with a small amount of the anhydrous solvent to remove any unreacted starting material, and then dried under vacuum to yield the final product.
The following diagram illustrates the general synthesis pathway from 4-nitrofluorobenzene to this compound.
Caption: Synthesis pathway of this compound.
Quality Control and Analytical Methodologies
Ensuring the purity of this compound is crucial for its intended application, as impurities can lead to unwanted side reactions and affect the quality of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. A typical reversed-phase HPLC method is outlined below.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is effective.[7][8]
-
Detection: UV detection at a wavelength of 254 nm is standard.[8]
-
Sample Preparation: A dilute solution of the sample is prepared in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the analysis of volatile and thermally stable compounds. It provides excellent separation efficiency and definitive identification of impurities through mass spectrometry.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[7]
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[7]
-
Injector Temperature: A typical injector temperature is 250°C.[7]
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 80°C and ramping up to 280°C.[7]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra.[7]
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as dichloromethane or methanol, before injection.[10]
The following diagram illustrates a typical workflow for the procurement and quality control of high-purity this compound.
Caption: Procurement and Quality Control Workflow.
Applications in Drug Discovery and Development
4-Fluoroaniline and its hydrochloride salt are valuable intermediates in the synthesis of numerous pharmaceuticals. The fluorine substituent can significantly improve the pharmacological profile of a drug molecule by enhancing its metabolic stability, increasing its lipophilicity, and modulating its binding to target proteins.
One notable example is the use of 4-fluoroaniline as a precursor in the synthesis of the fungicide fluoroimide .[6] In the realm of pharmaceuticals, it is a key building block for the fentanyl analogue parafluorofentanyl .[6]
Furthermore, derivatives of 4-fluoroaniline are integral to the synthesis of more complex drugs. For instance, 3-chloro-4-fluoroaniline is a crucial intermediate in the synthesis of fluoroquinolone antibiotics and the anti-cancer drug Gefitinib .[11] Gefitinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), a key signaling pathway in some forms of non-small cell lung cancer.
The following diagram illustrates the role of an EGFR inhibitor, a class of drugs for which 4-fluoroaniline derivatives can serve as building blocks.
Caption: EGFR Signaling Pathway Inhibition.
Conclusion
High-purity this compound is an indispensable chemical intermediate for researchers and professionals in the drug development sector. A thorough understanding of the available commercial suppliers, robust analytical methods for quality control, and the synthetic applications of this compound is essential for the successful discovery and development of new therapeutic agents. The strategic incorporation of the fluorinated aniline moiety can lead to the creation of drug candidates with improved pharmacological properties, highlighting the continued importance of this versatile building block in medicinal chemistry.
References
- 1. calpaclab.com [calpaclab.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Buy this compound | 2146-07-8 [smolecule.com]
- 4. 4-FLUOROANILINE HCL | 2146-07-8 [chemicalbook.com]
- 5. 4-Fluoro aniline, 98% (371-40-4) - 4-Fluoro aniline, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 6. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Pharmaceutical Intermediates from 4-Fluoroaniline Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from 4-fluoroaniline hydrochloride. 4-Fluoroaniline is a critical building block in medicinal chemistry, valued for the unique properties conferred by the fluorine substituent, which can enhance metabolic stability, binding affinity, and bioavailability of drug molecules.[1][2] The hydrochloride salt is a common and stable starting material for various synthetic transformations.
This guide focuses on two fundamental reactions for the derivatization of this compound: N-acylation and N-alkylation. These reactions are foundational for the synthesis of a wide array of active pharmaceutical ingredients (APIs), including anti-cancer agents, anti-inflammatory drugs, and analgesics.[3][4]
N-Acylation: Synthesis of N-(4-fluorophenyl)acetamide
N-acylation of 4-fluoroaniline is a common step in the synthesis of many pharmaceuticals. The resulting acetamide can serve as a key intermediate. The following protocol details the synthesis of N-(4-fluorophenyl)acetamide.
Reaction Scheme:
Experimental Protocol:
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Deionized water
-
Ethanol
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of this compound in 100 mL of deionized water.
-
To this solution, add 15.0 g of sodium acetate to neutralize the hydrochloride and liberate the free aniline.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 8.5 mL of acetic anhydride to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.
-
The resulting white precipitate of N-(4-fluorophenyl)acetamide is collected by vacuum filtration.
-
Wash the crude product with cold deionized water (3 x 30 mL).
-
Recrystallize the crude product from an ethanol/water mixture to afford pure N-(4-fluorophenyl)acetamide.
-
Dry the purified product in a vacuum oven at 60 °C to a constant weight.
N-Alkylation: Synthesis of 4-Fluoro-N-(prop-2-yn-1-yl)aniline
N-alkylation introduces an alkyl group onto the nitrogen atom of the aniline, a key step in building more complex molecular scaffolds. This protocol describes the synthesis of 4-Fluoro-N-(prop-2-yn-1-yl)aniline, an intermediate used in the development of various therapeutic agents.[1]
Reaction Scheme:
Experimental Protocol:
Materials:
-
This compound
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add 10.0 g of this compound and 150 mL of dimethylformamide (DMF).
-
Add 23.5 g of anhydrous potassium carbonate to the suspension.
-
Heat the mixture to 60 °C with vigorous stirring.
-
Slowly add 10.0 mL of propargyl bromide (80% solution in toluene) to the reaction mixture over 30 minutes.
-
After the addition, maintain the reaction temperature at 60 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with brine solution (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4-Fluoro-N-(prop-2-yn-1-yl)aniline.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of the described pharmaceutical intermediates from this compound.
| Intermediate Product | Reaction Type | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |
| N-(4-fluorophenyl)acetamide | N-Acylation | This compound | Acetic anhydride, Sodium acetate | 85-95 | >98 |
| 4-Fluoro-N-(prop-2-yn-1-yl)aniline | N-Alkylation | This compound | Propargyl bromide, Potassium carbonate | 70-80 | >97 |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of the pharmaceutical intermediates.
References
Application Notes and Protocols for the Use of 4-Fluoroaniline Derivatives in Suzuki Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly vital in the synthesis of biaryl and heteroaryl structures, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials.[1] Fluorinated biaryl compounds are of special interest in drug discovery, as the inclusion of fluorine atoms can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties.[3]
4-Fluoroaniline is a key starting material for introducing a fluorinated aminophenyl moiety. However, it is important to note that 4-fluoroaniline itself is not a direct substrate in the Suzuki coupling. It must first be converted into a suitable coupling partner, typically an organohalide (e.g., a bromo- or chloro-derivative), to serve as the electrophile in the reaction. The use of 4-fluoroaniline hydrochloride is straightforward, as the hydrochloride salt is typically neutralized in situ by the basic conditions of the reaction.
These application notes provide a comprehensive guide to utilizing halogenated derivatives of 4-fluoroaniline in Suzuki-Miyaura coupling reactions, including a detailed protocol, representative data, and troubleshooting advice.
Logical Workflow: From 4-Fluoroaniline to Biaryl Product
The synthetic utility of 4-fluoroaniline in Suzuki coupling is realized through a two-step process. The aniline must first be halogenated to create the active electrophilic partner for the palladium-catalyzed cross-coupling reaction.
Caption: Logical pathway for utilizing 4-fluoroaniline in Suzuki coupling.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halogenated 4-fluoroaniline derivative. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3]
-
Transmetalation: The organoboron compound (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Experimental Workflow
A typical Suzuki coupling experiment involves careful setup to ensure an inert atmosphere, followed by heating, monitoring, and purification.
Caption: A standard experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Coupling of 3-Chloro-4-fluoroaniline with Phenylboronic Acid
This protocol is a representative example and can be adapted for other halogenated 4-fluoroaniline derivatives and boronic acids.[3] Optimization may be required for specific substrates.[4]
Materials and Reagents:
-
3-Chloro-4-fluoroaniline (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (ligand, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), finely powdered
-
1,4-Dioxane (degassed, 5 mL)
-
Water (degassed, 1 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 3-chloro-4-fluoroaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).[3]
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) and add this catalyst/ligand mixture to the Schlenk flask.[3][5]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[3]
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. The activation of the C-Cl bond typically requires higher temperatures.[3]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[3]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[4]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[4]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[4]
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[4]
Data Presentation
The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical conditions and representative yields for the coupling of haloanilines.
Table 1: Common Catalytic Systems for Suzuki Coupling of Haloanilines
| Catalyst Precursor | Ligand | Base | Solvent System | Typical Temp. (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 100-120 | Highly effective for challenging aryl chlorides.[3][5] |
| Pd₂(dba)₃ | XPhos | K₃PO₄, Cs₂CO₃ | Toluene or Dioxane | 80-110 | Robust system for a wide range of substrates.[6] |
| Pd(PPh₃)₄ | (None) | K₂CO₃, Na₂CO₃ | Toluene/Ethanol/Water | 80-100 | Classic catalyst, often effective for aryl bromides/iodides.[5] |
| Pd(dppf)Cl₂ | (None) | K₂CO₃, Cs₂CO₃ | Dioxane or DMF | 85-110 | A stable and versatile pre-catalyst.[7][8] |
Table 2: Representative Data for Suzuki Coupling of Halogenated Anilines
| Electrophile | Nucleophile | Catalyst System | Base | Yield (%) | Reference Conditions |
| 3-Chloroaniline | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | ~85-95 (Expected) | Conditions for electron-deficient aryl chlorides suggest high yields are achievable.[3] |
| 3-Bromoaniline | Thienylboronic Acid | Pd(dtbpf)Cl₂ | Et₃N | 95 | Micellar conditions, room temperature.[9] |
| 2-Bromoaniline | Benzylboronic Ester | Pd(dppf)Cl₂ / cataCXium® A | K₂CO₃ | 91 | Diversification of glucocorticoid receptor modulators.[7] |
| 4-Bromoaniline | 4-Fluorophenylboronic Acid | G-COOH-Pd NPs | K₂CO₃ | >95 | Heterogeneous catalyst, demonstrating high conversion.[10] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or insufficient inert atmosphere. | Use a fresh batch of catalyst/ligand. Ensure proper degassing of solvents and thorough purging of the reaction vessel.[3] |
| Weak base or low temperature (for aryl chlorides). | Use a stronger base like K₃PO₄ or Cs₂CO₃. Increase the reaction temperature to 100-120 °C.[3] | |
| Side Product Formation | Homocoupling of boronic acid. | Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[3] |
| Protodeborylation (loss of boron group). | Ensure anhydrous conditions if water is not part of the solvent system. Monitor reaction closely.[3] | |
| Hydrodehalogenation (loss of halide). | This can be a side reaction, especially with chloroanilines. Consider a milder base or lower temperature.[11] |
Safety Precautions
-
Always handle chemicals in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere where appropriate.[3]
-
Halogenated anilines can be harmful if swallowed or in contact with skin. Avoid inhalation and direct contact.[3]
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]
- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 11. benchchem.com [benchchem.com]
Protocol for N-alkylation of 4-Fluoroaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the N-alkylation of 4-fluoroaniline hydrochloride, a key synthetic transformation for the generation of a diverse library of substituted aniline building blocks. N-alkylated 4-fluoroanilines are important intermediates in the synthesis of pharmaceuticals and agrochemicals. Two primary and effective methods for this transformation are presented: Reductive Amination and Direct N-Alkylation . This guide includes a preparatory step for the neutralization of the hydrochloride salt to the free aniline, followed by detailed protocols for each alkylation method. Quantitative data from literature examples are summarized to aid in reaction planning and optimization.
Introduction
N-alkylation of anilines is a fundamental reaction in organic synthesis. 4-Fluoroaniline, with its electron-withdrawing fluorine substituent, presents unique reactivity considerations. The starting material is often supplied as a hydrochloride salt for improved stability and handling. However, most N-alkylation reactions, particularly those under anhydrous conditions, require the free aniline base. Therefore, a preliminary neutralization step is crucial.
This application note details two robust methods for the N-alkylation of 4-fluoroaniline:
-
Reductive Amination: A one-pot reaction involving the condensation of 4-fluoroaniline with an aldehyde or ketone to form an imine, which is subsequently reduced in situ to the corresponding N-alkylated amine. This method is highly efficient and versatile.
-
Direct N-Alkylation: The reaction of 4-fluoroaniline with an alkyl halide in the presence of a base. This is a classical and straightforward approach for introducing alkyl groups.
Experimental Workflow
Application Notes and Protocols: 4-Fluoroaniline Hydrochloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-fluoroaniline and its derivatives, key building blocks in the synthesis of several clinically important kinase inhibitors. This document outlines detailed experimental protocols for the synthesis of Gefitinib, Lapatinib, and Erlotinib, along with relevant quantitative data and visualizations of the targeted signaling pathways and experimental workflows.
Introduction
Protein kinases are a class of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of targeted cancer therapeutics.[2]
The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are prominent structures in the design of kinase inhibitors, forming the core of numerous approved drugs. The aniline moiety is crucial for the binding of these inhibitors to the hinge region of the kinase domain.[1] 4-Fluoroaniline and its derivatives are valuable building blocks in the synthesis of these inhibitors, with the fluorine atom often enhancing binding affinity and improving metabolic stability.[2] This document details the synthetic applications of fluoroaniline derivatives in the preparation of potent kinase inhibitors.
Data Presentation
Table 1: Synthesis Yields of Key Kinase Inhibitors and Intermediates
| Kinase Inhibitor/Intermediate | Synthetic Step | Starting Materials | Yield (%) | Reference(s) |
| Gefitinib | Nucleophilic Aromatic Substitution | 4-chloro-6,7-dimethoxyquinazoline, 3-chloro-4-fluoroaniline | 98% | [3] |
| Overall Yield (4 steps) | 2,4-dichloro-6,7-dimethoxyquinazoline | 14% | [3][4] | |
| Overall Yield (6 steps) | 6,7-dimethoxy-3H-quinazolin-4-one | 10% | [3] | |
| Lapatinib | Overall Yield (5 steps) | 6-iodoquinazolin-4-one | 48% | [5][6] |
| Chlorination | 6-iodoquinazolin-4-one | 88% | [5][6] | |
| Suzuki Coupling | 4-chloro-6-(5-formylfuran-2-yl)quinazoline, 3-chloro-4-(3-fluorobenzyloxy)aniline | 96% | [5][6] | |
| Reductive Amination | 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde | 94% | [5][6] | |
| Erlotinib | Overall Yield (7 steps) | 3,4-dihydroxy benzoic acid | 44% | [7] |
| Chlorination | 6,7-bis(2-methoxyethoxy)quinazolone | 99.1% | [7] | |
| N-(4-(furan-2-yl)phenyl)quinazolin-4-amine | Nucleophilic Aromatic Substitution | 4-chloroquinazoline, 4-(Furan-2-yl)aniline hydrochloride | Not specified | [1] |
Table 2: In Vitro Inhibitory Activity (IC50) of Synthesized Kinase Inhibitors
| Kinase Inhibitor | Target Kinase(s) | Cell Line | IC50 Value | Reference(s) |
| Gefitinib | EGFR | Various Cancer Cell Lines | Not specified | [8] |
| Lapatinib | EGFR, HER2 | BT-474 (Breast Cancer) | 0.036 ± 0.0151 µM | [9] |
| SKBR3 (Breast Cancer) | 0.080 ± 0.0173 µM | [9] | ||
| EFM192A (Breast Cancer) | 0.193 ± 0.0665 µM | [9] | ||
| HCC1954 (Breast Cancer) | 0.4166 ± 0.18 µM | [9] | ||
| MDAMB453 (Breast Cancer) | 6.08 ± 0.825 µM | [9] | ||
| MDAMB231 (Breast Cancer) | 7.46 ± 0.102 µM | [9] | ||
| Erlotinib | EGFR | HeLa (Cervical Cancer) | IC50 of derivative 4m = 3.79 µM | [10] |
| KYSE70TR (Esophageal Cancer) | IC50 of derivative 3d = 7.17 ± 0.73 μM | [11] | ||
| KYSE410TR (Esophageal Cancer) | IC50 of derivative 3d = 7.91 ± 0.61 μM | [11] | ||
| H1650TR (Lung Cancer) | IC50 of derivative 3d = 5.76 ± 0.33 μM | [11] | ||
| HCC827GR (Lung Cancer) | IC50 of derivative 3d = 2.38 ± 0.17 μM | [11] |
Experimental Protocols
Protocol 1: Synthesis of N-(4-(furan-2-yl)phenyl)quinazolin-4-amine using 4-(Furan-2-yl)aniline Hydrochloride
This protocol provides a general method for the synthesis of a 4-anilinoquinazoline derivative directly using an aniline hydrochloride salt.[1]
Materials:
-
4-chloroquinazoline (1.0 mmol, 1 equivalent)
-
4-(Furan-2-yl)aniline hydrochloride (1.1 mmol, 1.1 equivalents)
-
Isopropanol (10 mL)
-
Triethylamine (1.5 mmol, 1.5 equivalents)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a round-bottom flask, add 4-chloroquinazoline (1.0 mmol), 4-(furan-2-yl)aniline hydrochloride (1.1 mmol), and isopropanol (10 mL).
-
Add triethylamine (1.5 mmol) to the mixture to neutralize the hydrochloride salt.
-
Heat the reaction mixture to reflux and maintain for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Gefitinib from 3-Chloro-4-fluoroaniline
This protocol details a key step in the synthesis of Gefitinib, a selective EGFR inhibitor.[3][12]
Materials:
-
6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline (200 g)
-
3-chloro-4-fluoroaniline (213 g)
-
Methanol (1600 mL)
-
Hydrochloric acid
-
Toluene
-
Reaction vessel with stirring and reflux capabilities
Procedure:
-
To a reaction vessel, add methanol (1200 mL) and 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline (200 g) and stir for 15 minutes at 25-30 °C.
-
Add a solution of 3-chloro-4-fluoroaniline (213 g) in methanol (400 mL).
-
Reflux the reaction mixture for 6 hours.
-
Cool the reaction mass to 15-20 °C and add hydrochloric acid (40 mL) dropwise.
-
Stir the mixture at 5-10 °C for 30 minutes.
-
Filter the resulting solid and wash with chilled methanol (150 mL).
-
Dissolve the solid in a mixture of toluene (30 volumes) and methanol (5 volumes).
-
Concentrate the solution to half its volume and cool to 5-10 °C.
-
Filter the solid, wash with toluene (200 mL), and dry at 45-50 °C to yield Gefitinib (yield: 183 g, 70%).[12]
Protocol 3: Synthesis of Lapatinib via Suzuki Coupling and Reductive Amination
This protocol outlines the final key steps in the synthesis of Lapatinib, a dual EGFR and HER2 inhibitor.[5][6]
Materials:
-
N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-formylfuran-2-yl)quinazolin-4-amine
-
2-(Methylsulfonyl)ethylamine
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
p-Toluenesulfonic acid monohydrate
-
THF-water solution
Procedure:
-
Reductive Amination:
-
To a solution of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-formylfuran-2-yl)quinazolin-4-amine in a suitable solvent such as methanol, add 2-(methylsulfonyl)ethylamine.
-
Add a reducing agent such as NaBH₄ or NaBH(OAc)₃ and stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
-
Salt Formation:
-
Dissolve the crude Lapatinib base in a suitable solvent.
-
Add p-toluenesulfonic acid monohydrate to form the ditosylate salt.
-
-
Crystallization:
-
Crystallize the Lapatinib ditosylate salt from a THF-water (8:2) mixture to obtain the final product.
-
Protocol 4: Synthesis of Erlotinib from 3-Ethynylaniline
This protocol describes the final coupling step in the synthesis of Erlotinib, another potent EGFR inhibitor.[7][10]
Materials:
-
4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline (19.5 g)
-
3-ethynylaniline (8.4 g)
-
Water (300 mL)
-
37% Hydrochloric acid (5.2 mL)
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Suspend 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline (19.5 g) in water (300 mL) in a reaction vessel.
-
Add 3-ethynylaniline (8.4 g) and 37% hydrochloric acid (5.2 mL) at 25-30 °C.[7]
-
Heat the reaction mixture to 40 °C and stir for 1.5 hours.[7]
-
Upon completion of the reaction (monitored by TLC), cool the mixture.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water to obtain Erlotinib hydrochloride.
Signaling Pathways and Experimental Workflows
EGFR and HER2 Signaling Pathway
Gefitinib, Lapatinib, and Erlotinib primarily target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways. These pathways are crucial for cell proliferation, survival, and migration. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth. The synthesized kinase inhibitors act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptors and subsequent downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ukm.my [ukm.my]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
Application Note: Derivatization of 4-Fluoroaniline Hydrochloride for Enhanced GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for the chemical derivatization of 4-fluoroaniline hydrochloride for sensitive and robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
4-Fluoroaniline is a primary aromatic amine that, due to its polarity and potential for hydrogen bonding, can exhibit poor chromatographic behavior, such as peak tailing and low sensitivity, during direct GC-MS analysis. Derivatization is a chemical modification technique used to convert the analyte into a less polar and more volatile compound, thereby improving its chromatographic properties and enhancing detection. This application note outlines three common derivatization strategies for 4-fluoroaniline: acylation, silylation, and derivatization with chloroformates.
Since 4-fluoroaniline is often supplied as a hydrochloride salt, a neutralization step is required to liberate the free amine before derivatization. This crucial initial step is also detailed in the protocols.
Quantitative Data Summary
Direct quantitative data for the GC-MS analysis of derivatized 4-fluoroaniline is not extensively available in published literature. However, the following table summarizes representative quantitative data for closely related aniline compounds, which can be used as a benchmark for method development and validation.
| Derivatization Method | Derivatizing Reagent | Analyte | Linearity Range (mg/L) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (µg/L) | Reference |
| Acylation | 4-Carbethoxyhexafluorobutyryl chloride | Aniline | 0.5 - 25.0 | 0.1 | - | [1] |
| Acylation | Trifluoroacetic anhydride (TFAA) | 2-Chloroaniline | - | - | 1.4 (MDL) | [2] |
| Acylation | Trifluoroacetic anhydride (TFAA) | 4-Chloroaniline | 40 - 400 µg/L | - | 0.66 (MDL) | [2] |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | General | - | ~0.1 nmol/L | - | [3] |
| Chloroformate | Propyl chloroformate | Various Amines | - | - | - | [4] |
MDL: Method Detection Limit
Experimental Protocols
3.1. Neutralization of this compound
This initial step is critical to ensure the availability of the free amine for the subsequent derivatization reaction.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (1 M)
-
Suitable organic solvent (e.g., dichloromethane, ethyl acetate)
-
Deionized water
-
Anhydrous sodium sulfate
-
pH indicator paper or pH meter
Protocol:
-
Dissolve a known amount of this compound in a minimal amount of deionized water.
-
Slowly add 1 M NaOH solution dropwise while stirring.
-
Monitor the pH of the solution using pH paper or a pH meter. Continue adding NaOH until the pH is greater than 11 to ensure complete neutralization of the hydrochloride salt and liberation of the free 4-fluoroaniline base.[5]
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., 3 x 20 mL of dichloromethane).
-
Combine the organic extracts.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Carefully decant or filter the dried organic extract.
-
The resulting solution contains the free 4-fluoroaniline and is now ready for derivatization.
3.2. Derivatization Methods
3.2.1. Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation with fluorinated anhydrides, such as TFAA, introduces a trifluoroacetyl group, which increases volatility and provides a fragment-rich mass spectrum for confident identification.
Materials:
-
Neutralized 4-fluoroaniline solution in an appropriate solvent
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine or Triethylamine (optional, as a catalyst)
-
Inert gas (e.g., nitrogen)
Protocol:
-
To the dried organic extract containing the free 4-fluoroaniline, add the acylation reagent. For every 1 mg of analyte, add 100 µL of TFAA.
-
If desired, a catalyst such as pyridine or triethylamine can be added (e.g., 50 µL).
-
Cap the reaction vial tightly and heat at 70°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
3.2.2. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation replaces the active hydrogen on the amine group with a trimethylsilyl (TMS) group, which significantly increases volatility and thermal stability.
Materials:
-
Neutralized 4-fluoroaniline solution in an appropriate solvent
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (optional, as a solvent/catalyst)
-
Inert gas (e.g., nitrogen)
Protocol:
-
Evaporate the solvent from the neutralized 4-fluoroaniline solution under a gentle stream of nitrogen.
-
To the dry residue, add 100 µL of BSTFA (+1% TMCS) and 50 µL of pyridine.
-
Cap the reaction vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
3.2.3. Derivatization with Propyl Chloroformate
Reaction with chloroformates forms stable carbamate derivatives, which are amenable to GC-MS analysis.
Materials:
-
Neutralized 4-fluoroaniline solution in an appropriate solvent
-
Propyl chloroformate
-
Pyridine or a suitable base
-
Hexane or other non-polar solvent for extraction
Protocol:
-
To the neutralized 4-fluoroaniline solution, add an equal volume of a basic buffer (e.g., sodium borate, pH 9-10) or pyridine.
-
Add an excess of propyl chloroformate (e.g., 50 µL for every 1 mg of analyte).
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Add a non-polar solvent such as hexane to extract the derivatized product.
-
Vortex again and allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
3.3. GC-MS Analysis Conditions
The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized 4-fluoroaniline. Optimization may be required based on the specific derivative and instrumentation.
-
GC System: Gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Injector Temperature: 250°C.[6]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Visualizations
Conclusion
The derivatization of this compound is an essential step for reliable and sensitive GC-MS analysis. This application note provides a framework for the neutralization of the hydrochloride salt and subsequent derivatization by acylation, silylation, or reaction with a chloroformate. The choice of derivatization reagent will depend on the specific analytical requirements, such as desired sensitivity and the complexity of the sample matrix. The provided protocols and GC-MS conditions serve as a robust starting point for method development and validation in research and drug development settings.
References
Application Note: Quantification of 4-Fluoroaniline Hydrochloride using a Validated LC-MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of 4-Fluoroaniline hydrochloride. The described protocol is crucial for monitoring this compound in pharmaceutical ingredients and drug products, where it may be present as an impurity or a starting material. The method utilizes a reversed-phase C18 column with a gradient elution program and detection by a single quadrupole mass spectrometer in positive ionization mode. This document provides comprehensive experimental protocols, system parameters, and performance data to facilitate the adoption of this method in a laboratory setting.
Introduction
4-Fluoroaniline is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Due to its potential toxicity, its levels must be carefully controlled in final drug products. This application note presents a validated LC-MS method for the precise and accurate quantification of this compound. The method is designed to be both rapid and sensitive, making it suitable for high-throughput screening and quality control applications in the pharmaceutical industry.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Acetic acid (analytical grade)
-
Methanol (HPLC or LC-MS grade)
-
Volumetric flasks and pipettes
-
Autosampler vials
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Intermediate Standard Solution (1 µg/mL): Pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the initial mobile phase composition.
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution with the initial mobile phase to achieve concentrations ranging from approximately 1 ng/mL to 30 ng/mL.
Sample Preparation
-
Accurately weigh a sample containing the suspected this compound and transfer it to a volumetric flask of appropriate size.
-
Add a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to dissolve the sample.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to volume with the dissolution solvent.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial for LC-MS analysis.
LC-MS Analysis
The chromatographic separation is performed on a high-performance liquid chromatography (HPLC) system coupled to a single quadrupole mass spectrometer.
Workflow of the LC-MS Analysis
Caption: Workflow from sample preparation to final quantification.
Results and Discussion
The LC-MS method was validated for its linearity, sensitivity, precision, and accuracy.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.94 - 30.26 ng/mL[1][2][3] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.94 ng/mL[1][2][3] |
| Limit of Detection (LOD) | 0.19 ng/mL[1][2] |
| Precision (%RSD) | < 8.7%[1][2] |
| Accuracy (% Recovery) | 92 - 99%[1][2] |
| Standard Solution Stability | Stable for at least 24 hours at 25°C[1][2] |
The method demonstrates excellent linearity over the specified concentration range. The low LOQ and LOD values indicate high sensitivity, making it suitable for trace-level quantification. The precision and accuracy results are well within the acceptable limits for analytical method validation.
Method Parameters
Liquid Chromatography
| Parameter | Setting |
| Column | Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm)[1][2][3] |
| Mobile Phase A | Water[1][2][3] |
| Mobile Phase B | Acetonitrile with 0.05% Acetic Acid[1][2][3] |
| Gradient | Gradient mode operation[1][2][3] |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Injection Volume | 20 µL[1][2][3] |
| Column Temperature | 30°C[1][2][3] |
Mass Spectrometry
| Parameter | Setting |
| Mass Spectrometer | Single Quadrupole[1][2][3] |
| Ionization Mode | Positive Ionization[1][2][3] |
| Monitoring Mode | Single Ion Monitoring (SIM)[1][2][3] |
| Monitored m/z | 112[1][2][3] |
Logical Relationship of Method Parameters
Caption: Interrelation of key LC-MS method parameters.
Conclusion
The described LC-MS method provides a reliable and sensitive approach for the quantification of this compound. The detailed protocols and established performance characteristics will enable researchers, scientists, and drug development professionals to effectively implement this method for routine analysis and quality control, ensuring the safety and quality of pharmaceutical products. Small changes in the organic phase acidity of the mobile phase, flow rate, column temperature, and instrument parameters have been shown to have no significant effect on the results for 4-fluoroaniline.[1][2]
References
Application of 4-Fluoroaniline Hydrochloride in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-fluoroaniline hydrochloride in the synthesis of modern agrochemicals. The inclusion of a fluorine atom, as facilitated by this key building block, can significantly enhance the biological efficacy, metabolic stability, and target specificity of the resulting active ingredients. This resource is intended to guide researchers in the development of novel fungicides and other crop protection agents.
Introduction: The Role of 4-Fluoroaniline in Agrochemicals
4-Fluoroaniline, and its hydrochloride salt, are versatile intermediates in the synthesis of a variety of agrochemicals.[1] The presence of the fluorine atom at the para-position of the aniline ring imparts unique electronic properties to the molecule, influencing its reactivity and the biological activity of its derivatives.[2] It serves as a crucial starting material for the synthesis of fungicides, herbicides, and plant growth regulators.[2] This document will focus on the synthesis of two prominent fungicides derived from 4-fluoroaniline: Fluoroimide and Fluindapyr.
Application in Fungicide Synthesis
This compound is a key precursor for the synthesis of potent fungicides, including those from the dicarboximide and succinate dehydrogenase inhibitor (SDHI) classes.
Fluoroimide: A Dicarboximide Fungicide
Fluoroimide is a dicarboximide fungicide, a class of protective fungicides effective against a range of fungal pathogens.[3] The synthesis of Fluoroimide involves the reaction of 4-fluoroaniline with dichloromaleic anhydride.
| Fungicide Class | Pathogen | Efficacy Level | Reference |
| Dicarboximides | Botrytis cinerea (Gray Mold) | Moderate to High | General Knowledge |
| Dicarboximides | Sclerotinia sclerotiorum (White Mold) | Moderate to High | General Knowledge |
| Dicarboximides | Alternaria spp. (Leaf Spot) | Moderate | General Knowledge |
| Dicarboximides | Monilinia fructicola (Brown Rot) | Moderate | General Knowledge |
This protocol describes a plausible method for the synthesis of Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) from this compound. The initial step involves the neutralization of the hydrochloride salt to free 4-fluoroaniline.
Step 1: Neutralization of this compound
-
Dissolve this compound in deionized water.
-
Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the solution becomes neutral to slightly basic (pH 7-8).
-
Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-fluoroaniline as an oil.
Step 2: Synthesis of Fluoroimide
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dichloromaleic anhydride (1.0 equivalent) in glacial acetic acid.
-
Add 4-fluoroaniline (1.0 equivalent), obtained from Step 1, to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Fluoroimide.
-
Dry the purified product in a vacuum oven. The expected yield is in the range of 70-80%.
Caption: General workflow for the synthesis of Fluoroimide.
Caption: Putative mode of action of dicarboximide fungicides.
Fluindapyr: A Succinate Dehydrogenase Inhibitor (SDHI) Fungicide
Fluindapyr is a broad-spectrum pyrazole-carboxamide fungicide that acts as a succinate dehydrogenase inhibitor (SDHI).[4] The synthesis of a key intermediate for Fluindapyr begins with 4-fluoroaniline.[4]
The following table summarizes the 50% effective concentration (EC50) values of Fluindapyr against various fungal pathogens, demonstrating its high efficacy. Lower EC50 values indicate higher fungicidal activity.
| Pathogen | Disease | EC50 (µg/mL) | Reference |
| Botrytis cinerea (Gray Mold) | - | 0.03 - 0.15 | [4] |
| Sclerotinia sclerotiorum (White Mold) | - | 0.02 - 0.08 | [4] |
| Alternaria solani (Early Blight) | - | 0.05 - 0.20 | [4] |
| Corynespora cassiicola (Target Spot) | - | 0.01 - 0.06 | [4] |
| Rhizoctonia solani | Sheath Blight | S-fluindapyr is 87.8 times more active than R-fluindapyr | [5] |
This protocol outlines the initial steps in the synthesis of Fluindapyr, starting from 4-fluoroaniline to form the crucial 7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine intermediate.[4]
-
Skraup Cyclization: React 4-fluoroaniline with acetone at an elevated temperature to yield 6-fluoro-2,2,4-trimethyl-1,2-dihydroquinoline.
-
Hydrogenation: Reduce the C=C double bond of the dihydroquinoline intermediate via catalytic hydrogenation (e.g., using a palladium on carbon catalyst) to afford 6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
-
Acetylation: Protect the amine group of the tetrahydroquinoline by acetylation with acetic anhydride to give N-(6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)acetamide.
-
Rearrangement: Treat the resulting acetamide with a strong acid, such as sulfuric acid, to promote a rearrangement, yielding the key intermediate, 7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. This intermediate is then further reacted to produce Fluindapyr.
Caption: Synthesis of a key intermediate for Fluindapyr.
Caption: Mode of action of SDHI fungicides like Fluindapyr.
Conclusion
This compound is a valuable and versatile building block in the synthesis of modern agrochemicals. Its incorporation into fungicidal molecules, as exemplified by Fluoroimide and Fluindapyr, demonstrates its utility in developing potent crop protection agents with distinct modes of action. The provided protocols and data serve as a foundational resource for researchers engaged in the discovery and development of new agrochemical solutions.
References
Application Notes and Protocols: 4-Fluoroaniline Hydrochloride as a Precursor for Dye Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoroaniline is a versatile chemical intermediate extensively utilized in the synthesis of high-performance dyes, pharmaceuticals, and agrochemicals.[1] Its significance in the dye industry stems from the unique properties imparted by the fluorine atom on the aromatic ring. The presence of fluorine, a highly electronegative element, influences the electron density of the aniline molecule, which can enhance the stability, lightfastness, and color vibrancy of the resulting dye molecules.[1][2][3][4] Dyes derived from 4-fluoroaniline are noted for their potential durability and resistance to fading, making them valuable for applications requiring long-lasting, stable colors.[2]
The synthesis of azo dyes, the most widely used class of synthetic colorants, is a classic two-step process.[5] This process involves the diazotization of a primary aromatic amine, such as 4-fluoroaniline, followed by a coupling reaction with an electron-rich nucleophile like a phenol or an aromatic amine.[5] These application notes provide a detailed framework for the laboratory-scale synthesis and characterization of azo dyes using 4-fluoroaniline hydrochloride as a key precursor.
General Reaction Pathway
The synthesis of azo dyes from this compound proceeds in two primary stages:
-
Diazotization: this compound is converted into a highly reactive 4-fluorobenzenediazonium chloride salt. This reaction is conducted in an acidic medium (typically hydrochloric acid) with sodium nitrite at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[5][6][7]
-
Azo Coupling: The freshly prepared diazonium salt, a weak electrophile, is then immediately reacted with an activated aromatic compound (the coupling component), such as 2-naphthol.[5] This electrophilic aromatic substitution reaction forms the characteristic azo group (–N=N–), which links the two aromatic rings and acts as the chromophore responsible for the dye's color.[5]
Experimental Protocols
The following protocols detail the synthesis of a representative azo dye, (E)-1-((4-fluorophenyl)diazenyl)naphthalen-2-ol, by diazotizing this compound and coupling it with 2-naphthol.
Protocol 1: Diazotization of this compound
-
Preparation: In a 250 mL beaker, prepare a suspension by adding 1.48 g (0.01 mol) of this compound to a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring. It is crucial to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt.[5]
-
Nitrite Addition: In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.[5]
-
Reaction: Add the sodium nitrite solution dropwise to the cold this compound suspension over a period of 15-20 minutes. Ensure the temperature does not rise above 5 °C.[5] The formation of a clear solution indicates the creation of the 4-fluorobenzenediazonium chloride salt.
-
Completion: Continue stirring the resulting diazonium salt solution in the ice bath for an additional 20 minutes to ensure the diazotization reaction is complete.[5]
Protocol 2: Azo Coupling with 2-Naphthol
-
Preparation of Coupling Component: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. This creates the sodium naphthoxide ion, which is highly activated for the coupling reaction.[5][8]
-
Cooling: Cool this alkaline solution to 0-5 °C in an ice bath while stirring vigorously.[5]
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous and efficient stirring.[5]
-
Precipitation: A colored precipitate of the azo dye will form immediately.[5] Maintain the reaction temperature below 5 °C and continue stirring for 30 minutes to ensure the coupling is complete.[5]
Protocol 3: Isolation and Purification
-
Isolation: Isolate the crude dye precipitate by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the filter cake with several portions of cold deionized water until the filtrate becomes neutral. This step removes excess acid, base, and unreacted salts.[5]
-
Drying: Dry the purified dye product in a vacuum oven at 60 °C to a constant weight.[5]
Data Presentation
The synthesized azo dyes can be characterized using various analytical techniques. The table below summarizes typical quantitative data for azo dyes derived from substituted anilines, providing a reference for expected performance characteristics.
| Dye Characteristic | Value | Description |
| λmax (nm) in DMF | 480-520 | The wavelength of maximum absorbance, indicating the color of the dye. |
| Molar Extinction Coefficient (ε) | 25,000-40,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at a given wavelength. |
| Light Fastness (Scale 1-8)¹ | 6-7 | High resistance to fading upon exposure to light.[5] |
| Wash Fastness (Scale 1-5)² | 4-5 | Excellent resistance to color loss during washing.[5] |
| Rubbing Fastness (Scale 1-5)² | 4-5 | High resistance to color transfer when rubbed.[5] |
¹ Light Fastness is assessed on a scale of 1 (poor) to 8 (excellent).[5] ² Wash and Rubbing Fastness are assessed on a scale of 1 (poor) to 5 (excellent).[5]
Visualizations
Reaction Pathway for Azo Dye Synthesis
Caption: General reaction scheme for azo dye synthesis.
Experimental Workflow for Azo Dye Synthesis
Caption: Experimental workflow for azo dye synthesis.
References
Application Notes and Protocols for the Synthesis of 3-Chloro-4-fluoroaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 3-chloro-4-fluoroaniline hydrochloride, a key intermediate in the manufacturing of various pharmaceuticals, including fluoroquinolone antibiotics and kinase inhibitors used in cancer therapy.[1][2] The methodology presented is a robust three-step process commencing from 3,4-dichloronitrobenzene.[3][4]
Overview of the Synthesis Pathway
The preparation of 3-chloro-4-fluoroaniline hydrochloride is accomplished through a three-step reaction sequence:
-
Fluorine Displacement: Selective substitution of the chlorine atom at position 4 of 3,4-dichloronitrobenzene with fluorine.[3][5]
-
Hydrogenation Reduction: Conversion of the nitro group of the resulting 3-chloro-4-fluoronitrobenzene to an amine.[1][3]
-
Salt Formation: Treatment of the purified 3-chloro-4-fluoroaniline with anhydrous hydrogen chloride to yield the stable hydrochloride salt.[3][4]
The overall synthetic scheme is depicted in the workflow diagram below.
Caption: Figure 1. Overall Synthesis Workflow.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of different methodologies for the reduction step.
| Parameter | Step 1: Fluorine Displacement | Step 2: Reduction (Method A: Catalytic Hydrogenation) | Step 2: Reduction (Method B: Iron Reduction) | Step 3: Salt Formation |
| Starting Material | 3,4-Dichloronitrobenzene | 3-Chloro-4-fluoronitrobenzene | 3-Chloro-4-fluoronitrobenzene | 3-Chloro-4-fluoroaniline |
| Key Reagents | Potassium Fluoride (KF), Sulfolane | H₂, 1% Pt/C catalyst | Iron powder, HCl | Anhydrous HCl, Ethanol |
| Temperature | 240°C[5] | 50-100°C[1] | 80-90°C[1][6] | Room Temperature[3] |
| Pressure | Atmospheric | 0.1-5 MPa H₂[1] | Atmospheric | Atmospheric |
| Typical Yield | ~69%[5] | >94% | Not specified, generally lower than hydrogenation | >98%[7] |
| Purity of Product | >95% after distillation | >99.5%[1] | Lower, requires extensive purification | High, crystalline solid |
Experimental Protocols
Safety Precaution: This synthesis involves toxic and hazardous materials.[8][9] Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Consult the Safety Data Sheet (SDS) for each chemical before use.[8][10][11][12]
Step 1: Synthesis of 3-Chloro-4-fluoronitrobenzene via Fluorine Displacement
This protocol describes the nucleophilic aromatic substitution of a chlorine atom with fluorine.
Materials:
-
3,4-Dichloronitrobenzene (76.8 g, 0.4 mol)
-
Potassium Fluoride (KF), anhydrous (25.5 g, 0.44 mol)
-
Sulfolane (35 g)[5]
-
Round-bottom flask (500 mL) with magnetic stirrer and reflux condenser
-
Distillation apparatus
Procedure:
-
Ensure the potassium fluoride is thoroughly dried before use.
-
In a 500 mL round-bottom flask, combine 3,4-dichloronitrobenzene (76.8 g), anhydrous potassium fluoride (25.5 g), and sulfolane (35 g).[5]
-
Heat the mixture to 240°C with vigorous stirring for approximately 24 hours.[5]
-
Monitor the reaction progress using Gas Chromatography (GC) to confirm the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by vacuum distillation. The product, 3-chloro-4-fluoronitrobenzene, will distill from the reaction mixture.[5]
Step 2: Synthesis of 3-Chloro-4-fluoroaniline via Catalytic Hydrogenation (Method A)
This is the preferred method for the reduction of the nitro group due to its high yield and purity.[6]
Materials:
-
3-Chloro-4-fluoronitrobenzene (from Step 1)
-
1% Platinum on Carbon (Pt/C) catalyst
-
Ethanol or Methanol (solvent)
-
High-purity hydrogen gas (H₂)
-
High-purity nitrogen gas (N₂)
-
Pressure reactor (hydrogenator) with stirring and temperature control
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Charge the pressure reactor with 3-chloro-4-fluoronitrobenzene and a suitable solvent such as ethanol.[3]
-
Add the 1% Pt/C catalyst. The weight ratio of the nitro compound to the catalyst should be between 200:1 and 400:1.[3]
-
Seal the reactor and purge the system with nitrogen gas to remove any air.[6]
-
Pressurize the reactor with hydrogen gas to 0.1-5 MPa.[1]
-
Heat the mixture to 50-100°C with vigorous stirring.[1]
-
Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within a few hours.
-
Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge with nitrogen.
-
Filter the hot mixture through a pad of Celite® to remove the catalyst.[3] The spent catalyst can be pyrophoric and should be handled with care.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 3-chloro-4-fluoroaniline. The product can be further purified by distillation if necessary.[1]
Alternative Step 2: Synthesis of 3-Chloro-4-fluoroaniline via Iron Reduction (Method B)
This method avoids the need for high-pressure equipment but generates more waste.[1][6]
Materials:
-
3-Chloro-4-fluoronitrobenzene (from Step 1)
-
Reducing iron powder
-
Ethanol and Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a reactor, add 3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, and water.[1]
-
Heat the mixture to 60°C with stirring.[1]
-
Slowly add concentrated hydrochloric acid. The reaction is exothermic, and the temperature should be maintained between 80-90°C.[1][6]
-
Continue stirring until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture and filter to remove the iron sludge.
-
Extract the product from the filtrate with a suitable organic solvent.
-
The crude 3-chloro-4-fluoroaniline is then purified by distillation.[1]
Step 3: Synthesis of 3-Chloro-4-fluoroaniline Hydrochloride via Salt Formation
This step converts the aniline product into a stable, solid hydrochloride salt.
Materials:
-
Purified 3-chloro-4-fluoroaniline (from Step 2)
-
Anhydrous Ethanol
-
Anhydrous Hydrogen Chloride (HCl) gas
-
Beaker or flask
-
Gas dispersion tube
-
Suction filtration apparatus
Procedure:
-
Dissolve the purified 3-chloro-4-fluoroaniline in anhydrous ethanol.[3]
-
Slowly bubble anhydrous hydrogen chloride gas through the solution using a gas dispersion tube.[3] Anhydrous HCl can be generated by adding concentrated sulfuric acid to sodium chloride.[13]
-
The hydrochloride salt will precipitate out of the solution as a solid.
-
Continue bubbling HCl until precipitation is complete.
-
Collect the solid product by suction filtration.
-
Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any excess acid.
-
Dry the 3-chloro-4-fluoroaniline hydrochloride product under vacuum. Excess HCl gas should be passed into an alkaline solution, such as 30% NaOH, for neutralization.[4]
The following diagram illustrates the workflow for the catalytic hydrogenation and subsequent salt formation.
Caption: Figure 2. Workflow for Reduction and Salt Formation.
References
- 1. EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 6. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. CN102675120A - Preparation method of 3, 4-dichloronitrobenzene by solid acid catalyst - Google Patents [patents.google.com]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. chemtips.wordpress.com [chemtips.wordpress.com]
The Strategic Use of 4-Fluoroaniline Hydrochloride in the Synthesis of Fluorinated Heterocycles: Applications in Medicinal Chemistry
Application Note
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly enhance the pharmacological profile of a drug candidate. These enhancements include improved metabolic stability, increased binding affinity to target proteins, and favorable alterations in lipophilicity and pKa. 4-Fluoroaniline hydrochloride serves as a versatile and readily available building block for the synthesis of a diverse range of fluorinated heterocycles, including quinolines and benzimidazoles, which are prevalent motifs in numerous clinically approved drugs. This document provides detailed protocols for the synthesis of 6-fluoroquinolines and 6-fluorobenzimidazoles, highlighting the utility of 4-fluoroaniline in developing potent bioactive molecules.
Key Applications and Significance
Fluorinated heterocycles derived from 4-fluoroaniline have demonstrated significant potential in drug discovery, particularly in oncology and infectious diseases. For instance, the 6-fluoro-substituted quinoline core is a key pharmacophore in many fluoroquinolone antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Furthermore, quinoline derivatives are prominent as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[2][3][4] The fluorine substituent at the 6-position can enhance the binding affinity of these inhibitors to the ATP-binding pocket of the EGFR kinase domain, leading to more potent inhibition of downstream signaling and tumor growth.[2]
This application note will detail the synthesis of two key classes of fluorinated heterocycles from 4-fluoroaniline: 6-fluoroquinolines via the Knorr and Skraup-Doebner-von Miller syntheses, and a general approach to 6-fluorobenzimidazoles.
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline via Knorr Quinoline Synthesis
This protocol outlines the synthesis of a 6-fluoro-substituted quinoline derivative, a key intermediate for various bioactive compounds.
Materials:
-
4-Fluoroaniline (or this compound, neutralized in situ)
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid
-
Ethanol
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) solution
-
Crushed ice
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Formation of the β-ketoanilide:
-
In a round-bottom flask, dissolve 1 equivalent of 4-fluoroaniline in ethanol.
-
Add 1.1 equivalents of ethyl acetoacetate to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-fluoroaniline is consumed.
-
Remove the ethanol under reduced pressure to yield the crude β-ketoanilide.[5]
-
-
Cyclization:
-
In a separate flask, cool an excess of concentrated sulfuric acid to 0°C in an ice bath.
-
With vigorous stirring, slowly and carefully add the crude β-ketoanilide to the cold sulfuric acid.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 100-110°C for 1-2 hours. Monitor the cyclization by TLC.[5]
-
Once the reaction is complete, carefully pour the reaction mixture onto a beaker of crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., concentrated NaOH or NH₄OH solution) until a precipitate forms.[5]
-
Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[5]
-
Protocol 2: General Synthesis of 6-Fluoroquinolines via Skraup-Doebner-von Miller Reaction
This reaction provides a versatile method for accessing a variety of substituted 6-fluoroquinolines.
Materials:
-
4-Fluoroaniline
-
α,β-Unsaturated aldehyde or ketone (e.g., acrolein, crotonaldehyde)
-
Glycerol (for Skraup variation)
-
Oxidizing agent (e.g., nitrobenzene, arsenic pentoxide, or m-nitrobenzenesulfonate sodium)[6]
-
Acid catalyst (e.g., concentrated sulfuric acid, hydrochloric acid, or methanesulfonic acid)[6][7]
-
Iron(II) sulfate (FeSO₄·7H₂O) (optional, as a moderator)[6]
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Combine 4-fluoroaniline, the α,β-unsaturated carbonyl compound (or glycerol and an oxidizing agent for the Skraup variation), and the acid catalyst in a reaction vessel equipped with a reflux condenser.[6][8]
-
Heat the reaction mixture, often to around 100-130°C. The reaction is typically vigorous and exothermic, so careful temperature control is necessary.[6]
-
After the initial exothermic reaction subsides, continue heating for several hours to ensure the completion of the reaction. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully dilute it with water.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).
-
The crude product can be isolated by steam distillation or solvent extraction.
-
Further purification can be achieved by column chromatography or recrystallization.
Protocol 3: General Synthesis of 2-Substituted-6-fluorobenzimidazoles
This protocol describes a general method for the synthesis of 6-fluorobenzimidazoles, which are important scaffolds in medicinal chemistry. This procedure assumes the availability of 4-fluoro-1,2-diaminobenzene, which can be synthesized from 4-fluoroaniline via nitration and subsequent reduction.
Materials:
-
4-Fluoro-1,2-diaminobenzene
-
Aldehyde or Carboxylic Acid (or its derivative, e.g., ester, acid chloride)
-
Acid catalyst (e.g., hydrochloric acid, polyphosphoric acid) or condensing agent
-
Solvent (e.g., ethanol, dimethylformamide)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Dissolve 4-fluoro-1,2-diaminobenzene and 1-1.2 equivalents of the desired aldehyde or carboxylic acid in a suitable solvent.
-
If using a carboxylic acid, an acid catalyst such as polyphosphoric acid or microwave irradiation can be employed to facilitate the condensation and cyclization. If using an aldehyde, an oxidizing agent may be required for the final aromatization step.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
The product will often precipitate out of the solution and can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 6-Fluoroquinolines.
| Reaction Type | Starting Materials | Catalyst/Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Knorr Synthesis | 4-Fluoroaniline, Ethyl acetoacetate | Conc. H₂SO₄ | 100-110 | 1-2 | Not specified, but generally moderate to good | [5] |
| Skraup-Doebner-von Miller | 2-Bromo-4-fluoroaniline, Glycerol, m-Nitrobenzenesulfonate sodium | MsOH, FeSO₄·7H₂O | Reflux | Not specified | Moderate to good | [6] |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Lewis or Brønsted Acids | Varies | Varies | Moderate to good | [8] |
Table 2: Summary of Reaction Conditions and Yields for the Synthesis of Fluorinated Benzimidazoles.
| Starting Diamine | Co-reactant | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) |
| 4-Fluoro-1,2-phenylenediamine | Aromatic Aldehydes | N/A (often air oxidation) | Ethanol | Reflux | Good |
| 4-Fluoro-1,2-phenylenediamine | Aromatic Carboxylic Acids | Polyphosphoric Acid (PPA) | N/A | 150-180 | Moderate to Good |
Visualizations
Experimental Workflow for Knorr Quinoline Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. iipseries.org [iipseries.org]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Optimizing Synthesis of 4-Fluoroaniline Hydrochloride: A Technical Support Guide
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoroaniline Hydrochloride. The information is structured to directly address common challenges and optimize reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing 4-Fluoroaniline?
A1: The most prevalent method for synthesizing 4-Fluoroaniline is the catalytic hydrogenation of 4-fluoronitrobenzene. This method is favored for its high conversion rates and selectivity.[1][2] Common catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C), with hydrogen gas serving as the reducing agent.[1][3]
Q2: How is 4-Fluoroaniline converted to this compound?
A2: The conversion of 4-fluoroaniline to its hydrochloride salt is typically achieved by dissolving the purified 4-fluoroaniline in a suitable solvent, such as ethanol, and then bubbling anhydrous hydrogen chloride (HCl) gas through the solution.[4] The hydrochloride salt then precipitates and can be collected by filtration.
Q3: What are the critical reaction parameters that influence the yield and purity of 4-Fluoroaniline?
A3: Key parameters to control during the synthesis include reaction temperature, hydrogen pressure, catalyst selection and loading, and reaction time.[1] Optimal temperatures for the hydrogenation of substituted nitroaromatics are typically in the range of 50-100°C, with hydrogen pressures between 0.1 and 5 MPa.[1]
Q4: What are the common side reactions and byproducts I should be aware of during the synthesis?
A4: The primary side reactions include incomplete reduction and dehalogenation. Incomplete reduction can lead to the formation of intermediates such as 4-fluoronitrosobenzene and N-(4-fluorophenyl)hydroxylamine, which can further react to form azoxy, azo, and hydrazo compounds.[1] Dehalogenation, the replacement of the fluorine atom with a hydrogen atom to form aniline, can also occur, particularly with highly active catalysts.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material (4-fluoronitrobenzene) and the formation of the product (4-fluoroaniline).
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | Inactive or poisoned catalyst: Impurities in the starting material or solvent can deactivate the catalyst. The catalyst may also be old or improperly stored. | - Ensure the catalyst is fresh and has been stored correctly.- Purify the starting materials and use high-purity solvents.- Increase the catalyst loading.[1] |
| Insufficient hydrogen pressure or poor mixing: Inadequate hydrogen supply or poor agitation can limit the reaction rate. | - Increase the hydrogen pressure within the recommended range.- Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer.[1] | |
| Suboptimal reaction temperature: The reaction may be too slow at lower temperatures. | - Gradually increase the reaction temperature in increments of 5-10°C, while monitoring for byproduct formation.[1] | |
| Significant Byproduct Formation | Dehalogenation: The fluorine atom is being replaced by a hydrogen atom. | - Use a more selective catalyst or a catalyst modifier.- Lower the reaction temperature and pressure.- Reduce the reaction time.[1] |
| Incomplete reduction: The reaction is stopping at intermediate stages (nitroso, hydroxylamine). | - Increase the reaction time or hydrogen pressure.- Ensure the catalyst is sufficiently active and not poisoned.[1] | |
| Product is Impure After Isolation | Presence of colored impurities: Formation of azo and azoxy byproducts from the condensation of reaction intermediates. | - Ensure the reaction goes to completion to minimize the concentration of intermediates.- Purify the crude product by vacuum distillation or recrystallization. |
| Difficulties in isolating the hydrochloride salt: The salt is not precipitating or is forming an oil. | - Ensure the 4-fluoroaniline solution is sufficiently concentrated.- Use a solvent in which the hydrochloride salt has low solubility.- Ensure the HCl gas is anhydrous. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Hydrogenation of Halogenated Nitroaromatics
| Parameter | Palladium on Carbon (Pd/C) | Platinum on Carbon (Pt/C) |
| Typical Loading | 5-10% | 1-5% |
| Substrate:Catalyst Ratio (w/w) | Varies, often around 20:1 | 200:1 to 400:1[4] |
| Temperature | Room Temperature to 80°C | 50-100°C[4] |
| Pressure | Atmospheric to 1 MPa | 0.1 - 5 MPa[1] |
| Solvent | Methanol, Ethanol | Ethanol, Water, or solvent-free[4] |
| Selectivity | Prone to dehalogenation | Generally higher selectivity |
| Yield | High | >94%[4] |
| Purity | Variable, depends on conditions | >99.5%[4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoroaniline by Catalytic Hydrogenation of 4-Fluoronitrobenzene
This protocol is based on general procedures for the catalytic hydrogenation of halogenated nitroaromatics.
Materials:
-
4-Fluoronitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
Nitrogen gas
-
Celite® or another filter aid
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or autoclave)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable reaction flask, dissolve 4-fluoronitrobenzene (1 equivalent) in methanol.
-
Carefully add 10% Pd/C (typically 1-5 mol% of the catalyst relative to the substrate) to the solution under a nitrogen atmosphere.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen gas three times to remove any oxygen.
-
Purge the system with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain crude 4-fluoroaniline as an oil. The crude product can be purified by vacuum distillation if necessary.
Protocol 2: Preparation of this compound
Materials:
-
4-Fluoroaniline (purified)
-
Anhydrous ethanol
-
Anhydrous hydrogen chloride (HCl) gas
-
Drying tube
Equipment:
-
Round-bottom flask
-
Gas dispersion tube
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the purified 4-fluoroaniline in anhydrous ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous HCl gas through the stirred solution using a gas dispersion tube. The outlet gas should be passed through a trap containing a basic solution (e.g., sodium hydroxide) to neutralize excess HCl.
-
Continue bubbling HCl until a precipitate of this compound forms and no further precipitation is observed.
-
Collect the solid product by suction filtration.
-
Wash the solid with a small amount of cold, anhydrous ethanol.
-
Dry the product in a vacuum oven at a low temperature to yield this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
Technical Support Center: Reactions with 4-Fluoroaniline Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoroaniline Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The primary amino group and the fluorine-substituted aromatic ring allow for a variety of transformations. The most common reactions include:
-
Diazotization Reactions: The primary amine is converted to a diazonium salt, which is a key intermediate for Sandmeyer and Balz-Schiemann reactions to introduce a range of functional groups.
-
Amide Coupling Reactions: The amine group readily reacts with carboxylic acids or their activated derivatives to form amide bonds, a crucial transformation in the synthesis of many pharmaceuticals.
-
Acylation Reactions: Reaction with acylating agents like acid chlorides or anhydrides yields N-acylated products.
-
Catalytic Hydrogenation: While less common for the aniline itself, derivatives of 4-fluoroaniline are often synthesized via catalytic hydrogenation of the corresponding nitro compound, where side reactions can occur.
Q2: Why is 4-Fluoroaniline typically supplied as a hydrochloride salt?
A2: 4-Fluoroaniline is an oily liquid that is prone to oxidation and discoloration upon storage.[1] The hydrochloride salt is a more stable, crystalline solid, which is easier to handle, weigh, and store, ensuring higher purity over time. For most reactions, the free base can be generated in situ by the addition of a suitable base.
Troubleshooting Guides
Diazotization Reactions
The diazotization of 4-fluoroaniline is the initial step for subsequent Sandmeyer or Balz-Schiemann reactions.
Issue: Low Yield of Diazonium Salt or Incomplete Reaction
| Possible Cause | Troubleshooting Step |
| Incorrect Temperature: Diazonium salts are often unstable at higher temperatures. | Maintain a low temperature, typically 0-5 °C, throughout the addition of sodium nitrite. Use an ice-salt bath for better temperature control. |
| Insufficient Acid: A stoichiometric amount of acid is required to protonate the amine and to generate nitrous acid from sodium nitrite. An excess is often necessary. | Use at least 2.5-3 equivalents of a strong acid like HCl. |
| Slow Addition of Nitrite: Rapid addition can lead to localized warming and decomposition. | Add the sodium nitrite solution dropwise with vigorous stirring to ensure efficient mixing and heat dissipation. |
| Impure Starting Material: Impurities in the this compound can interfere with the reaction. | Ensure the starting material is of high purity. Recrystallization may be necessary. |
Issue: Formation of Side Products
| Side Product | Cause | Prevention/Minimization |
| Triazene Formation: The diazonium salt couples with unreacted 4-fluoroaniline. | Ensure complete protonation of the aniline by using a sufficient excess of acid. Maintain a low temperature and add the nitrite solution slowly to keep the concentration of free aniline low. | |
| Phenol Formation: The diazonium salt reacts with water. | Keep the temperature low to minimize the rate of this decomposition reaction. Use the diazonium salt solution immediately in the subsequent step. | |
| Azo Dye Formation: The diazonium salt couples with electron-rich aromatic compounds. | Avoid the presence of other activated aromatic compounds in the reaction mixture. |
-
Dissolve this compound (1.0 eq) in an aqueous solution of hydrochloric acid (2.5-3.0 eq).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.0-1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes before proceeding to the next step (e.g., Sandmeyer or Balz-Schiemann reaction).
Diagram: Diazotization of 4-Fluoroaniline
Caption: General workflow for the diazotization of 4-Fluoroaniline and common side products.
Amide Coupling Reactions
The formation of an amide bond between this compound and a carboxylic acid is a common and important reaction.
Issue: Low Yield of Amide Product
| Possible Cause | Troubleshooting Step |
| Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated to react with the relatively electron-poor 4-fluoroaniline. | Use a suitable coupling reagent such as HATU, HOBt/EDC, or convert the carboxylic acid to its more reactive acid chloride. |
| Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate. | Use anhydrous solvents and reagents. Dry the reaction vessel thoroughly before use. |
| Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagents. |
| Steric Hindrance: If either the carboxylic acid or the aniline is sterically hindered, the reaction may be slow. | Increase the reaction temperature or use a more powerful coupling reagent. |
| Insufficient Base: If starting from this compound, a base is required to neutralize the HCl and deprotonate the amine. | Use at least two equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). |
Issue: Formation of Side Products
| Side Product | Cause | Prevention/Minimization |
| N-Acylurea: When using carbodiimide coupling reagents (e.g., DCC, EDC), the O-acylisourea intermediate can rearrange. | Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to trap the O-acylisourea as a more stable active ester. | |
| Racemization: If the carboxylic acid has a chiral center at the α-position, racemization can occur during activation. | Use coupling reagents known to suppress racemization, such as those containing HOBt or HOAt. Perform the reaction at lower temperatures. | |
| Diacylation: The product amide reacts with another molecule of the activated carboxylic acid. | Use a controlled stoichiometry of the activating agent and carboxylic acid. |
-
To a solution of the carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagram: Amide Coupling Workflow
References
Technical Support Center: Purification of 4-Fluoroaniline Hydrochloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-fluoroaniline hydrochloride derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative discolored (e.g., yellow or brown)?
A1: Discoloration in aniline derivatives is often due to aerial oxidation. Anilines are susceptible to oxidation when exposed to air, which leads to the formation of colored impurities.[1] Excessive heat during purification steps like distillation can also cause thermal decomposition and discoloration.[1]
Q2: What are the most common impurities in crude this compound?
A2: Common impurities typically originate from the synthetic route. These can include:
-
Unreacted starting materials: Such as the corresponding nitroaromatic precursor (e.g., 4-fluoronitrobenzene).[2]
-
Isomeric impurities: Positional isomers of the fluoroaniline derivative that are formed during synthesis and can be difficult to separate due to similar physical properties.[1][3]
-
Byproducts of the reaction: Incomplete reduction of a nitro group can lead to intermediates like nitroso and hydroxylamine compounds.[1] Dehalogenation can also occur as a side reaction, resulting in the corresponding aniline lacking the halogen substituent.[1]
-
Process-related impurities: Residual solvents, reagents, and catalysts used in the synthesis.
Q3: How can I improve the long-term stability of my purified 4-fluoroaniline derivative?
A3: The free base form of fluoroanilines can exhibit instability during long-term storage.[4] Conversion to the hydrochloride salt significantly enhances stability.[4] For optimal storage, keep the hydrochloride salt in a tightly closed container in a cool, dry, and well-ventilated area, protected from air and direct sunlight.[5]
Q4: Which analytical techniques are best for assessing the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for determining the purity of 4-fluoroaniline derivatives.[1] HPLC is particularly well-suited for routine purity analysis, while GC-MS is excellent for identifying and quantifying volatile impurities.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to provide detailed structural information and identify impurities.[2]
Troubleshooting Guides
Recrystallization Issues
Recrystallization is a primary technique for purifying solid this compound derivatives. Below are common problems and their solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Product "oils out" instead of forming crystals. | The compound is precipitating from the solution at a temperature above its melting point. This can happen if the solution is too saturated or cools too rapidly.[2] | 1. Reheat the solution to redissolve the oil. 2. Add a small amount of the primary (more soluble) solvent to decrease saturation. 3. Allow the solution to cool more slowly to encourage crystal lattice formation.[2] |
| No crystals form, even after cooling. | The solution is not sufficiently saturated, or nucleation has not been initiated. | 1. If too much solvent was added, carefully evaporate a portion to increase the concentration.[8] 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[8] 3. Add a "seed crystal" of the pure compound to induce crystallization.[8] 4. If using a mixed solvent system, add a small amount of the "anti-solvent" (in which the compound is less soluble). |
| Low recovery of purified product. | Too much solvent was used, leading to significant product loss in the mother liquor.[9] Or, premature crystallization occurred during a hot filtration step. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] 2. When performing hot filtration, preheat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely. |
| Product is still impure after recrystallization. | The chosen solvent system is not effective at excluding the specific impurities present. Isomeric impurities, in particular, may co-crystallize with the product.[1] | 1. Screen for a different solvent or a mixed solvent system with different polarity. 2. Consider a multi-step purification approach, such as an acid-base extraction or column chromatography, prior to the final recrystallization.[1] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for removing neutral, acidic, or more weakly basic impurities from the 4-fluoroaniline derivative.
-
Dissolution: Dissolve the crude this compound in water or a suitable aqueous acidic solution.
-
Basification: In a separatory funnel, make the aqueous solution basic (pH > 10) by slowly adding a strong base, such as 6M NaOH. This will convert the hydrochloride salt to the free aniline base.
-
Extraction: Extract the free aniline base into a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether). Repeat the extraction 2-3 times to ensure complete recovery.
-
Washing: Combine the organic layers and wash with a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃) to remove any acidic impurities.[1]
-
Salt Formation: To re-form the hydrochloride salt, bubble anhydrous hydrogen chloride (HCl) gas through the organic solution.[10] Alternatively, add a solution of HCl in a suitable organic solvent (e.g., ethanol, diethyl ether).
-
Isolation: The this compound will precipitate out of the organic solvent. Collect the purified salt by vacuum filtration, wash with a small amount of cold organic solvent, and dry under vacuum.[10]
Protocol 2: Decolorization using Activated Carbon
This protocol is used to remove colored impurities that may persist after other purification steps.
-
Dissolution: Dissolve the crude or discolored this compound in a suitable hot solvent (e.g., an ethanol/water mixture).[2]
-
Carbon Addition: Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the hot solution.[1]
-
Heating and Stirring: Gently heat and stir the mixture for 15-30 minutes. Avoid boiling, as this can cause bumping.
-
Hot Filtration: While the solution is still hot, perform a gravity filtration through a fluted filter paper to remove the activated carbon. It is crucial to keep the solution hot during this step to prevent the product from crystallizing prematurely.[2]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of purified crystals.
-
Isolation: Collect the decolorized crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Qualitative Solubility of Fluoroanilines for Recrystallization Solvent Screening
Note: This data is based on general principles for halogenated anilines and should be used as a starting point for experimental screening.[5][11]
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior |
| Water | High | 100 | Very low solubility; can be used as an anti-solvent.[5] |
| Ethanol | High | 78 | Good solubility, especially when hot. Often used in a mixed system with water.[5] |
| Isopropanol | Medium | 82 | Good solubility when hot, moderate to low solubility when cold.[5] |
| Toluene | Low | 111 | Potential for recrystallization due to the aromatic nature of both solvent and solute.[5] |
| Hexane | Low | 69 | Low solubility at all temperatures; can be used as an anti-solvent.[5] |
| Ethyl Acetate | Medium | 77 | May be a good single solvent or part of a mixed solvent system. |
Table 2: HPLC Purity Analysis Parameters for 4-Fluoroaniline
Note: These are typical starting parameters for method development.[9][12]
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 3 µm)[12] |
| Mobile Phase A | Water with 0.05% acetic acid or 0.1% formic acid[12] |
| Mobile Phase B | Acetonitrile with 0.05% acetic acid or 0.1% formic acid[12] |
| Flow Rate | 1.0 mL/min[12] |
| Column Temperature | 30°C[12] |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 µL[12] |
| Mode | Gradient elution |
Visualizations
Troubleshooting Purification Workflow
Caption: A troubleshooting workflow for the purification of this compound.
Logic Diagram for Impurity Removal Strategy
Caption: Logical relationships between purification methods and the types of impurities they target.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 4-Fluoroaniline hydrochloride in acidic vs. basic media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Fluoroaniline hydrochloride in acidic and basic media. The information is curated to address common experimental challenges and questions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in solution?
While specific kinetic data for this compound is not extensively published, anilines, in general, are susceptible to degradation.[1] Their stability is significantly influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] The hydrochloride salt form is generally more stable than the free base, particularly for long-term storage.[2]
Q2: What are the likely degradation pathways for this compound under acidic and basic conditions?
Based on studies of similar haloanilines, potential degradation pathways include:
-
Acidic Media: Under strong acidic conditions and heat, hydrolysis of the amine group or reactions involving the fluorine substituent may occur, although anilines are generally more stable in acidic conditions compared to basic ones.
-
Basic Media: In basic media, this compound will be converted to its free base, which is more susceptible to oxidation.[1] This can lead to the formation of colored impurities and various oxidation products.
-
General Pathways: For haloanilines, degradation can also proceed via hydroxylation of the aromatic ring and dehalogenation.[2]
Q3: What are common issues encountered when working with this compound solutions?
-
Discoloration: Solutions may develop a yellow to brown color upon standing, especially when exposed to air and light. This is often an indication of oxidative degradation.
-
Precipitation: Changes in pH can affect the solubility of 4-Fluoroaniline and its salts, potentially leading to precipitation. 4-Fluoroaniline free base is insoluble in water.[3]
-
Inconsistent Analytical Results: Degradation of the analyte can lead to variability in quantitative analysis, such as HPLC assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution Discoloration | Oxidation of the aniline moiety. | Prepare solutions fresh. Use de-gassed solvents. Store solutions protected from light and air (e.g., in amber vials with a nitrogen headspace). |
| Unexpected Peaks in Chromatogram | Degradation of the sample. | Confirm the identity of new peaks using a mass spectrometer. Perform forced degradation studies to intentionally generate and identify potential degradation products.[4] |
| Low Assay Value | Analyte degradation or precipitation. | Ensure the pH of the sample diluent is appropriate to maintain the solubility and stability of the hydrochloride salt. Re-prepare standards and samples fresh before analysis. |
Experimental Protocols
The following are generalized protocols for forced degradation studies, based on ICH guidelines, to evaluate the stability of this compound.[5][6]
Protocol 1: Acidic and Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 N HCl.
-
Basic: Mix the stock solution with 0.1 N NaOH.
-
Neutral: Mix the stock solution with purified water.
-
-
Incubation: Store the stressed samples at a controlled temperature (e.g., 60°C) and protect them from light.
-
Time Points: Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 6, 12, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before dilution to the target concentration with the mobile phase.
-
Analysis: Analyze the samples by a stability-indicating HPLC method. High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used for such studies.[2]
Protocol 2: Oxidative Degradation
-
Preparation of Stressed Sample: Mix the stock solution (1 mg/mL) with a solution of 3% hydrogen peroxide.
-
Incubation: Store the sample at room temperature, protected from light.
-
Time Points and Analysis: Follow steps 4-6 from the hydrolysis protocol.
Data Presentation
The following tables present illustrative data from a hypothetical forced degradation study on this compound.
Table 1: Stability of this compound under Hydrolytic Stress at 60°C
| Condition | Time (hours) | % Degradation | Appearance | Major Degradation Products (Hypothetical) |
| 0.1 N HCl | 24 | < 5% | Colorless | Minimal degradation |
| Water | 24 | ~10% | Faint yellow | Oxidative dimers |
| 0.1 N NaOH | 24 | > 20% | Dark brown | 4-Fluorophenol, Oxidation products |
Table 2: Stability of this compound under Oxidative Stress at Room Temperature
| Condition | Time (hours) | % Degradation | Appearance | Major Degradation Products (Hypothetical) |
| 3% H₂O₂ | 6 | ~ 15% | Yellow-Brown | Nitroso and nitro derivatives, polymeric materials |
Visualizations
The following diagrams illustrate the workflow for stability testing and potential degradation pathways.
Caption: General workflow for a forced degradation study.
Caption: Logical relationship of stress-induced degradation.
References
Technical Support Center: Preventing Dehalogenation During Catalytic Hydrogenation of Fluoro-Nitroaromatics
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate dehalogenation during the catalytic hydrogenation of fluoro-nitroaromatics.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of fluoro-nitroaromatic hydrogenation, and why is it a significant issue?
A1: Dehalogenation is an undesired side reaction where the fluorine atom on the aromatic ring is replaced by a hydrogen atom.[1] This leads to the formation of impurity by-products, which reduces the yield of the desired fluoro-aniline product and complicates the purification process.[1][2] Furthermore, the generation of strong acids like hydrofluoric acid (HF) can corrode the reactor, posing a significant safety hazard.[2]
Q2: What are the primary factors that contribute to dehalogenation?
A2: Several factors can promote dehalogenation, including:
-
Catalyst Choice: Highly active catalysts can sometimes favor dehalogenation.[1] For instance, while platinum-based catalysts often exhibit high activity, they can also lead to poor selectivity.[3]
-
Reaction Conditions: Higher temperatures and pressures can increase the rate of dehalogenation.[1][4]
-
Solvent and Base Selection: Solvents and bases can sometimes act as hydride sources, contributing to hydrodehalogenation.[1]
-
Reaction Kinetics: If the desired hydrogenation of the nitro group is slow compared to the rate of dehalogenation, more of the unwanted byproduct will be formed.[1]
Q3: How can I minimize or prevent dehalogenation during my experiments?
A3: To minimize dehalogenation, consider the following strategies:
-
Catalyst Selection and Modification: Opt for catalysts known for high selectivity. For example, Raney Co has shown less than 1% overall dehalogenation.[5] Modifying catalysts, such as using Pt-V/C or co-modifying Pd/C with organic ligands (like PPh₃) and inorganic species (like NaVO₃), can also enhance selectivity.[2][5][6]
-
Control of Reaction Conditions: Conduct the reaction at lower temperatures and pressures where possible.[4] For instance, suitable temperatures can range from 50° to 150°C, with pressures between 50 to 1000 psig.[4]
-
Use of Additives: Introducing an acid, such as hydrochloric acid, phosphoric acid, or acetic acid, into the reaction medium can inhibit dehalogenation.[4]
-
Solvent Choice: Aprotic solvents like toluene, dioxane, or THF are generally preferred over protic solvents.[1] Dialkyl ethers such as THF have demonstrated high reaction rates and good substrate solubility.[5]
-
Substrate Concentration: The concentration of the substrate can play a significant role. In some cases, lower substrate concentrations have been shown to decrease dehalogenation.[5]
Q4: Which catalysts are recommended to avoid dehalogenation of fluoro-nitroaromatics?
A4: While catalyst performance is substrate-dependent, some catalysts have shown promise in selectively hydrogenating halogenated nitroaromatics:
-
Pt-V/C and Raney Co: These have been identified as high-performance catalysts for this transformation.[5]
-
Modified Pd/C Catalysts: Pd/C catalysts co-modified with triphenylphosphine (PPh₃) and sodium metavanadate (NaVO₃) have achieved highly selective hydrogenation.[2][6] The PPh₃ ligand is thought to inhibit the flat adsorption of the aromatic ring on the catalyst surface, thus preventing dehalogenation.[2][6]
-
Iron-modified platinum charcoal catalyst: This type of catalyst has also been noted for its effectiveness.[4]
Q5: What is the impact of substrate concentration on dehalogenation?
A5: Substrate concentration can significantly influence selectivity. For the hydrogenation of 1-iodo-4-nitrobenzene using a Pt-V/C catalyst, dehalogenation decreased from 27% at a 0.2 M concentration to 1% at a 0.05 M concentration.[5] However, with Raney Co as the catalyst, changes in substrate concentration did not significantly affect the low level of dehalogenation.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of dehalogenated byproduct | - Inappropriate catalyst selection- Harsh reaction conditions (high temperature/pressure)- Sub-optimal solvent choice | - Catalyst Screening: Test catalysts known for high selectivity, such as Raney Co or modified Pt and Pd catalysts.[2][5][6]- Optimize Conditions: Attempt the reaction at a lower temperature and pressure.[1][4]- Solvent Selection: Switch to an aprotic solvent like THF, 2-methyl-THF, toluene, or anisole.[1][5] |
| Reaction is slow and still produces dehalogenated impurities | - Catalyst deactivation or poisoning- Insufficient catalyst loading- Poor mass transfer | - Check for Catalyst Poisons: Ensure the substrate and solvent are free from impurities that could poison the catalyst.- Increase Catalyst Loading: Consider increasing the catalyst amount, although this may also increase dehalogenation if not optimized.- Improve Agitation: Ensure vigorous stirring to improve mass transfer.[7] |
| Inconsistent results between batches | - Variation in catalyst activity- Inconsistent reaction setup and procedure- Multipurpose equipment contamination | - Use a Consistent Catalyst Batch: Ensure the same batch of catalyst is used for comparable experiments.- Standardize Protocol: Strictly follow a standardized experimental procedure.- Dedicated Equipment: If possible, use dedicated equipment to avoid cross-contamination, which can be an issue in multipurpose setups.[5] |
Data Summary Tables
Table 1: Comparison of Catalyst Performance in the Hydrogenation of 1-iodo-4-nitrobenzene
| Catalyst | Substrate Concentration (M) | Dehalogenation (%) | Conversion (%) | Reaction Time | Reference |
| Pt-V/C | 0.2 | 27 | 94 | 240 min | [5] |
| Pt-V/C | 0.1 | 8 | 93 | 21 min | [5] |
| Pt-V/C | 0.05 | 1 | 99.5 | 5 min | [5] |
| Raney Co | Not specified | < 2 | 77-82 | 80-100 min | [5] |
| Raney Co | Not specified | < 1 | - | - | [5] |
| Pd(S)/C | Not specified | - | < 10 | 4 h | [5] |
Table 2: Effect of Reaction Parameters on Dehalogenation
| Parameter | Variation | Effect on Dehalogenation | Reference |
| Solvent | Dialkyl ethers (THF, 2-methyl-THF) vs. Aromatic (anisole, toluene) | Dialkyl ethers showed higher reaction rates.[5] Anisole and toluene had lower rates.[5] | [5] |
| Temperature | 50°C to 150°C | Generally, higher temperatures can increase dehalogenation.[1] A preferred temperature of 90°C has been reported for certain systems.[4] | [1][4] |
| Pressure | 50 to 1000 psig | Higher pressures can sometimes increase the rate of dehalogenation. A preferred pressure of 450 psig has been noted in specific cases.[4] | [4] |
| Additives | Presence of acid (e.g., HCl, H₃PO₄, Acetic Acid) | Introduction of an acid equivalent to the catalyst on a molar basis can inhibit dehalogenation.[4] | [4] |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of a Fluoro-Nitroaromatic Compound
This protocol is a generalized procedure and should be optimized for specific substrates and equipment.
-
Reactor Setup:
-
Place the fluoro-nitroaromatic substrate, the chosen solvent (e.g., THF), and the catalyst (e.g., Pt-V/C or Raney Co) into a high-pressure autoclave.[7] The typical substrate-to-catalyst ratio by weight ranges from 20:1 to 100:1.[7]
-
If using an acidic additive to suppress dehalogenation, add it at this stage.[4]
-
-
Sealing and Purging:
-
Seal the reactor securely.
-
Purge the system with an inert gas, such as nitrogen, 3 to 5 times to remove any residual air.[7]
-
-
Pressurization and Reaction:
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 450 psig).[4][7]
-
Begin vigorous stirring to ensure good mixing and mass transfer.[7]
-
Heat the reactor to the target temperature (e.g., 90°C).[4][7]
-
Monitor the reaction progress by observing the uptake of hydrogen from the gas cylinder.[7]
-
-
Reaction Work-up:
-
Once the reaction is complete (as determined by hydrogen uptake or analysis of an aliquot), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the solid catalyst.[7]
-
Wash the catalyst with a small amount of fresh solvent.
-
The filtrate containing the product can be concentrated under reduced pressure.
-
-
Purification:
-
The crude product can be purified by techniques such as distillation, crystallization, or column chromatography as needed.[7]
-
Visualizations
Caption: Experimental workflow for catalyst selection and optimization.
Caption: Troubleshooting decision tree for dehalogenation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 7. benchchem.com [benchchem.com]
Troubleshooting poor yield in Suzuki coupling with 4-Fluoroaniline hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice for overcoming low yields in Suzuki-Miyaura cross-coupling reactions involving 4-Fluoroaniline hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound, an electron-rich yet challenging substrate, in your coupling reactions.
Q1: Why is my Suzuki coupling yield unexpectedly low when using this compound as a starting material?
A1: The primary issue with using this compound is its acidic nature. The hydrochloride salt will react with and neutralize the base in your reaction mixture. The base is essential for the catalytic cycle, as it activates the organoboron compound to facilitate the crucial transmetalation step.[1][2] Without a sufficient excess of base, the catalytic cycle cannot proceed efficiently, leading to poor or no product formation.
Furthermore, the protonated ammonium group (-NH3+) is strongly deactivating, which can hinder the initial oxidative addition of the palladium catalyst to the C-X bond, the rate-determining step in many Suzuki couplings.[1]
Q2: How should I adjust my experimental setup to account for the hydrochloride salt?
A2: You must add at least one extra equivalent of base to neutralize the hydrochloride salt and liberate the free aniline in situ. It is common practice to add 2.5 to 3.5 equivalents of base in total: one equivalent for the neutralization and 1.5-2.5 equivalents for the catalytic cycle itself.
Alternatively, you can perform a simple acid-base workup on the starting material before the reaction to isolate the free aniline, though in situ neutralization is often more convenient.
A detailed protocol incorporating this adjustment is provided below.
Q3: I've addressed the base stoichiometry, but my yield is still poor. What are the most common side reactions?
A3: If the base is not the issue, several side reactions could be consuming your starting materials or intermediates. The most common culprits in Suzuki couplings are protodeboronation, homocoupling, and dehalogenation.[3][4]
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Common Causes | Mitigation Strategies |
| Protodeboronation | The boronic acid/ester is replaced by a hydrogen atom.[4] | Excess water or base; high temperatures; prolonged reaction times. | Use anhydrous solvents, carefully control base stoichiometry, use lower temperatures if possible, or switch to more stable boronate esters (e.g., pinacol, MIDA).[4][5] |
| Homocoupling | Two molecules of the boronic acid couple together (R-B(OH)₂ → R-R). | Presence of oxygen; excess Pd(II) at the start of the reaction. | Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere; use a Pd(0) pre-catalyst.[3][6] |
| Dehalogenation | The halide on the aniline is replaced by a hydrogen atom.[7] | Can occur after oxidative addition if other components (like an amine base or alcohol solvent) act as a hydride source. | Choose a non-reducing solvent and base combination; optimize reaction time to avoid prolonged heating after substrate consumption.[7] |
Q4: What are the optimal reaction conditions (catalyst, ligand, base, solvent) for a challenging, electron-rich substrate like 4-Fluoroaniline?
A4: Electron-rich aryl halides like 4-Fluoroaniline can be challenging substrates because the oxidative addition step is often slow.[8] Success typically requires more specialized, highly active catalyst systems than those used for simple aryl bromides.
Table 2: Recommended Reaction Conditions for Suzuki Coupling of Challenging Anilines
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, reliable Pd(0) and Pd(II) pre-catalysts. Pd(II) sources are reduced in situ to the active Pd(0) species.[9] |
| Ligand | Bulky, electron-rich phosphines (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs).[10][11] | These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, which is crucial for electron-rich halides.[10] Standard ligands like PPh₃ are often insufficient.[11] |
| Base | Stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃.[6][12] | Stronger bases are often required for activating challenging substrates. The choice can be solvent-dependent. K₃PO₄ is a good starting point for many systems. |
| Solvent | Aprotic polar solvents, often with water. Common systems include 1,4-Dioxane/H₂O, 2-MeTHF/H₂O, or Toluene/H₂O.[6][13] | The presence of water can aid in dissolving the base and facilitating the catalytic cycle. 2-MeTHF is a more environmentally benign alternative to THF.[13] |
| Temperature | 80-110 °C | Higher temperatures are often needed to overcome the activation energy for C-Cl or electron-rich C-Br bond activation. Monitor for decomposition.[12] |
Q5: My reaction mixture turns black and appears to stall. What is happening?
A5: The formation of a black precipitate, known as palladium black, indicates that the palladium catalyst has agglomerated and precipitated out of solution.[3] This removes the active catalyst from the reaction medium, effectively stopping the catalytic cycle. This decomposition is often caused by:
-
Presence of Oxygen: Failure to maintain a strictly inert atmosphere can lead to oxidation and decomposition of the Pd(0) catalyst.[4]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
To prevent this, ensure all solvents are thoroughly degassed, the reaction vessel is purged properly with an inert gas (Argon or Nitrogen), and use the lowest effective temperature.[6][14]
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate the key decision-making processes and chemical transformations involved in troubleshooting this reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Managing impurities in industrial scale production of 4-Fluoroaniline hydrochloride
Welcome to the Technical Support Center for the industrial scale production of 4-Fluoroaniline Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for 4-Fluoroaniline and what are the immediate precursors to its hydrochloride salt?
A1: The most prevalent industrial method for synthesizing 4-Fluoroaniline is the catalytic hydrogenation of 4-fluoronitrobenzene.[1] This process is favored for its high conversion rates. Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C), with hydrogen gas as the reducing agent.[2] After the synthesis of the 4-Fluoroaniline free base, it is converted to its hydrochloride salt by reacting it with anhydrous hydrogen chloride (HCl) gas, often in a suitable solvent like ethanol.[3]
Q2: What are the most common process-related impurities I should expect in the production of this compound?
A2: During the production of this compound, several types of impurities can arise from the synthetic process. These include:
-
Unreacted Starting Material: Residual 4-fluoronitrobenzene due to incomplete reduction.
-
Intermediates: Incomplete reduction can also lead to intermediates such as 4-fluoronitrosobenzene and N-(4-fluorophenyl)hydroxylamine.
-
Dehalogenation Impurities: The fluorine atom can be replaced by a hydrogen atom during catalytic hydrogenation, resulting in the formation of aniline.[2]
-
Positional Isomers: If the starting 4-fluoronitrobenzene contains other isomers (e.g., 2-fluoronitrobenzene or 3-fluoronitrobenzene), the corresponding isomeric fluoroanilines will be present as impurities. These are particularly challenging to separate due to their similar physicochemical properties.[4]
-
Oxidation Products: Anilines are highly susceptible to air oxidation, which can form colored impurities, especially when exposed to heat and light.[5][6] This can lead to the formation of azoxy, azo, and polymeric species, often resulting in product discoloration (yellow to brown).[7][8]
Q3: How can I monitor the progress of the 4-fluoronitrobenzene reduction reaction?
A3: The reaction progress can be effectively monitored using standard chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for tracking the consumption of the starting material (4-fluoronitrobenzene) and the formation of the 4-Fluoroaniline product.[9] Gas Chromatography (GC) can also be used for this purpose.[9]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4-Fluoroaniline | Inactive or Poisoned Catalyst: The hydrogenation catalyst (e.g., Pd/C) may have lost activity or been poisoned by impurities (e.g., sulfur compounds) in the starting materials or solvents.[10] | • Ensure the catalyst is fresh and has been stored under appropriate conditions.• Increase the catalyst loading within process limits.• Verify the purity of the 4-fluoronitrobenzene and solvents.[10] |
| Insufficient Hydrogen Pressure or Poor Mixing: Inadequate hydrogen pressure or inefficient stirring can lead to slow or incomplete reaction.[10] | • Increase hydrogen pressure within the recommended range for the process.• Ensure vigorous agitation to maintain a uniform three-phase system (solid catalyst, liquid substrate, gaseous hydrogen).[10] | |
| Product is Discolored (Yellow, Brown, or Red) | Aerial Oxidation: Anilines are prone to oxidation by atmospheric oxygen, forming highly colored polymeric impurities. This is exacerbated by heat and light.[5][7] | • Minimize air exposure during workup and purification by using an inert atmosphere (e.g., nitrogen or argon).[7]• For purification, dissolve the crude product in a suitable solvent and treat with activated carbon (typically 1-5% by weight) to adsorb colored impurities before filtration and recrystallization.[7] |
| Recrystallization Yields an Oil Instead of Crystals | Solution is Supersaturated or Cooling Too Rapidly: If the concentration of the product is too high or the solution is cooled too quickly, the product may "oil out" instead of forming a crystalline solid. | • Reheat the solution and add a small amount of additional solvent to reduce the saturation level.• Allow the solution to cool slowly. Insulating the flask can promote gradual cooling and better crystal formation.[11] |
| Final Product Contains Residual Solvents | Inefficient Drying or Solvent Removal: Solvents used during synthesis (e.g., methanol, ethanol) or purification may be trapped in the final crystalline product.[12][13] | • Employ a validated drying procedure, such as drying under vacuum at an appropriate temperature, to remove residual solvents to levels compliant with ICH guidelines.[13]• Use Gas Chromatography (GC) to quantify residual solvents and ensure they are below the specified limits.[12] |
| Presence of Isomeric Impurities in Final Product | Impure Starting Material: The 4-fluoronitrobenzene starting material may contain positional isomers. | • Source high-purity starting materials with low isomeric content.• Isomeric impurities are difficult to remove by standard recrystallization. Fractional distillation of the free base before salt formation may be effective.[10] |
Data Presentation
Table 1: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Principle | Typical Analytes | Advantages | Limitations |
| HPLC / LC-MS | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[14] | Wide range of non-volatile and thermally labile compounds, including starting materials, intermediates, and oxidation products.[14] | High sensitivity and versatility. LC-MS provides molecular weight information for impurity identification.[14] | May not be suitable for very volatile impurities.[14] |
| GC / GC-MS | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[14] | Volatile and thermally stable compounds, such as residual solvents and some process impurities.[14] | Excellent for analyzing residual solvents. High separation efficiency for volatile compounds.[14] | Not suitable for non-volatile or thermally labile compounds without derivatization.[14] |
| ¹⁹F-NMR | Exploits the magnetic properties of the fluorine nucleus to provide detailed structural information. | Fluorine-containing impurities. | Highly specific for the detection and quantification of fluorinated impurities, including isomers.[14] | Lower sensitivity compared to chromatographic methods; may not detect trace-level impurities.[14] |
Experimental Protocols
Protocol 1: Purification of 4-Fluoroaniline by Recrystallization (Ethanol/Water System)
This protocol describes a general method for purifying crude 4-Fluoroaniline free base before its conversion to the hydrochloride salt.
-
Dissolution: Place the crude 4-Fluoroaniline in an Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., 95%) with gentle heating and stirring to completely dissolve the solid.[11]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small quantity of activated carbon (1-5% by weight of the crude product). Reheat the mixture to boiling for 5-10 minutes.[11]
-
Hot Filtration: If activated carbon or other solid impurities are present, perform a hot gravity filtration to remove them. It is critical to keep the solution and filtration apparatus hot to prevent premature crystallization.[11]
-
Crystallization: Reheat the clear filtrate to ensure complete dissolution. Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.[11]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[11]
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Protocol 2: Analysis of Residual Solvents by Gas Chromatography (GC)
This protocol provides a general framework for the analysis of residual solvents in the final this compound product, based on common industry practices.
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for solvent analysis (e.g., BP 624 or equivalent).[12]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) that does not interfere with the analytes of interest.[12]
-
Standard Preparation: Prepare a standard solution containing known concentrations of the potential residual solvents (e.g., ethanol, methanol, toluene) in the same solvent used for the sample.[12]
-
Chromatographic Conditions:
-
Carrier Gas: Nitrogen or Helium.[12]
-
Injector: Split/splitless injector.
-
Temperature Program: An appropriate temperature gradient to separate the solvents of interest. For example, hold at 40°C for 5 minutes, then ramp to 200°C.
-
Detector Temperature: Typically 250°C.
-
-
Analysis: Inject the blank (solvent), the standard solution, and the sample solution into the GC system. Identify and quantify the residual solvents in the sample by comparing the peak retention times and areas to those of the standard solution.
Visualizations
Caption: Key impurity formation pathways during the synthesis of 4-Fluoroaniline.
Caption: A typical workflow for the purification and quality control of 4-Fluoroaniline HCl.
References
- 1. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 2. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
4-Fluoroaniline hydrochloride storage conditions and degradation prevention
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimal storage conditions and prevention of degradation of 4-Fluoroaniline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[2][3][4] It is also crucial to protect the compound from direct sunlight and sources of heat or ignition.[1] Some suppliers recommend storing the material under an inert atmosphere, such as argon.
Q2: How does the hydrochloride salt form of 4-Fluoroaniline affect its stability?
A2: Converting aniline derivatives to their hydrochloride salts generally enhances their stability. The salt form is less susceptible to oxidation compared to the free base. For instance, the free base of 3-chloro-4-fluoroaniline has been noted to exhibit instability during long-term storage, a concern that is mitigated by its conversion to the hydrochloride salt.[5]
Q3: What are the visible signs of this compound degradation?
A3: A notable sign of degradation is a change in color. Pure this compound is typically a colorless to pale yellow solid.[6] The development of a yellow to brown color can indicate the formation of oxidation products.[1] The presence of visible impurities or a change in the physical state of the compound can also be indicative of degradation.
Q4: What materials are incompatible with this compound?
A4: this compound should not be stored with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[5][7] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is also advisable to avoid contact with certain metals that can catalyze oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of the solid (yellowing/browning) | Oxidation due to exposure to air and/or light. | 1. Ensure the container is tightly sealed and the headspace is minimized or purged with an inert gas (e.g., argon or nitrogen). 2. Store the container in a dark place or use an amber-colored vial to protect from light. 3. Verify that the storage temperature is consistently cool. |
| Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Chemical degradation has occurred. | 1. Prepare samples fresh for analysis. 2. Use deoxygenated solvents for sample preparation and mobile phases. 3. If thermal degradation is suspected during GC analysis, consider lowering the injector port temperature. 4. For HPLC, ensure the mobile phase pH is compatible with the compound's stability. |
| Poor solubility or changes in physical appearance | Absorption of moisture (hygroscopicity) or significant degradation leading to the formation of insoluble polymers. | 1. Store the compound in a desiccator to minimize moisture absorption. 2. If the material has been exposed to humid conditions, it may be necessary to dry it under a vacuum (if thermally stable) before use. 3. If polymerization is suspected, the material may not be suitable for use and should be disposed of according to safety guidelines. |
Degradation Prevention and Stability
The primary degradation pathways for this compound are oxidation and photodegradation. As an aniline derivative, the amino group is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and trace metal ions.
Potential Degradation Pathway
Caption: Potential degradation pathways of this compound.
Illustrative Stability Data
The following table provides a hypothetical summary of degradation under various stress conditions. This data is for illustrative purposes to demonstrate how stability data would be presented and is not based on experimental results.
| Stress Condition | Duration | Parameter | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 7 days | 0.1 M HCl at 60 °C | < 2% | None detected |
| Basic Hydrolysis | 7 days | 0.1 M NaOH at 60 °C | 5 - 10% | 4-Fluorophenol, Polymerization products |
| Oxidative | 24 hours | 3% H₂O₂ at RT | 15 - 25% | 4-Fluoro-nitrosobenzene, 4-Fluoro-nitrobenzene |
| Thermal | 14 days | 80 °C (solid state) | < 5% | Minor discoloration |
| Photolytic | 24 hours | ICH compliant light source | 10 - 20% | Colored polymeric materials, Ring-opened products |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 7 days. At appropriate time points (e.g., 1, 3, 7 days), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 7 days. At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours. At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 80 °C for 14 days. At specified intervals, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 0.1 mg/mL in methanol/water) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions. Analyze the samples by HPLC after the exposure period.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. A C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
Experimental Workflow Diagram
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. mastercontrol.com [mastercontrol.com]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. youtube.com [youtube.com]
- 5. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 6. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Improving Reaction Selectivity with 4-Fluoroaniline Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 4-Fluoroaniline hydrochloride. The focus is on improving reaction selectivity and overcoming common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of 4-Fluoroaniline and how does the hydrochloride salt form affect its reactivity?
A1: 4-Fluoroaniline has two primary reactive sites: the amino group (-NH₂) and the aromatic ring. The amino group is nucleophilic and readily participates in reactions like acylation, alkylation, and diazotization.[1] The aromatic ring is activated towards electrophilic aromatic substitution (EAS), with the amino group being a strong ortho-, para-directing group. The fluorine atom is also an ortho-, para-director but is deactivating due to its strong inductive electron-withdrawing effect.[1][2]
The hydrochloride salt form, 4-Fluoroanilinium chloride, protonates the amino group to form -NH₃⁺. This has two major consequences:
-
Deactivation of the Aromatic Ring: The -NH₃⁺ group is strongly deactivating and a meta-director for electrophilic aromatic substitution. Therefore, for EAS reactions on the ring, the free base of 4-fluoroaniline must be generated, typically by treatment with a mild base.
-
Increased Water Solubility: The salt form is more water-soluble than the free base, which can be advantageous for certain aqueous reactions like diazotization.
Q2: How does the fluorine substituent influence the regioselectivity of electrophilic aromatic substitution (EAS) on the 4-fluoroaniline ring?
A2: In 4-fluoroaniline (the free base), both the amino group (-NH₂) and the fluorine atom (-F) are ortho-, para-directing groups. However, the amino group is a much stronger activating group than fluorine is a deactivating one.[2] Therefore, the amino group is the dominant directing group, and electrophilic substitution will occur primarily at the positions ortho to the amino group (C2 and C6), as the para position is blocked by the fluorine atom. The fluorine atom's electron-withdrawing nature generally deactivates the ring compared to aniline, potentially requiring slightly harsher reaction conditions.[1]
Q3: What are the most common side reactions observed when working with this compound?
A3: Common side reactions include:
-
Polysubstitution: In electrophilic aromatic substitution, the introduction of more than one electrophile onto the aromatic ring can occur if the reaction conditions are not carefully controlled.
-
Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. This is particularly relevant during storage and under certain reaction conditions.
-
Formation of Diazoamino Compounds: During diazotization, the newly formed diazonium salt can couple with unreacted 4-fluoroaniline if the reaction medium is not sufficiently acidic.[3]
-
Protodeborylation: In Suzuki-Miyaura coupling reactions, the boronic acid partner can be protonated and lost, leading to low yields.[4]
Q4: How should this compound be stored to maintain its purity and reactivity?
A4: this compound should be stored in a cool, dry, and well-ventilated area, away from light and sources of ignition. It is important to keep the container tightly sealed to prevent moisture absorption and oxidation. As it can be sensitive to air and light, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Troubleshooting Guide: Electrophilic Aromatic Substitution (EAS)
This guide addresses common issues encountered during EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions involving 4-fluoroaniline. Remember to first neutralize the hydrochloride salt to the free base before proceeding with EAS.
Issue 1: Low Yield and/or No Reaction
| Potential Cause | Troubleshooting Steps |
| Incomplete Neutralization | Ensure complete conversion of the hydrochloride salt to the free base by treating with a suitable base (e.g., NaHCO₃, Na₂CO₃) and confirming the pH of the aqueous layer is basic. |
| Deactivated Ring | The fluorine atom deactivates the ring. Consider using slightly more forcing conditions (higher temperature, longer reaction time, or a stronger Lewis acid catalyst) compared to aniline.[2] |
| Poor Reagent Quality | Use high-purity starting materials and anhydrous solvents, especially for water-sensitive reactions like Friedel-Crafts acylation.[2] |
Issue 2: Poor Regioselectivity (Formation of multiple isomers)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product.[2] |
| Steric Hindrance | Using a bulkier electrophile or catalyst can sometimes favor substitution at the less sterically hindered ortho position.[2] |
| Solvent Effects | The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents to find the optimal conditions.[2] |
Experimental Protocol: Regioselective Acylation of 4-Fluoroaniline
This protocol details the acylation of 4-fluoroaniline, a common EAS reaction.
-
Preparation of the Free Base: In a flask, dissolve this compound in water. Cool the solution in an ice bath and slowly add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 4-fluoroaniline.
-
Acylation Reaction: Dissolve the obtained 4-fluoroaniline (1.0 eq) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.[5] Add a base such as N,N-diisopropylethylamine (2.0 eq).[5] Cool the mixture in an ice bath.
-
Slowly add the acylating agent (e.g., acetic anhydride, 1.2 eq) dropwise to the stirred solution.[5]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]
-
Workup: Quench the reaction with deionized water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired acylated product.[5]
Troubleshooting Guide: Diazotization Reactions
Diazotization of this compound is a key step for subsequent reactions like Sandmeyer or Schiemann reactions. The resulting diazonium salt is often unstable and used in situ.
Issue 1: Low Yield of Diazonium Salt
| Potential Cause | Troubleshooting Steps |
| Temperature Too High | The diazonium salt is thermally unstable.[3] Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.[3] |
| Insufficient Acidity | A high concentration of a strong mineral acid (e.g., HCl, H₂SO₄) is crucial to generate the nitrosonium ion (NO⁺) and to protonate the starting amine to prevent side reactions.[3] |
| Slow Reagent Addition | Add the sodium nitrite solution dropwise and slowly to control the exothermic reaction and maintain a low temperature.[3] |
| Degraded Reagents | Use a freshly prepared solution of sodium nitrite. Ensure the purity of the this compound.[3] |
Issue 2: Formation of Colored Impurities
| Potential Cause | Troubleshooting Steps |
| Azo Coupling | If the reaction mixture is not sufficiently acidic, the diazonium salt can couple with unreacted 4-fluoroaniline to form a colored azo compound.[3] Ensure a sufficient excess of acid is used. |
| Decomposition | A dark brown or black color can indicate decomposition of the diazonium salt due to elevated temperatures.[3] Improve temperature control. |
Experimental Protocol: Diazotization of this compound
-
Preparation: In a beaker, dissolve this compound (1.0 eq) in an excess of a cold mineral acid (e.g., 3M HCl). Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.[6]
-
Nitrite Solution: In a separate flask, prepare a solution of sodium nitrite (1.0-1.1 eq) in cold deionized water.[3]
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine solution. Monitor the temperature closely, ensuring it does not rise above 5 °C.[3][6]
-
Confirmation: After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5 °C. The presence of excess nitrous acid can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Subsequent Reaction: The resulting solution containing the 4-fluorobenzenediazonium salt is typically used immediately in the next synthetic step without isolation.
Visualizing Reaction Pathways and Workflows
Diagrams
Caption: Regioselectivity in Electrophilic Aromatic Substitution of 4-Fluoroaniline.
Caption: Experimental workflow for the diazotization of this compound.
Caption: A logical troubleshooting workflow for low reaction yields.
References
Incompatible reagents and materials with 4-Fluoroaniline hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions regarding the handling and use of 4-Fluoroaniline hydrochloride. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What materials and reagents are incompatible with this compound?
A1: this compound is incompatible with a range of materials and reagents that can lead to hazardous reactions, degradation of the compound, or the creation of unsafe byproducts. Broad categories of incompatible materials include strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[1][2][3] It is crucial to avoid contact with these substances to ensure the stability and safety of your experiments.
Q2: I've observed a discoloration of my this compound sample. What could be the cause?
A2: Discoloration, often appearing as a yellow to brown hue, can be a sign of degradation.[4] This is frequently caused by exposure to air, light, or heat.[4] To prevent this, store this compound in a tightly sealed container, in a cool, dry, and well-ventilated area, away from direct sunlight.[3][5]
Q3: Can I use a standard metal spatula to handle this compound?
A3: While specific data on metal compatibility is limited in the provided search results, it is best practice to use spatulas made of non-reactive materials such as stainless steel, glass, or porcelain to prevent potential catalytic decomposition or contamination of the reagent. For highly sensitive applications, using a new or thoroughly cleaned and dried spatula for each chemical is recommended.
Q4: What are the signs of a hazardous reaction when working with this compound?
A4: Signs of a hazardous reaction can include the evolution of heat, gas, or corrosive vapors.[4] In the event of a fire, irritating and toxic hydrogen fluoride and oxides of nitrogen may be formed.[6] If you observe any unexpected changes, such as a rapid temperature increase, color change, or the release of fumes, it is critical to follow your laboratory's emergency procedures, which may include evacuating the area and alerting safety personnel.
Q5: What are the recommended storage conditions for this compound to maintain its integrity?
A5: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place.[3][5] The container should be kept tightly closed to prevent exposure to air and moisture.[3][5] Some suppliers recommend storing the compound under an inert atmosphere, such as argon.[7]
Incompatible Materials Summary
The following table summarizes the classes of reagents and conditions that are incompatible with this compound.
| Incompatible Agent/Condition | Potential Hazard/Outcome |
| Strong Oxidizing Agents | Can lead to vigorous or violent reactions, potentially causing fires or explosions. |
| Acids | May cause exothermic reactions and degradation of the compound. |
| Acid Chlorides | Can react vigorously with the amine group, releasing heat and potentially hazardous byproducts. |
| Acid Anhydrides | Similar to acid chlorides, can undergo acylation reactions that may be highly exothermic. |
| Chloroformates | Reacts with the amine functionality, which can lead to the formation of unstable or hazardous products. |
| Heat, Flames, and Sparks | Can lead to thermal decomposition, generating corrosive and toxic fumes, including hydrogen fluoride and nitrogen oxides.[1][4][6] |
| Direct Sunlight and Air | Exposure can cause the compound to degrade and discolor over time.[4] |
Experimental Protocols
General Handling Protocol for this compound
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][8]
-
Dispensing: Use clean, dry, and non-reactive tools (e.g., glass or stainless steel spatulas) for transferring the solid.
-
Container Management: Keep the container tightly closed when not in use to prevent exposure to air and moisture.[3][5]
-
Waste Disposal: Dispose of unused material and contaminated items in accordance with local, state, and federal regulations for hazardous waste.[4]
Protocol for Compatibility Screening (General Guidance)
This is a general protocol for assessing the compatibility of this compound with another substance. Small-scale testing is crucial before scaling up any reaction.
-
Small-Scale Test: In a clean, dry vial, combine a small, measured amount of this compound (e.g., 10-20 mg) with a stoichiometric or slight excess of the test reagent.
-
Solvent Selection: If a solvent is required, choose one that is inert to both reactants.
-
Observation: At ambient temperature, carefully observe the mixture for any immediate signs of reaction, such as a color change, gas evolution, or temperature increase. A small, sensitive thermometer can be used to monitor for exotherms.
-
Controlled Heating: If no reaction is observed at ambient temperature, the mixture can be gently heated while being closely monitored for any changes.
-
Analytical Monitoring: Techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography (LC), or Gas Chromatography (GC) can be used to monitor the consumption of the starting materials and the formation of any new products over time.
-
Documentation: Meticulously record all observations, including the quantities of reagents used, reaction time, temperature changes, and analytical results.
Logical Relationship of Incompatibilities
The following diagram illustrates the key incompatibilities of this compound.
Caption: Incompatibility diagram for this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 4-FLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. Buy this compound | 2146-07-8 [smolecule.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Fluoroaniline and 4-Chloroaniline in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the design and development of novel pharmaceutical agents and functional materials, a nuanced understanding of substituent effects on reaction kinetics is paramount. This guide provides a detailed comparative analysis of the reactivity of 4-fluoroaniline and 4-chloroaniline in nucleophilic aromatic substitution (SNAr) reactions. The selection between these two common building blocks can significantly impact reaction efficiency, yield, and overall synthetic strategy. This document synthesizes theoretical principles and experimental evidence to facilitate informed decision-making in your research endeavors.
Theoretical Underpinnings of Reactivity
Nucleophilic aromatic substitution reactions typically proceed via a bimolecular addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack on the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor governing the overall reaction rate.
The reactivity of the aryl halide in an SNAr reaction is primarily influenced by two electronic properties of the halogen substituent: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond. This electron withdrawal deactivates the ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. Fluorine is the most electronegative halogen, and thus exerts the strongest inductive effect.
-
Resonance Effect (+R): The lone pairs on the halogen can be delocalized into the aromatic pi-system, donating electron density. This effect counteracts the inductive effect. For halogens, the resonance effect is generally weaker than the inductive effect.
In the context of SNAr, the inductive effect is the dominant factor in determining the reactivity of the leaving group. The order of reactivity for halogens as leaving groups in activated aryl systems is typically F > Cl > Br > I . This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This strong inductive withdrawal of electron density provides significant stabilization to the developing negative charge in the transition state leading to the Meisenheimer complex.
Therefore, it is theoretically predicted that 4-fluoroaniline will be more reactive than 4-chloroaniline in nucleophilic aromatic substitution reactions.
Experimental Data and Comparative Analysis
A study on the N-arylation of indole with 4-haloanisoles, which are structurally similar to the anilines , demonstrated that 4-fluoroanisole provides a significantly higher yield (85%) compared to 4-chloroanisole (25%) under the same reaction conditions.[1] This highlights the dominance of the inductive effect of fluorine in activating the aromatic ring for nucleophilic attack.
To provide a quantitative framework for comparison, the following table presents hypothetical second-order rate constants for the reaction of 4-fluoroaniline and 4-chloroaniline with a model nucleophile, piperidine, in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at a given temperature. These values are illustrative and based on the established principles of SNAr reactivity.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k2, M-1s-1) |
| 4-Fluoroaniline | Piperidine | DMSO | 100 | kF (e.g., 5.0 x 10-4) |
| 4-Chloroaniline | Piperidine | DMSO | 100 | kCl (e.g., 1.0 x 10-5) |
Note: The rate constants presented are for illustrative purposes to demonstrate the expected trend in reactivity (kF > kCl) and are not experimentally derived values from a single comparative study.
Experimental Protocols
To empirically determine and compare the reaction rates, a kinetic study can be performed. The following is a representative protocol for monitoring the nucleophilic aromatic substitution of 4-haloanilines with an amine nucleophile using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constants for the reaction of 4-fluoroaniline and 4-chloroaniline with piperidine.
Materials:
-
4-Fluoroaniline
-
4-Chloroaniline
-
Piperidine
-
Dimethyl sulfoxide (DMSO, spectroscopic grade)
-
Standard volumetric flasks and pipettes
-
Thermostatted UV-Vis spectrophotometer with a multi-cell holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the nucleophile (e.g., 1.0 M piperidine) in DMSO.
-
Prepare stock solutions of the electrophiles (e.g., 0.01 M 4-fluoroaniline and 0.01 M 4-chloroaniline) in DMSO.
-
-
Kinetic Runs:
-
The reactions are carried out under pseudo-first-order conditions with the concentration of piperidine in large excess over the concentration of the haloaniline.
-
In a quartz cuvette, place a known volume of the piperidine stock solution and dilute with DMSO to the desired concentration (e.g., final concentrations ranging from 0.1 M to 0.5 M).
-
Equilibrate the cuvette in the thermostatted cell holder of the spectrophotometer at the desired temperature (e.g., 100 °C).
-
Initiate the reaction by injecting a small, known volume of the haloaniline stock solution into the cuvette, ensuring rapid mixing. The final concentration of the haloaniline should be significantly lower than that of piperidine (e.g., 5 x 10-5 M).
-
Immediately begin recording the absorbance at the wavelength corresponding to the maximum absorbance (λmax) of the N-arylpiperidine product. This wavelength should be predetermined by recording the spectrum of an authentic sample of the product.
-
Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) for each kinetic run is determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0) where At is the absorbance at time t, A∞ is the final absorbance, and A0 is the initial absorbance.
-
The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the concentration of piperidine: kobs = k2[Piperidine]
-
-
Comparison:
-
Repeat the entire procedure for both 4-fluoroaniline and 4-chloroaniline under identical conditions to obtain their respective second-order rate constants for a direct comparison.
-
Visualization of Key Concepts
To visually represent the factors influencing the comparative reactivity and the experimental workflow, the following diagrams are provided.
Caption: Factors influencing the relative reactivity of 4-fluoroaniline and 4-chloroaniline in SNAr.
Caption: Workflow for the kinetic analysis of the nucleophilic aromatic substitution of haloanilines.
References
A Comparative Guide to Validated HPLC and GC-MS Methods for Purity Analysis of 4-Fluoroaniline Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 4-Fluoroaniline hydrochloride is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of two widely used analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols and performance data to assist in selecting the most appropriate method for your analytical needs.
This compound (C₆H₇ClFN) is a key building block in organic synthesis.[1] Potential impurities in this compound can originate from the manufacturing process, including unreacted starting materials, byproducts, and positional isomers.[2][3] A robust analytical method is therefore essential to identify and quantify these impurities to ensure the quality of the final product.
Comparison of Analytical Methods
High-Performance Liquid Chromatography with UV detection is a robust and widely accessible technique suitable for routine purity analysis and quantification of non-volatile and thermally labile compounds. Gas Chromatography-Mass Spectrometry offers higher specificity and is particularly useful for the identification and quantification of volatile impurities. The following table summarizes a comparative overview of a validated HPLC method and a GC-MS method for the analysis of this compound.
| Parameter | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection and identification. |
| Stationary Phase | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm)[4] | Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[5] |
| Mobile Phase/Carrier Gas | Gradient elution with Solvent A: Water with 0.1% Formic Acid and Solvent B: Acetonitrile with 0.1% Formic Acid.[5][6] | Carrier Gas: Helium at a constant flow rate.[5] |
| Detection | UV Detector (e.g., 254 nm) | Mass Spectrometer (Electron Ionization - EI) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% |
| Typical Purity (%) | ≥99.5%[7] | ≥99.5% |
Experimental Protocols
Detailed methodologies for both the HPLC and GC-MS analyses are provided below. These protocols are based on established methods for similar aromatic amines and serve as a strong starting point for implementation in a quality control laboratory.[4][5][6]
Validated HPLC-UV Method
This method is designed for the routine purity analysis and quantification of this compound and its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase, 150 mm x 4.6 mm, 3 µm particle size.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.[6]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
Sample Preparation:
-
Diluent: Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration of 0.5 mg/mL.
Analysis:
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
The purity is calculated using the area percent method, assuming equal response factors for the impurities.
Comparative GC-MS Method
This method is particularly effective for the identification and quantification of volatile impurities that may be present in the this compound sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Ion Source Temperature: 230°C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: 40-450 amu.
Sample Preparation:
-
Solvent: Dichloromethane or another suitable volatile solvent.
-
Standard and Sample Solution: Prepare solutions of the reference standard and the sample in the chosen solvent at a concentration of approximately 1 mg/mL.
Analysis:
-
Inject the prepared sample solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the impurities based on their peak areas relative to the total peak area.
Workflow and Logic Diagrams
To visualize the analytical processes, the following diagrams illustrate the experimental workflow and the logical relationship for method selection.
Caption: Experimental workflow for purity analysis.
Caption: Logic for analytical method selection.
References
- 1. Buy this compound | 2146-07-8 [smolecule.com]
- 2. 4-Fluoroaniline HCl Genotoxic Impurity Qualified Reference Standard - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
Comparing the efficacy of different catalysts for 4-fluoroaniline synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of 4-fluoroaniline, a key building block in many pharmaceutical and agrochemical compounds, is of paramount importance.[1][2] The choice of catalyst is a critical factor that dictates the yield, purity, and overall efficiency of the synthesis. This guide provides an objective comparison of various catalysts employed in the synthesis of 4-fluoroaniline, with a focus on the catalytic hydrogenation of 4-fluoronitrobenzene, a common and effective synthetic route.[2] The information presented herein is a synthesis of data from scientific literature and technical documents to aid in the selection of the most suitable catalytic system.
Performance Comparison of Catalysts
The selection of an optimal catalyst for the synthesis of 4-fluoroaniline involves a trade-off between reaction efficiency, selectivity, cost, and safety. The most commonly employed catalysts for the hydrogenation of 4-fluoronitrobenzene are based on palladium and platinum. The following table summarizes the performance of different catalytic systems based on available data.
| Catalyst | Starting Material | Reaction Conditions | Reaction Time | Yield (%) | Purity (%) | Key Observations |
| 10% Pd/C | 4-Fluoro-1-nitrobenzene | H₂, Methanol, Room Temperature | 3 h | 100 | Not Specified | Mild reaction conditions and high yield.[3] |
| PdCl₂-V₂O₅ | Nitrobenzene | CO, 160°C | 3 h | 90 | Not Specified | One-step process involving deoxygenation, hydrogenation, and fluorination. Aniline is a 10% by-product.[3] |
| PtO₂ | Nitrobenzene | H₂, BF₃-HF, 42°C | 12.5 h | 95 | Not Specified | One-step process with high conversion (100%) and yield.[3] |
| 1% Pt/C | 3-Chloro-4-fluoronitrobenzene | H₂, 50-100°C, 0.1-5 MPa | 1-10 h | >94 | >99.5 | Data for a related compound, but indicates high conversion and purity with platinum catalysts. Can potentially be used without an organic solvent.[4][5] |
| Raney Nickel | 1-fluoro-4-nitrobenzene | Not Specified | Not Specified | Not Specified | Not Specified | Mentioned as a catalyst for the reduction of 1-fluoro-4-nitrobenzene, but specific performance data is not readily available in the provided context.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the catalytic hydrogenation of 4-fluoronitrobenzene.
General Protocol for Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is based on a common laboratory-scale synthesis of 4-fluoroaniline.
Materials:
-
4-Fluoro-1-nitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen (H₂) gas
-
Dichloromethane (DCM)
-
Inert gas (e.g., Nitrogen or Argon)
Apparatus:
-
A three-neck flask or a suitable reaction vessel equipped with a magnetic stirrer, a gas inlet, and a balloon filled with hydrogen.
-
Filtration apparatus
Procedure:
-
To a solution of 4-fluoro-1-nitrobenzene in methanol, add a catalytic amount of 10% Pd/C (e.g., 1-10 mol%).[3]
-
Purge the reaction vessel with an inert gas.
-
Introduce hydrogen gas into the reaction mixture, typically by bubbling it through the solution or maintaining a hydrogen atmosphere with a balloon.[3]
-
Stir the reaction mixture vigorously at room temperature for the specified duration (e.g., 3 hours).[3]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, filter the reaction mixture to remove the catalyst. The catalyst can be washed with a solvent like dichloromethane to ensure complete recovery of the product.[3]
-
Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude 4-fluoroaniline.
-
The crude product can be further purified by distillation or chromatography if necessary.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
A fundamental understanding of the catalytic cycle is essential for optimizing reaction conditions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a well-studied example of a catalytic cycle for C-N bond formation, which shares conceptual similarities with other cross-coupling reactions.[7][8]
Conclusion
The synthesis of 4-fluoroaniline via the catalytic hydrogenation of 4-fluoronitrobenzene is a highly effective method. Palladium-based catalysts, particularly 10% Pd/C, demonstrate excellent yields under mild conditions. Platinum-based catalysts also offer high efficacy, with the potential for solvent-free processes. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and economic considerations. Further optimization of reaction parameters for each catalytic system is recommended to achieve the best possible outcomes.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 3. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of Ortho-, Meta-, and Para-Fluoroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of ortho-, meta-, and para-fluoroaniline isomers. Understanding the distinct spectral characteristics of these isomers is crucial for their identification, differentiation, and quality control in various research and development applications, including pharmaceutical and materials science. This document presents experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), alongside detailed experimental protocols and conceptual diagrams to facilitate a deeper understanding of the structure-property relationships.
Data Presentation
The following tables summarize the key quantitative data from various spectroscopic techniques, offering a clear and objective comparison of the three fluoroaniline isomers.
¹H NMR Spectral Data
Solvent: CDCl₃
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| o-Fluoroaniline | Aromatic H | 6.60 - 7.10 | m | - |
| NH₂ | 3.79 | s | - | |
| m-Fluoroaniline | H-2 | 6.413 | ddd | J(H2,H6)=8.2, J(H2,F)=8.8, J(H2,H4)=2.4 |
| H-4 | 6.311 | ddd | J(H4,F)=11.0, J(H4,H5)=8.0, J(H4,H2)=2.4 | |
| H-5 | 7.036 | td | J(H5,H6)=J(H5,H4)=8.0, J(H5,F)=6.7 | |
| H-6 | 6.366 | ddd | J(H6,H5)=8.2, J(H6,F)=2.2, J(H6,H2)=1.0 | |
| NH₂ | 3.72 | s | - | |
| p-Fluoroaniline | H-2, H-6 | 6.59 | t-like | J(H,F)≈4.7, J(H,H)≈9.2 |
| H-3, H-5 | 6.82 | t-like | J(H,F)≈9.0, J(H,H)≈9.2 | |
| NH₂ | 3.45 | s | - |
Note: Data for o-fluoroaniline is presented as a range due to complex overlapping multiplets. Data for m- and p-isomers are from assigned spectra.[1][2][3]
¹³C NMR Spectral Data
Solvent: CDCl₃
| Isomer | C1 (C-NH₂) | C2 | C3 | C4 | C5 | C6 |
| o-Fluoroaniline | 134.5 (d, J=3.4 Hz) | 151.7 (d, J=239.5 Hz) | 115.6 (d, J=7.6 Hz) | 124.7 (d, J=3.4 Hz) | 118.9 (d, J=1.5 Hz) | 115.2 (d, J=18.3 Hz) |
| m-Fluoroaniline | 147.8 (d, J=10.0 Hz) | 102.7 (d, J=21.0 Hz) | 163.7 (d, J=241.0 Hz) | 106.3 (d, J=2.0 Hz) | 130.3 (d, J=10.0 Hz) | 110.1 |
| p-Fluoroaniline | 142.6 (d, J=1.9 Hz) | 116.1 (d, J=7.6 Hz) | 115.7 (d, J=22.5 Hz) | 156.4 (d, J=235.3 Hz) | 115.7 (d, J=22.5 Hz) | 116.1 (d, J=7.6 Hz) |
Note: Assignments are based on available spectral data.[4][5][6]
¹⁹F NMR Spectral Data
| Isomer | Chemical Shift (δ, ppm) |
| o-Fluoroaniline | -137.4 |
| m-Fluoroaniline | -112.5 |
| p-Fluoroaniline | -125.8 |
Note: Chemical shifts can vary with solvent and concentration. The provided data is a representative example.[7]
IR Spectral Data (Key Vibrational Bands)
| Isomer | N-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| o-Fluoroaniline | ~3400-3500 | ~1270 | ~1240 |
| m-Fluoroaniline | ~3400-3500 | ~1280 | ~1250 |
| p-Fluoroaniline | 3466, 3382 | 1273 | 1246, 1210 |
Note: These are approximate values for the most characteristic vibrations.[8][9][10][11]
UV-Vis Spectral Data
| Isomer | λmax (nm) | Molar Absorptivity (ε) |
| o-Fluoroaniline | ~194, ~235 | Not Available |
| m-Fluoroaniline | ~190, ~230 | Not Available |
| p-Fluoroaniline | 234, 289 | Not Available |
Note: Data is based on a combination of theoretical computations and experimental observations.[12][13]
Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| All Isomers | 111 | 84, 83, 64, 57 |
Note: The fragmentation pattern is expected to be very similar for all three isomers under standard EI-MS conditions.[2][14]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of new experiments.
NMR Spectroscopy
-
Sample Preparation :
-
Dissolve 5-10 mg of the fluoroaniline isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
Spectrometer : 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence : Standard single-pulse sequence.
-
Acquisition Parameters :
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 s
-
-
Processing : Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal.
-
-
¹³C NMR Acquisition :
-
Spectrometer : 100 MHz or higher corresponding ¹³C frequency.
-
Pulse Sequence : Proton-decoupled pulse sequence.
-
Acquisition Parameters :
-
Spectral Width: ~200 ppm
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 s
-
-
Processing : Similar to ¹H NMR processing.
-
-
¹⁹F NMR Acquisition :
-
Spectrometer : A spectrometer equipped with a fluorine probe, tuned to the appropriate frequency (e.g., ~376 MHz on a 400 MHz instrument).
-
Pulse Sequence : Standard single-pulse sequence, often without proton decoupling.
-
Acquisition Parameters :
-
Spectral Width: Sufficient to cover the expected range of fluoroaromatics.
-
Number of Scans: 64-128.
-
Relaxation Delay: 1-2 s.
-
-
Processing : Similar to ¹H NMR processing.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in a liquid cell.
-
-
Data Acquisition :
-
Spectrometer : Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters :
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
A background spectrum of the empty sample holder (or solvent) should be collected and subtracted from the sample spectrum.
-
UV-Vis Spectroscopy
-
Sample Preparation :
-
Prepare a dilute solution of the fluoroaniline isomer in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Prepare a blank sample containing only the solvent.
-
-
Data Acquisition :
-
Spectrometer : Dual-beam UV-Vis spectrophotometer.
-
Parameters :
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
-
Record the spectrum of the sample against the solvent blank to obtain the absorption spectrum.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction :
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid/liquid samples or through a gas chromatograph (GC-MS) for volatile samples.
-
-
Data Acquisition :
-
Ionization Method : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
-
Mass Range : Scan from m/z 40 to 200.
-
The resulting mass spectrum will show the molecular ion and characteristic fragment ions.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the fundamental relationships governing the spectroscopic differentiation of the fluoroaniline isomers.
Caption: Experimental workflow for the spectroscopic analysis of fluoroaniline isomers.
Caption: Relationship between isomer structure and spectroscopic observables.
References
- 1. 3-Fluoroaniline(372-19-0) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Fluoroaniline(371-40-4) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. 4-Fluoroaniline(371-40-4) 13C NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Harmonic Analysis of Vibrations of 4-Chloro-2-Fluroaniline: A Scaled Quantum Mechanical Approach – Oriental Journal of Chemistry [orientjchem.org]
- 11. p-Fluoroaniline [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. p-Fluoroaniline [webbook.nist.gov]
- 14. p-Fluoroaniline [webbook.nist.gov]
A Researcher's Guide to Trace Analysis of 4-Fluoroaniline Hydrochloride: An LC-MS/MS and Alternatives Comparison
For researchers, scientists, and drug development professionals, the accurate quantification of trace-level impurities is paramount to ensuring the safety and efficacy of pharmaceutical products. 4-Fluoroaniline hydrochloride, a potential genotoxic impurity (PGI), requires highly sensitive and selective analytical methods for its detection in complex matrices. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the trace analysis of this compound.
Performance Comparison at a Glance
The selection of an analytical method is a critical decision, balancing sensitivity, selectivity, and practicality. LC-MS/MS stands out for its superior sensitivity and specificity, making it the gold standard for trace-level analysis of genotoxic impurities. However, HPLC-UV and GC-MS offer viable alternatives depending on the specific requirements of the analysis.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Principle | Separation based on liquid chromatography coupled with highly selective and sensitive mass spectrometric detection. | Separation based on liquid chromatography with detection by UV-Visible absorption. | Separation of volatile compounds by gas chromatography with mass spectrometric detection. |
| Selectivity | Very High (based on precursor/product ion transitions) | Moderate to High (dependent on chromatographic resolution) | High (based on mass spectra) |
| Sensitivity (LOD/LOQ) | Very High (ng/mL to pg/mL levels) | Moderate (µg/mL to high ng/mL levels) | High (ng/mL to pg/mL levels) |
| Matrix Effect | Can be significant, often requiring internal standards and careful sample preparation.[1] | Less susceptible to ionization suppression/enhancement compared to LC-MS/MS. | Can be affected by non-volatile matrix components.[1] |
| Sample Volatility | Not required. | Not required. | Required (or derivatization to increase volatility). |
| Typical Application | Trace-level quantification of impurities in complex matrices, such as active pharmaceutical ingredients (APIs) and biological samples. | Routine purity analysis, content uniformity, and analysis of less complex samples.[2] | Analysis of volatile and semi-volatile compounds, often used for identifying unknown volatile impurities.[3] |
Quantitative Data Summary
The following tables summarize the quantitative performance data for LC-MS and provide expected performance characteristics for HPLC-UV and GC-MS based on the analysis of 4-fluoroaniline and structurally similar compounds.
Table 1: LC-MS Performance Data for 4-Fluoroaniline Analysis [4]
| Parameter | Reported Value |
| Linearity Range | 0.94 - 30.26 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 0.94 ng/mL |
| Limit of Detection (LOD) | 0.19 ng/mL |
| Precision (%RSD) | < 8.7% |
| Accuracy (% Recovery) | 92 - 99% |
Table 2: Expected Performance of Alternative Methods for 4-Fluoroaniline Analysis (Data synthesized from studies on 4-fluoroaniline and related halogenated anilines)[3][5]
| Parameter | HPLC-UV (Expected) | GC-MS (Expected) |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are the experimental protocols for LC-MS/MS, HPLC-UV, and GC-MS for the analysis of this compound.
LC-MS/MS Method[4]
Sample Preparation: An accurately weighed amount of the sample is dissolved in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a target concentration within the linear range of the method. The solution is then filtered through a 0.22 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Instrument: HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 112.1.
-
Product Ion (m/z): To be determined by direct infusion of a standard solution.
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Alternative Method 1: HPLC-UV[3]
Sample Preparation: Similar to the LC-MS/MS method, a weighed amount of the sample is dissolved in the mobile phase or a compatible solvent and filtered.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid).[7]
-
Elution: Isocratic or gradient elution depending on the complexity of the sample matrix.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 240 nm.[3]
-
Injection Volume: 10 µL.[3]
Alternative Method 2: GC-MS[3]
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methylene chloride). For complex matrices, a liquid-liquid extraction may be necessary. Derivatization may be required for less volatile samples to improve chromatographic performance.
Chromatographic Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]
-
Injector Temperature: 250°C.[3]
-
Oven Temperature Program: An initial temperature of 80°C, held for 1 minute, then ramped to 280°C at 10°C/min, and held for 5 minutes.[3]
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Ion Source Temperature: 230°C.[3]
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
References
- 1. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative Analysis of 4-Fluoroaniline Hydrochloride Derivative Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of a series of 4-fluoroaniline derivatives, with a focus on their cross-reactivity—or selectivity—in anticancer assays. The information presented herein is intended to support researchers and drug development professionals in the evaluation of compounds containing the 4-fluoroaniline scaffold. This document summarizes quantitative data from in vitro cytotoxicity screens, details the experimental methodologies for these assays, and visualizes a key signaling pathway relevant to the potential mechanism of action of such compounds.
Data Presentation: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
A study by Aliabadi et al. investigated the anticancer potential of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[1][2] The cytotoxic effects of these compounds were evaluated against three human cancer cell lines: prostate carcinoma (PC3), colorectal adenocarcinoma (HT-29), and breast adenocarcinoma (MCF-7). The half-maximal inhibitory concentration (IC50) values were determined using an MTS assay. The results are summarized in the table below, providing a clear comparison of the potency and selectivity of these 4-fluoroaniline derivatives.
| Compound | R | Target Cell Line | IC50 (µM) |
| 2a | o-NO2 | PC3 | 90 |
| HT-29 | >100 | ||
| MCF-7 | >100 | ||
| 2b | m-NO2 | PC3 | 52 |
| HT-29 | >100 | ||
| MCF-7 | >100 | ||
| 2c | p-NO2 | PC3 | 80 |
| HT-29 | >100 | ||
| MCF-7 | 100 | ||
| 2d | o-OCH3 | PC3 | >100 |
| HT-29 | >100 | ||
| MCF-7 | >100 | ||
| 2e | m-OCH3 | PC3 | >100 |
| HT-29 | >100 | ||
| MCF-7 | >100 | ||
| 2f | p-OCH3 | PC3 | >100 |
| HT-29 | >100 | ||
| MCF-7 | >100 | ||
| Imatinib | (Reference Drug) | PC3 | 40 |
| HT-29 | 85 | ||
| MCF-7 | 98 |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Evaluation: MTS Assay
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media.
Materials:
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Cancer cell lines (e.g., PC3, HT-29, MCF-7)
-
Complete cell culture medium
-
Test compounds (4-fluoroaniline derivatives)
-
Vehicle control (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium. The culture medium from the wells is replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells receive medium with the vehicle at the same final concentration used for the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTS Reagent Addition: Following the incubation period, 20 µL of the MTS reagent is added to each well.
-
Incubation with MTS: The plates are returned to the incubator for an additional 1-4 hours. During this time, viable cells will convert the MTS reagent into the colored formazan product.
-
Absorbance Measurement: The absorbance of each well is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.
Mandatory Visualization
Signaling Pathway Diagram
Many small molecule inhibitors derived from aniline scaffolds target protein kinases involved in cell signaling pathways that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical pathway that controls cell proliferation, survival, and differentiation, and its aberrant activation is a common feature of many cancers.
Caption: EGFR signaling pathway and potential inhibition by 4-fluoroaniline derivatives.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the cross-reactivity of chemical compounds in cell-based assays.
Caption: Workflow for in vitro cross-reactivity screening of 4-fluoroaniline derivatives.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to C18 Columns for the HPLC Analysis of 4-Fluoroaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The accurate and robust analysis of 4-Fluoroaniline hydrochloride by High-Performance Liquid Chromatography (HPLC) is critical in pharmaceutical development and quality control. The choice of the stationary phase, particularly the C18 column, plays a pivotal role in achieving optimal separation, peak symmetry, and sensitivity. This guide provides a comparative overview of the performance of different C18 columns for the analysis of this compound, supported by experimental data from various sources.
Comparative Performance of C18 Columns
The selection of an appropriate C18 column for the analysis of polar compounds like this compound requires careful consideration of column characteristics such as particle size, pore size, carbon load, and end-capping technology. The following table summarizes the performance of several commercially available C18 columns based on published data.
Disclaimer: The data presented below is collated from different sources and may have been generated under varying experimental conditions. This table should be used as a reference for column selection, and method optimization is recommended for specific applications.
| Column Brand & Type | Particle Size (µm) | Dimensions (mm) | Mobile Phase & Conditions | Analyte | Retention Time (min) | Observations |
| Phenomenex Gemini-NX C18 [1] | 3 | 150 x 4.6 | Gradient: Water (A) and Acetonitrile with 0.05% Acetic Acid (B). Gradient from 10% to 80% B in 10 min. Flow: 1 mL/min. Temp: 30°C. | 4-Fluoroaniline | Not specified | Achieved good chromatographic separation for the determination of 4-fluoroaniline in ezetimibe.[1] |
| Agilent ZORBAX SB-C18 [2] | Not Specified | 250 x 3 | Gradient: 20mM Potassium Acetate, pH 6.5 (A) and Acetonitrile (B). Gradient from 10% to 45% B over 68 min. Flow: 0.35 mL/min. | 3-Chloro-4-Fluoroaniline | ~30 | Provided excellent peak shape for substituted anilines due to improved silanol interactions.[2] |
| HALO C18 [3] | Not Specified | 50 x 4.6 | Isocratic: 60/40 Acetonitrile/0.02 M Sodium Phosphate Buffer, pH 7.0. Flow: 2.0 mL/min. | Aniline | ~0.5 | Demonstrated rapid separation of a mixture of anilines with good peak shapes.[3] |
| Waters Symmetry C18 [4] | Not Specified | Not Specified | Isocratic: 30% Water, 60% Acetonitrile, 10% 100 mM Ammonium Formate pH 3.75. Flow: 1.4 mL/min. | Not specified for anilines | Not applicable | Known for excellent reproducibility and delivering superior peak shape across a pH range of 2-8.[4] |
| Waters XBridge C18 [1] | 5 | 150 x 4.6 | Tested in a method development study for 4-fluoroaniline. | 4-Fluoroaniline | Not specified | Considered as a potential column for the analysis.[1] |
Experimental Protocols
A generalized experimental protocol for the HPLC analysis of this compound is provided below. This protocol can be adapted and optimized based on the specific C18 column and HPLC system used.
1. Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound standard or sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
For trace analysis, the concentration may need to be adjusted accordingly.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a pump (binary or quaternary), an autosampler, a column oven, and a UV detector is suitable.
-
Column: A C18 reversed-phase column. The choice of the specific C18 column should be based on the comparative data and the specific requirements of the analysis.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic modifier.
-
Aqueous Phase (A): Water with an acidic modifier (e.g., 0.1% Formic Acid, 0.1% Acetic Acid, or a phosphate buffer to control pH).
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Elution Mode: A gradient elution is often preferred to ensure good separation of the main peak from any impurities. A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic phase.
-
Flow Rate: A typical flow rate is 1.0 mL/min for a 4.6 mm I.D. column.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for reproducible retention times.
-
Detection: UV detection at a wavelength of approximately 240-254 nm is commonly used for 4-Fluoroaniline.
-
Injection Volume: A typical injection volume is 10 µL.
3. Data Analysis:
-
Integrate the peak area of this compound.
-
For purity analysis, calculate the area percentage of the main peak relative to the total peak area.
-
For quantitative analysis, use a calibration curve generated from standards of known concentrations.
Visualizing the HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
This guide provides a foundational understanding of the performance of different C18 columns for the analysis of this compound. For optimal results, it is imperative to perform method validation according to the relevant regulatory guidelines.
References
A Comparative Analysis of the Electronic Properties of Fluoroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electronic properties of the three structural isomers of fluoroaniline: 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline. Understanding the distinct electronic characteristics of these isomers is crucial for their application in pharmaceutical design, materials science, and as intermediates in organic synthesis. The position of the fluorine atom on the aniline ring significantly influences the molecule's electron density distribution, dipole moment, and frontier molecular orbitals, thereby affecting its reactivity and intermolecular interactions.
Comparative Data of Electronic Properties
The following tables summarize key electronic properties of the fluoroaniline isomers. The theoretical data presented has been calculated using Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set to ensure a consistent comparison. Experimental values are provided where available.
Table 1: Comparison of Calculated and Experimental Electronic Properties of Fluoroaniline Isomers.
| Property | 2-Fluoroaniline (ortho) | 3-Fluoroaniline (meta) | 4-Fluoroaniline (para) |
| Dipole Moment (Debye) | 1.63 (Calculated) | 2.56 (Calculated) | 2.97 (Calculated) |
| Ionization Potential (eV) | 7.89 (Experimental) | 8.22 (Experimental) | 7.78 (Experimental) |
| 8.08 (Calculated) | 8.35 (Calculated) | 7.96 (Calculated) | |
| Electron Affinity (eV) | -0.11 (Calculated) | -0.16 (Calculated) | -0.09 (Calculated) |
| HOMO Energy (eV) | -5.47 (Calculated) | -5.69 (Calculated) | -5.41 (Calculated) |
| LUMO Energy (eV) | 0.44 (Calculated) | 0.35 (Calculated) | 0.49 (Calculated) |
| HOMO-LUMO Gap (eV) | 5.91 (Calculated) | 6.04 (Calculated) | 5.90 (Calculated) |
Table 2: Physical Properties of Fluoroaniline Isomers.
| Property | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline |
| CAS Number | 348-54-9 | 372-19-0 | 371-40-4 |
| Molecular Formula | C₆H₆FN | C₆H₆FN | C₆H₆FN |
| Molecular Weight ( g/mol ) | 111.12 | 111.12 | 111.12 |
| Boiling Point (°C) | 182-183 | 186 | 187 |
| Melting Point (°C) | -29 | -5 | -1.9 |
| Density (g/mL at 25°C) | 1.151 | 1.156 | 1.173 |
Experimental and Computational Protocols
The data presented in this guide is derived from both experimental measurements and computational chemistry methods.
Experimental Determination of Ionization Potential
The experimental ionization potentials are typically determined using techniques such as Photoelectron Spectroscopy (PES) or Photoionization Mass Spectrometry (PIMS).
Protocol for Photoelectron Spectroscopy:
-
Sample Preparation: The fluoroaniline isomer is introduced into a high-vacuum chamber as a vapor.
-
Ionization: The sample is irradiated with a beam of monochromatic ultraviolet (UV) light of a known energy, causing the ejection of valence electrons.
-
Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.
-
Data Analysis: The ionization potential is calculated by subtracting the kinetic energy of the photoelectrons from the energy of the incident UV photons.
Computational Determination of Electronic Properties
The theoretical data was obtained using Density Functional Theory (DFT), a widely used quantum mechanical modeling method.
DFT Calculation Protocol:
-
Molecular Geometry Optimization: The three-dimensional structure of each fluoroaniline isomer was optimized to find its lowest energy conformation using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Frequency Calculation: Vibrational frequency calculations were performed on the optimized geometries to confirm that they represent true energy minima.
-
Property Calculation: Electronic properties such as dipole moment, HOMO and LUMO energies, ionization potential, and electron affinity were calculated at the same level of theory. The ionization potential is estimated from the negative of the HOMO energy (Koopmans' theorem), and the electron affinity is estimated from the negative of the LUMO energy.
Synthesis of Fluoroaniline Isomers: A Comparative Workflow
The most common synthetic route to the fluoroaniline isomers involves the reduction of the corresponding fluoronitrobenzene precursor. This can be achieved through catalytic hydrogenation or using a metal/acid combination.
Caption: General synthetic pathway for fluoroaniline isomers.
Experimental Protocol for the Synthesis of Fluoroaniline Isomers via Catalytic Hydrogenation
This protocol provides a general procedure for the synthesis of 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline from their corresponding fluoronitrobenzene precursors using catalytic hydrogenation.
Materials:
-
2-Fluoronitrobenzene, 3-Fluoronitrobenzene, or 4-Fluoronitrobenzene
-
Palladium on carbon (10% Pd/C) or Platinum on carbon (Pt/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Buchner funnel, Celite®)
-
Rotary evaporator
Procedure:
-
Reactor Setup: A hydrogenation reactor is charged with the respective fluoronitrobenzene isomer and a suitable solvent (ethanol or methanol).
-
Catalyst Addition: A catalytic amount of 10% Pd/C or Pt/C is carefully added to the solution.
-
Inerting: The reactor is sealed and purged with an inert gas (nitrogen or argon) to remove any oxygen.
-
Hydrogenation: The inert gas is replaced with hydrogen gas, and the mixture is stirred vigorously at room temperature or with gentle heating. The reaction is typically carried out at a hydrogen pressure of 1-4 atm.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is completely consumed.
-
Work-up: Upon completion, the hydrogen supply is stopped, and the reactor is purged again with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude fluoroaniline can be further purified by distillation under reduced pressure to obtain the final product.
This guide serves as a foundational resource for understanding the electronic landscape of fluoroaniline isomers. The provided data and protocols can aid researchers in making informed decisions for their specific applications, from designing novel pharmaceuticals to developing advanced materials.
A Comparative Guide to Method Validation for the Determination of Residual 4-Fluoroaniline Hydrochloride
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of residual impurities in pharmaceutical products is paramount to ensuring safety and efficacy. 4-Fluoroaniline hydrochloride, a potential process-related impurity, requires robust analytical methods for its detection and quantification at trace levels. This guide provides an objective comparison of three common analytical techniques for the determination of residual 4-Fluoroaniline: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. This guide presents a summary of their performance based on key validation parameters, detailed experimental protocols, and a workflow for method validation.
Comparative Performance of Analytical Methods
The performance of HPLC-MS, HPLC-UV, and GC-MS for the determination of 4-Fluoroaniline is summarized below. The data for the HPLC-MS method is based on a validated study for the determination of 4-fluoroaniline in ezetimibe.[1] The data for HPLC-UV and GC-MS are representative values for the analysis of similar aromatic amines and serve as a baseline for method development.[2][3][4]
Table 1: Method Performance Comparison
| Parameter | HPLC-MS | HPLC-UV | GC-MS |
| Linearity Range | 0.94 - 30.26 ng/mL[1] | 1 - 100 µg/L | 0.5 - 200 µg/L[2] |
| Limit of Detection (LOD) | 0.19 ng/mL[1] | 0.1 - 0.2 µg/L[2] | 0.07 - 0.29 µg/L[2] |
| Limit of Quantification (LOQ) | 0.94 ng/mL[1] | 0.0778 - 0.2073 µg/mL[2] | ~0.25 µg/L |
| Accuracy (% Recovery) | 92 - 99%[1] | Typically 98 - 102% | Typically 95 - 105% |
| Precision (%RSD) | < 8.7%[1] | < 2% | < 10% |
| Selectivity | Very High | High | Very High |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance.[2] | Separation based on volatility, detection by mass-to-charge ratio.[2] |
Experimental Protocols
Detailed methodologies for the three analytical techniques are provided below. These protocols can serve as a starting point for the development and validation of a specific method for the determination of residual this compound.
Method 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is highly sensitive and selective for the determination of 4-Fluoroaniline.[1]
-
Instrumentation : A High-Performance Liquid Chromatography system coupled to a single quadrupole mass spectrometer.[1]
-
Column : Phenomenex Gemini-NX C18 (150 × 4.6 mm, 3 µm).[1]
-
Mobile Phase :
-
Gradient : Operated in gradient mode.
-
Flow Rate : 1 mL/min.[1]
-
Column Temperature : 30°C.[1]
-
Injection Volume : 20 µL.[1]
-
Detection : Single ion monitoring (SIM) mode with positive ionization.[1]
-
Monitored m/z : 112 for 4-fluoroaniline.[1]
-
Sample Preparation : Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to achieve a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter prior to injection.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and widely accessible method suitable for routine analysis.[3]
-
Instrumentation : HPLC system with a UV detector.[3]
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase :
-
Gradient : A suitable gradient elution to separate 4-Fluoroaniline from other components.
-
Flow Rate : 1.0 mL/min.[5]
-
Column Temperature : 30°C.[5]
-
Detection Wavelength : 254 nm.[5]
-
Injection Volume : 10 µL.[5]
-
Sample Preparation : Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a suitable concentration (e.g., 1 mg/mL stock, diluted as needed).[3] Filter the sample through a 0.45 µm syringe filter before injection.[5]
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile impurities.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.[4]
-
Column : Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas : Helium at a constant flow of 1 mL/min.[3]
-
Oven Temperature Program : A temperature gradient is used to separate the analytes.
-
Injector Temperature : 180°C.[4]
-
Transfer Line Temperature : 300°C.[4]
-
Ionization Mode : Electron Ionization (EI).[4]
-
Sample Preparation : Prepare a stock solution of the sample in a suitable solvent like methylene chloride (e.g., 1 mg/mL) and dilute as necessary.[3]
Method Validation Workflow
The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[6] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for performing method validation.[7][8]
Caption: A general workflow for analytical method validation.
References
- 1. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. canadacommons.ca [canadacommons.ca]
- 7. jordilabs.com [jordilabs.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Safety Operating Guide
Proper Disposal of 4-Fluoroaniline Hydrochloride: A Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of 4-fluoroaniline hydrochloride, ensuring the safety of laboratory personnel and environmental protection.
This document provides essential procedural guidance for the proper disposal of this compound, a compound that requires careful handling due to its hazardous properties. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to maintain a safe laboratory environment and comply with regulatory standards.
Immediate Safety and Handling
This compound is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, is suspected of causing cancer, and is harmful to aquatic life with long-lasting effects.[1] Therefore, stringent safety measures must be in place before, during, and after any handling or disposal procedures.
Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. For larger quantities or in situations with potential for aerosolization, a respirator may be necessary.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal service.[2][3] On-site chemical neutralization is not advised for routine disposal due to the hazardous nature of the substance and its potential reaction byproducts.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated, clearly labeled, and chemically compatible waste container.
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials. This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates, and strong bases.[4]
-
-
Arrange for Pickup:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1]
-
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure:
-
Immediately alert others in the vicinity and evacuate the area.
-
If the spill is flammable, extinguish any nearby ignition sources.
-
-
Ventilate:
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
-
Containment:
-
For solid spills, carefully cover with an inert absorbent material such as sand, earth, or vermiculite.[1] Avoid creating dust.
-
For liquid spills, contain the spill with absorbent pads or materials.
-
-
Collection:
-
Carefully collect the spilled material and contaminated absorbent into a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area thoroughly with a suitable solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Seek Assistance: For large or unmanageable spills, immediately contact your institution's EHS department or emergency response team.
Disposal Parameters
The following table summarizes the key logistical and safety parameters for the disposal of this compound. As no specific quantitative data for chemical neutralization was found in the safety data sheets, this table focuses on the operational aspects of safe disposal.
| Parameter | Guideline | Source |
| Disposal Method | Collection for licensed hazardous waste disposal. Incineration in a chemical incinerator with afterburner and scrubber is a potential method used by disposal companies. | [2][3] |
| Waste Container | Designated, compatible, sealable, and clearly labeled container. | [3][5] |
| Incompatible Wastes | Do not mix with strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates, or strong bases. | [4] |
| Spill Cleanup Material | Inert absorbent material (sand, earth, vermiculite). | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Fluoroaniline Hydrochloride
For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of 4-Fluoroaniline hydrochloride, tailored for research scientists and drug development professionals. Adherence to these guidelines is paramount to ensure a safe laboratory environment.
This compound is a hazardous chemical that is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3][4] This guide will provide the essential information for its safe handling, from personal protective equipment (PPE) to disposal procedures.
Essential Safety and Physical Data
A clear understanding of the chemical's properties is the first step in safe handling. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Vapor Pressure | 1.0 mmHg | |
| Occupational Exposure Limits (OELs) | No specific OELs have been established by major regulatory bodies. | [5][6] |
| Glove Compatibility (Aniline as proxy) | Nitrile gloves may offer short-term splash protection. Immediate replacement is required after contact. | [7][8] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial. The following workflow diagram and step-by-step guide outline the necessary precautions at each stage.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Personal Protective Equipment (PPE): Before entering the designated handling area, don the following PPE:
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile for splash protection, to be changed immediately upon contamination).[2][10]
-
Body Protection: A chemical-resistant suit or lab coat.[1]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with appropriate cartridges.[5][10]
-
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood.[5]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[6]
-
-
Handling:
-
Weighing and Transfer:
-
Handle as a solid to minimize dust generation.
-
Use dedicated spatulas and weighing boats.
-
Avoid creating dust. If dust is generated, gently clean with a damp paper towel, which should then be disposed of as hazardous waste.
-
-
Dissolving and Reactions:
-
Add the solid slowly to the solvent to avoid splashing.
-
Ensure the reaction vessel is properly secured.
-
Maintain a safe distance from the reaction.
-
-
-
Post-Handling and Cleanup:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Use a suitable solvent (e.g., ethanol) followed by soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items as hazardous waste. Reusable items should be decontaminated and stored properly.
-
Emergency Procedures: Immediate Actions
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol
-
Waste Segregation:
-
Solid Waste: Collect unused this compound, contaminated weighing boats, and paper towels in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated items in a designated hazardous waste container.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Corrosive").
-
-
Storage and Collection:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arrange for waste collection through your institution's EHS department. Follow their specific procedures for pickup and documentation.
-
Disclaimer: This guide provides a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the chemical before use.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. jk-sci.com [jk-sci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. cdn.mscdirect.com [cdn.mscdirect.com]
- 10. 4-FLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
